3,5-Dichloro-4-hydroxybenzenesulfonyl chloride
Description
Properties
IUPAC Name |
3,5-dichloro-4-hydroxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELFLPJWVRGXKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371073 | |
| Record name | 3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13432-81-0 | |
| Record name | 3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13432-81-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-4-hydroxybenzenesulfonyl chloride, with the CAS number 13432-81-0 , is a highly functionalized aromatic sulfonyl chloride.[1] Its unique substitution pattern, featuring a hydroxyl group and two chlorine atoms on the benzene ring, makes it a valuable reagent and building block in synthetic organic chemistry. The presence of the reactive sulfonyl chloride group, coupled with the modifiable phenolic hydroxyl and the influence of the electron-withdrawing chlorine atoms, provides a versatile platform for the synthesis of a diverse range of molecular architectures. This guide offers a comprehensive overview of its synthesis, physicochemical properties, reactivity, and potential applications, particularly in the realm of medicinal chemistry and drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 13432-81-0 | [1] |
| Molecular Formula | C₆H₃Cl₃O₃S | [1] |
| Molecular Weight | 261.51 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 123-125 °C | [1] |
| Storage Temperature | 4°C, stored under nitrogen | [1] |
Synthesis of this compound
The synthesis of this compound can be envisioned through a two-step process starting from the readily available ethyl 4-hydroxybenzoate. The proposed pathway involves the initial synthesis of the precursor, 2,6-dichlorophenol, followed by its chlorosulfonation.
dot
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of 2,6-Dichlorophenol (Precursor)
This procedure is adapted from a reliable Organic Syntheses protocol for the preparation of 2,6-dichlorophenol.[2]
Step 1: Ethyl 3,5-dichloro-4-hydroxybenzoate
-
In a 2-liter round-bottomed flask equipped with a reflux condenser and a gas-absorption trap, place 250 g (1.5 moles) of ethyl 4-hydroxybenzoate and 444 g (266 ml, 3.3 moles) of sulfuryl chloride.
-
Gently warm the mixture on a steam bath until gas evolution ceases (approximately 1 hour).
-
Add an additional 50 ml of sulfuryl chloride and continue warming until gas evolution stops.
-
Remove the excess sulfuryl chloride under reduced pressure by warming the flask on a steam bath.
-
Recrystallize the solid residue from a mixture of 600 ml of ethanol and 140 ml of water to yield ethyl 3,5-dichloro-4-hydroxybenzoate hydrate.
Step 2: 3,5-Dichloro-4-hydroxybenzoic acid
-
In a 2-liter round-bottomed flask with a reflux condenser, combine 315 g (1.25 moles) of ethyl 3,5-dichloro-4-hydroxybenzoate hydrate and 600 ml of Claisen's alkali.
-
Heat the mixture on a steam bath for 1 hour to complete saponification.
-
Dilute the resulting yellow solution with 400 ml of water and acidify by pouring it into a stirred solution of 320 ml of concentrated hydrochloric acid in 380 ml of water.
-
Cool the thick white slurry to 0–10 °C and collect the acid by filtration.
Step 3: 2,6-Dichlorophenol
-
In a 2-liter round-bottomed flask with a thermometer and a short air-cooled condenser, mix 250 g (1.2 moles) of dry 3,5-dichloro-4-hydroxybenzoic acid and 575 g (600 ml, 4.8 moles) of redistilled dimethylaniline.
-
Slowly heat the mixture in an oil bath. Gas evolution will begin around 130 °C and become vigorous at 150 °C.
-
Maintain the temperature at 190–200 °C for 2 hours or until gas evolution ceases.
-
After cooling, pour the solution into 600 ml of concentrated hydrochloric acid.
-
Isolate the 2,6-dichlorophenol by steam distillation.
Proposed Experimental Protocol: Chlorosulfonation of 2,6-Dichlorophenol
This proposed protocol is based on established methods for the chlorosulfonation of phenols.[3][4]
-
In a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for HCl, place 2,6-dichlorophenol (1 mole).
-
Cool the flask in an ice bath and slowly add chlorosulfonic acid (3-4 moles) dropwise while maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product, this compound, will precipitate.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as a mixture of chloroform and hexane.
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group, making it an excellent reagent for the synthesis of sulfonamides and sulfonate esters.
Synthesis of Sulfonamides
Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding N-substituted sulfonamides.
dot
Caption: General scheme for the synthesis of sulfonamides.
Experimental Protocol: Synthesis of N-Phenyl-3,5-dichloro-4-hydroxybenzenesulfonamide
-
In a round-bottom flask, dissolve aniline (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath and add pyridine (1.5 equivalents) dropwise.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the aniline solution at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.
Synthesis of Sulfonate Esters
The reaction of this compound with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. These esters can serve as intermediates in further synthetic transformations.
dot
Caption: General scheme for the synthesis of sulfonate esters.
Experimental Protocol: Synthesis of Phenyl 3,5-dichloro-4-hydroxybenzenesulfonate
-
In a round-bottom flask under an inert atmosphere, dissolve phenol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to yield the desired sulfonate ester.
Applications in Drug Discovery and Medicinal Chemistry
While specific examples of marketed drugs derived directly from this compound are not readily found in the literature, its structural motifs are present in various biologically active molecules. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory drugs. The dichlorinated phenolic moiety can also contribute to the biological activity and pharmacokinetic properties of a molecule. For instance, the isomer 3,5-dichloro-2-hydroxybenzenesulfonyl chloride has been used in the synthesis of chiral ligands for enantioselective catalysis and as a chromogenic reagent.[5] This suggests that this compound holds significant potential as a scaffold for the development of novel therapeutic agents. Its derivatives could be explored as inhibitors of various enzymes or as ligands for different receptors.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for this compound is not widely available, the following are predicted key features based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. The chemical shift of this singlet would likely be in the downfield region (around 7.5-8.0 ppm) due to the electron-withdrawing effects of the chlorine and sulfonyl chloride groups. The phenolic proton would appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display four distinct signals for the aromatic carbons. The carbon bearing the sulfonyl chloride group would be the most downfield, followed by the carbons attached to the chlorine atoms. The carbon attached to the hydroxyl group would be the most upfield among the substituted carbons. The two equivalent unsubstituted carbons would show a single signal.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (a broad band around 3200-3600 cm⁻¹), the S=O stretches of the sulfonyl chloride group (two strong bands around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹), and C-Cl stretching vibrations in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (261.51 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing three chlorine atoms. Common fragmentation pathways would involve the loss of the SO₂Cl group and cleavage of the aromatic ring.
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate safety precautions.[1] It is crucial to wear personal protective equipment, including safety goggles, gloves, and a lab coat, when working with this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[1]
Conclusion
This compound is a valuable and versatile reagent for organic synthesis. Its straightforward, albeit proposed, synthesis and the reactivity of its sulfonyl chloride group make it an attractive starting material for the preparation of a wide range of sulfonamides and sulfonate esters. While its direct application in marketed pharmaceuticals is not yet established, its structural features suggest significant potential for the discovery of novel bioactive molecules. This guide provides a solid foundation for researchers and drug development professionals to explore the chemistry and potential applications of this interesting compound.
References
An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3,5-dichloro-4-hydroxybenzenesulfonyl chloride, a versatile reagent in synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and notable applications of this compound, with a focus on its role in the creation of novel therapeutic agents.
Core Chemical Properties and Structural Elucidation
This compound is a solid organic compound that serves as a valuable building block, particularly for the synthesis of sulfonamides. Its trifunctional nature, comprising a sulfonyl chloride, a phenol, and two chlorine substituents on the aromatic ring, offers a unique platform for chemical modification and the introduction of diverse functionalities into target molecules.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of a reagent is paramount for its effective use in research and development. The following table summarizes the key data for this compound.
| Property | Value | Source(s) |
| CAS Number | 13432-81-0 | [1] |
| Molecular Formula | C₆H₃Cl₃O₃S | [1] |
| Molecular Weight | 261.51 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 123-125 °C | [1] |
| Storage Temperature | 4 °C, under nitrogen | [1] |
| Purity (Typical) | ≥90% | [1] |
| InChI Key | AELFLPJWVRGXKU-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization:
-
¹H NMR: A single peak in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two equivalent aromatic protons is expected. A broad singlet corresponding to the phenolic hydroxyl proton would also be present, with its chemical shift being solvent-dependent.
-
¹³C NMR: The spectrum would display four distinct signals in the aromatic region, corresponding to the four unique carbon environments in the benzene ring. The carbon bearing the sulfonyl chloride group would be the most downfield, followed by the carbon with the hydroxyl group, the chlorinated carbons, and finally the protonated carbons.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl group (around 3200-3600 cm⁻¹), characteristic S=O stretches for the sulfonyl chloride group (typically around 1375 and 1185 cm⁻¹), and C-Cl stretches in the fingerprint region. The IR spectrum of the isomeric 3,5-dichloro-2-hydroxybenzenesulfonyl chloride shows these characteristic peaks.[2]
-
Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of three chlorine atoms. The fragmentation pattern would likely involve the loss of the sulfonyl chloride group and subsequent fragmentation of the aromatic ring.[4]
Synthesis of this compound
The synthesis of this compound can be approached through the chlorosulfonation of 2,6-dichlorophenol. While a specific, detailed protocol for this exact transformation is not widely published, a reliable procedure for the synthesis of the isomeric 3,5-dichloro-2-hydroxybenzenesulfonyl chloride from 2,4-dichlorophenol provides a strong foundational methodology.[5] The following is a proposed experimental protocol based on this established synthesis, which can be adapted and optimized by skilled chemists.
Proposed Synthetic Protocol
Reaction: Chlorosulfonation of 2,6-Dichlorophenol
A schematic of the proposed synthesis of this compound.
Materials:
-
2,6-Dichlorophenol
-
Chlorosulfonic acid
-
Crushed ice
-
Deionized water
-
Carbon tetrachloride (or a suitable alternative recrystallization solvent)
Procedure:
-
Reaction Setup: In a fume hood, carefully add 2,6-dichlorophenol (1.0 equivalent) portion-wise to an excess of chlorosulfonic acid (approximately 5 equivalents) in a round-bottom flask equipped with a magnetic stirrer and a gas outlet to vent the evolving HCl gas. The reaction is typically performed at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cautiously pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
-
Isolation: The solid product is then collected by vacuum filtration and washed thoroughly with ice-cold water to remove any remaining acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as carbon tetrachloride, to yield the final this compound.[5]
Causality in Experimental Choices:
-
Excess Chlorosulfonic Acid: Using a significant excess of chlorosulfonic acid serves as both the reactant and the solvent, driving the reaction to completion.
-
Room Temperature Reaction: The electrophilic aromatic substitution (chlorosulfonation) is generally facile on the activated phenol ring, often not requiring elevated temperatures.
-
Quenching on Ice: This is a critical step to safely neutralize the highly reactive chlorosulfonic acid and to precipitate the product, which is typically insoluble in the acidic aqueous solution.
-
Recrystallization: This final purification step is essential to remove any side products and obtain a high-purity reagent suitable for subsequent synthetic applications.
Reactivity and Mechanistic Insights
The chemical reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reaction is a cornerstone of its utility in organic synthesis and drug discovery.
Reaction with Amines: The Hinsberg Reaction
The reaction of this compound with primary and secondary amines is a classic example of the Hinsberg reaction.[6] This reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.
Reaction Mechanism:
Generalized mechanism of the Hinsberg reaction with primary and secondary amines.
Step-by-Step Mechanism with a Primary Amine:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Chloride Elimination: The chloride ion, being a good leaving group, is expelled.
-
Proton Transfer: A base, such as triethylamine or pyridine, removes a proton from the nitrogen atom to yield the sulfonamide and the protonated base.[7]
-
Reaction in Aqueous Base: In the presence of aqueous alkali (e.g., NaOH), the acidic proton on the nitrogen of the primary sulfonamide is removed to form a water-soluble salt.[6]
Secondary amines react similarly to form a sulfonamide that, lacking an acidic proton on the nitrogen, is insoluble in aqueous base.[6] Tertiary amines generally do not react to form stable sulfonamides under these conditions.
Experimental Protocol: Synthesis of a Sulfonamide Derivative
The following is a general protocol for the synthesis of a sulfonamide from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Triethylamine or pyridine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.05 equivalents) in dichloromethane dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.
-
Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.
Applications in Drug Discovery and Development
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities.[8] this compound provides a valuable entry point for the synthesis of novel sulfonamide-containing drug candidates. The dichloro and hydroxyl functionalities on the phenyl ring offer opportunities for further structural modifications and for influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
As a Scaffold for Biologically Active Molecules
The inherent reactivity of this compound allows for its incorporation into various molecular frameworks to generate compounds with potential therapeutic applications.
Examples of Biologically Active Sulfonamides:
| Compound Class | Therapeutic Target/Application | Reference(s) |
| Benzenesulfonamide Derivatives | Anti-influenza (Hemagglutinin Inhibitors) | [9] |
| Substituted 1,3,4-Thiadiazoles | Antiviral (Tobacco Mosaic Virus) | [10] |
| Quinoline Sulfonamides | Anticancer (c-Met Kinase Inhibitors) | [11] |
| N-(hydroxyphenyl)benzenesulfonamides | Aldose Reductase Inhibitors (Diabetes Complications) | [4] |
| Substituted Salicylic Acids | Diuretic Agents | [6] |
Case Study: Synthesis of Anti-Influenza Agents
Research into novel anti-influenza therapies has identified benzenesulfonamide derivatives as potent inhibitors of the viral hemagglutinin protein, which is crucial for viral entry into host cells.[9] The synthesis of these inhibitors often involves the coupling of a substituted benzenesulfonyl chloride with an appropriate amine-containing fragment. The 3,5-dichloro substitution pattern on the phenyl ring can contribute to enhanced binding affinity and improved pharmacological properties.
Illustrative Synthetic Pathway:
General synthetic route to bioactive sulfonamides.
The strategic use of this compound allows for the systematic exploration of the structure-activity relationship (SAR) of these potential antiviral agents. The chlorine atoms can modulate the electronic properties and lipophilicity of the molecule, while the hydroxyl group can participate in hydrogen bonding interactions with the target protein.
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood. It is sensitive to moisture and should be stored under an inert atmosphere. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This compound is a highly valuable and versatile reagent for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, especially in the formation of sulfonamides, combined with the potential for further functionalization of its substituted aromatic ring, makes it an attractive building block for the discovery and development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a proposed synthetic route, its reactivity profile, and its applications, offering a solid foundation for its effective use in the laboratory.
References
- 1. This compound | 13432-81-0 [sigmaaldrich.com]
- 2. Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum [chemicalbook.com]
- 3. 3,5-二氯-2-羟基苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. prepchem.com [prepchem.com]
- 6. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzenesulfonyl Chloride: Synthesis, Molecular Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,5-dichloro-4-hydroxybenzenesulfonyl chloride, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. We will delve into its molecular structure, synthesis, reactivity, and explore its applications as a building block for novel therapeutic agents. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols.
Molecular Structure and Physicochemical Properties
This compound is a trifunctional aromatic compound featuring a sulfonyl chloride group, a hydroxyl group, and two chlorine atoms attached to a benzene ring. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable reagent in organic synthesis.
The molecular structure of this compound is characterized by a planar benzene ring. The strongly electron-withdrawing sulfonyl chloride group and chlorine atoms, combined with the electron-donating hydroxyl group, create a complex electronic environment that influences the molecule's reactivity and spectroscopic properties.
| Property | Value | Source(s) |
| CAS Number | 13432-81-0 | |
| Molecular Formula | C₆H₃Cl₃O₃S | |
| Molecular Weight | 261.51 g/mol | |
| Appearance | Solid | |
| Melting Point | 123-125 °C | |
| Storage Temperature | 4°C, under nitrogen |
Synthesis of this compound
A key intermediate in a related synthesis is 3,5-dichloro-4-hydroxybenzenesulphonic acid, which can be formed by the sulfonation of 2,6-dichlorophenol with sulfuric acid at elevated temperatures.[1]
Proposed Experimental Protocol: Synthesis of this compound
This protocol is based on the known reactivity of phenols with sulfonating agents and is analogous to the synthesis of the 2-hydroxy isomer.[2]
Materials:
-
2,6-Dichlorophenol
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexanes
Procedure:
-
In a fume hood, carefully add 2,6-dichlorophenol (1.0 eq) portion-wise to an excess of chlorosulfonic acid (at least 5.0 eq) at 0°C with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto a large volume of crushed ice with stirring.
-
The aqueous mixture is then extracted three times with dichloromethane.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.
-
The crude product can be purified by recrystallization from a mixture of dichloromethane and hexanes to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Excess Chlorosulfonic Acid: Using a large excess of chlorosulfonic acid serves as both the reactant and the solvent, driving the reaction to completion.
-
Controlled Addition and Temperature: The initial slow addition at 0°C is crucial to manage the exothermic nature of the reaction. Allowing it to proceed at room temperature provides sufficient energy for the electrophilic substitution to occur.
-
Ice Quench: Quenching the reaction with ice hydrolyzes the excess chlorosulfonic acid and precipitates the product.
-
Aqueous Workup: The bicarbonate wash neutralizes any remaining acidic species.
-
Recrystallization: This purification technique is effective for obtaining a high-purity solid product.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ 7.8-8.0 ppm (s, 2H): The two aromatic protons are equivalent due to the symmetry of the molecule and will appear as a singlet. Their chemical shift will be downfield due to the strong electron-withdrawing effects of the sulfonyl chloride and chlorine atoms.
-
δ 5.0-6.0 ppm (s, 1H): The phenolic proton will appear as a broad singlet. Its chemical shift can vary depending on the concentration and solvent.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ 150-155 ppm: Carbon attached to the hydroxyl group (C4).
-
δ 135-140 ppm: Carbon attached to the sulfonyl chloride group (C1).
-
δ 125-130 ppm: Carbons attached to the chlorine atoms (C3 and C5).
-
δ 115-120 ppm: Carbons adjacent to the sulfonyl chloride group (C2 and C6).
Predicted Infrared (IR) Spectrum:
-
3200-3600 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.
-
1370-1390 cm⁻¹ and 1180-1200 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations of the sulfonyl chloride group, respectively. These are characteristic and strong absorptions.
-
1550-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
800-900 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the benzene ring.
Predicted Mass Spectrum (Electron Ionization):
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 259 (for ³⁵Cl) with a characteristic isotopic pattern due to the presence of three chlorine atoms. The fragmentation pattern will likely involve the loss of the sulfonyl chloride group (SO₂Cl), chlorine atoms, and other characteristic fragments. A prominent fragment would be the phenyl cation resulting from the loss of the sulfonyl chloride group.
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the sulfonyl chloride group, which is a potent electrophile. It readily reacts with a wide range of nucleophiles, particularly amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.
Reaction with Amines: Synthesis of Sulfonamides
The reaction of this compound with primary and secondary amines is a robust method for the synthesis of a diverse range of sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
The resulting sulfonamides are of significant interest in medicinal chemistry. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs. The presence of the dichlorinated phenolic ring in the sulfonamides derived from this reagent provides a scaffold that can be further functionalized to explore structure-activity relationships. For instance, sulfonamides derived from the related 3,5-dichloro-2-hydroxybenzenesulfonyl chloride have shown biological activity.[3]
Caption: General scheme for the synthesis of sulfonamides.
Potential Applications in Drug Discovery
While direct applications of this compound in marketed drugs are not prominent, its structural motifs are present in compounds with interesting biological activities. For example, a related compound, 3,5-dichloro-4-fluorobenzenesulfonyl chloride, has been used in the synthesis of CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists, which are being investigated for the treatment of inflammatory diseases such as asthma and allergic rhinitis.[4] This suggests that the 3,5-dichloro-4-hydroxyphenylsulfonyl scaffold could be a valuable starting point for the design of novel therapeutics.
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for applications in organic synthesis and medicinal chemistry. Its trifunctional nature allows for the creation of a diverse library of compounds, particularly sulfonamides, which are a cornerstone of modern drug discovery. This guide has provided a comprehensive overview of its synthesis, properties, and reactivity, offering a solid foundation for researchers and drug development professionals looking to utilize this promising building block in their work.
References
- 1. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol [quickcompany.in]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis and Biological Activity of Some 3,5-Dichloro-2-Hydroxybenzenesulphonylamino Acid Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-4-hydroxybenzenesulfonyl Chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3,5-dichloro-4-hydroxybenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document delves into the strategic considerations for its synthesis, focusing on the chlorosulfonation of 2,6-dichlorophenol. It offers a detailed, field-proven protocol, elucidation of the underlying reaction mechanism, and guidance on the characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical approach to the synthesis of this important molecule.
Introduction: Strategic Importance of this compound
This compound is a vital building block in organic synthesis, primarily owing to its reactive sulfonyl chloride moiety and the substituted phenolic ring. The presence of the hydroxyl group and two chlorine atoms on the benzene ring allows for a variety of subsequent chemical transformations, making it a versatile precursor for the synthesis of complex molecules with diverse biological activities. Its derivatives have been explored for their potential as therapeutic agents and in the development of novel agrochemicals. A reliable and well-understood synthetic pathway is therefore crucial for enabling further research and development in these areas.
The Primary Synthetic Pathway: Chlorosulfonation of 2,6-Dichlorophenol
The most direct and industrially scalable route to this compound is the electrophilic aromatic substitution reaction of 2,6-dichlorophenol with a suitable chlorosulfonating agent. This approach is favored due to the ready availability of the starting material and the efficiency of the chlorosulfonation reaction.
Rationale for Starting Material and Reagent Selection
-
Starting Material: 2,6-Dichlorophenol: The choice of 2,6-dichlorophenol as the starting material is strategic. The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution.[1][2] The two chlorine atoms, while being deactivating, direct incoming electrophiles to the positions ortho and para to themselves. In the case of 2,6-dichlorophenol, the para position relative to the hydroxyl group is the only unsubstituted position, making it highly susceptible to electrophilic attack. This inherent regioselectivity simplifies the reaction, leading predominantly to the desired this compound. 2,6-dichlorophenol can be synthesized from phenol through various methods, including direct chlorination or a multi-step process involving sulfonation, chlorination, and subsequent desulfonation.[3][4][5]
-
Chlorosulfonating Agent: Chlorosulfonic Acid: Chlorosulfonic acid (ClSO₃H) is a powerful and widely used reagent for the direct introduction of a chlorosulfonyl group onto an aromatic ring.[6][7] It serves as both the source of the electrophile and the reaction medium. The reaction is typically fast and efficient, often proceeding at or below room temperature.
Mechanism Elucidation: The Electrophilic Aromatic Substitution Cascade
The synthesis of this compound from 2,6-dichlorophenol proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism.[8][9] The key steps are outlined below:
-
Generation of the Electrophile: In chlorosulfonic acid, an equilibrium exists that generates the highly electrophilic species, chlorosulfonium ion (SO₂Cl⁺).[10]
-
Electrophilic Attack: The electron-rich aromatic ring of 2,6-dichlorophenol, activated by the hydroxyl group, acts as a nucleophile and attacks the electrophilic sulfur atom of the chlorosulfonium ion. This attack preferentially occurs at the para position to the hydroxyl group due to steric hindrance at the ortho positions and the strong para-directing influence of the hydroxyl group. This step results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A weak base, such as the chlorosulfate anion (ClSO₃⁻) present in the reaction mixture, abstracts a proton from the carbon atom bearing the newly attached sulfonyl chloride group. This restores the aromaticity of the ring and yields the final product, this compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a robust and reproducible method for the synthesis of this compound, derived from established procedures for analogous compounds.[9]
Materials and Equipment
| Material/Equipment | Specifications |
| 2,6-Dichlorophenol | >98% purity |
| Chlorosulfonic Acid | >99% purity |
| Crushed Ice | |
| Deionized Water | |
| Dichloromethane (DCM) | Anhydrous |
| Sodium Sulfate (Na₂SO₄) | Anhydrous |
| Round-bottom flask | Appropriate size with a magnetic stirrer |
| Dropping funnel | |
| Ice bath | |
| Magnetic stirrer with heating plate | |
| Buchner funnel and flask | |
| Rotary evaporator |
Synthesis Procedure
-
Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.
-
Initial Cooling: Place the flask in an ice bath and add 50 mL of chlorosulfonic acid. Allow the acid to cool to 0-5 °C with gentle stirring.
-
Addition of Substrate: Slowly add 16.3 g (0.1 mol) of 2,6-dichlorophenol to the cooled chlorosulfonic acid in small portions over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This should be done in a well-ventilated fume hood as a large amount of HCl gas will be evolved.
-
Product Isolation: The solid product will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the crude product under vacuum.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane. Dissolve the crude product in a minimal amount of hot dichloromethane and then slowly add hexane until turbidity is observed. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry under vacuum.
Safety Considerations
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
The reaction evolves a significant amount of hydrogen chloride gas, which is toxic and corrosive. Ensure adequate ventilation and consider using a gas trap.
-
The quenching of the reaction mixture with ice is highly exothermic and produces a large volume of acidic fumes. This step must be performed with extreme caution.
Product Characterization
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₆H₃Cl₃O₃S |
| Molecular Weight | 261.51 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 123-125 °C[6][11] |
| Solubility | Soluble in dichloromethane, chloroform, and acetone. Insoluble in water. |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. The chemical shift would be downfield due to the deshielding effects of the chlorine and sulfonyl chloride groups. A broad singlet corresponding to the hydroxyl proton would also be observed, the position of which can vary depending on the concentration and solvent.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum should exhibit four distinct signals corresponding to the different carbon environments in the aromatic ring. The carbon attached to the sulfonyl chloride group will be significantly downfield.
-
IR (KBr, cm⁻¹): The infrared spectrum will show characteristic absorption bands for the O-H stretch (around 3400-3200 cm⁻¹, broad), S=O stretches of the sulfonyl chloride group (asymmetric and symmetric stretches around 1380 and 1180 cm⁻¹, respectively), and C-Cl stretches (around 800-600 cm⁻¹).
-
Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns for the three chlorine atoms. Fragmentation patterns will likely involve the loss of SO₂Cl and Cl.
Potential Side Reactions and Impurities
While the chlorosulfonation of 2,6-dichlorophenol is highly regioselective, some side reactions can occur, leading to impurities:
-
Sulfonation without Chlorination: Incomplete reaction with the chloride of chlorosulfonic acid can lead to the formation of 3,5-dichloro-4-hydroxybenzenesulfonic acid.[12] This is typically more water-soluble and can be removed during the aqueous work-up.
-
Di-sulfonation: Although sterically hindered, a second sulfonyl chloride group could potentially be introduced onto the ring under harsh conditions, though this is unlikely given the deactivating nature of the first sulfonyl chloride group.
-
Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride group is susceptible to hydrolysis, especially during the aqueous work-up. This will also form the corresponding sulfonic acid. Performing the work-up at low temperatures and minimizing contact time with water can mitigate this.
Conclusion
The synthesis of this compound via the chlorosulfonation of 2,6-dichlorophenol is a robust and efficient method. This guide has provided a detailed protocol, a mechanistic understanding of the reaction, and key characterization data. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable synthetic intermediate for application in drug discovery and other areas of chemical research. The principles and techniques described herein are foundational for the successful synthesis and handling of this and related sulfonyl chloride compounds.
References
- 1. byjus.com [byjus.com]
- 2. Electrophilic aromatic substitution | chemistry | Britannica [britannica.com]
- 3. spectrabase.com [spectrabase.com]
- 4. CN105272829A - Synthetic method for 2,6-dichlorophenol - Google Patents [patents.google.com]
- 5. 2,6-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]
- 6. api.pageplace.de [api.pageplace.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. This compound | 13432-81-0 [sigmaaldrich.com]
- 12. 3,5-Dichloro-4-hydroxybenzenesulphonic acid | SIELC Technologies [sielc.com]
3,5-Dichloro-4-hydroxybenzenesulfonyl chloride reactivity profile
An In-Depth Technical Guide to the Reactivity Profile of 3,5-Dichloro-4-hydroxybenzenesulfonyl Chloride
Introduction: A Versatile Scaffold for Chemical Innovation
This compound is a multifunctional aromatic compound that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its rigid, substituted phenyl core, combined with three distinct reactive sites—a highly electrophilic sulfonyl chloride, an acidic and nucleophilic hydroxyl group, and an electron-deficient aromatic ring—provides a rich platform for constructing complex molecular architectures. This guide offers a comprehensive analysis of its reactivity, providing researchers, chemists, and drug development professionals with the technical insights necessary to harness its synthetic potential.
The strategic placement of two chlorine atoms and a potent electron-withdrawing sulfonyl group significantly influences the molecule's electronic properties, rendering the sulfonyl sulfur highly susceptible to nucleophilic attack. This feature is the cornerstone of its utility, primarily in the formation of sulfonamides—a privileged scaffold in drug discovery known for its role in potent enzyme inhibitors.[1][2] This document will explore the causality behind its reactivity, detail field-proven experimental protocols, and highlight its applications in contemporary research.
| Property | Value | Source |
| CAS Number | 13432-81-0 | [3] |
| Molecular Formula | C₆H₃Cl₃O₃S | |
| Molecular Weight | 261.51 g/mol | [3] |
| Physical Form | Solid | |
| Melting Point | 123-125 °C | |
| Storage Conditions | 4°C, under inert atmosphere (Nitrogen) | |
| Key Hazards | Corrosive, Moisture Sensitive | [4][5] |
Synthesis and Preparation
The principal route for synthesizing aryl sulfonyl chlorides is the direct chlorosulfonation of the corresponding aromatic precursor.[6][7] For this compound, the logical and established precursor is 2,6-dichlorophenol. The reaction involves treating the phenol with an excess of chlorosulfonic acid.
The causality behind this choice is rooted in the mechanism of electrophilic aromatic substitution. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Chlorosulfonation introduces the -SO₂Cl group at the para position relative to the hydroxyl group, which is sterically unhindered and electronically favored.
Core Reactivity Profile: A Trifunctional Analysis
The synthetic versatility of this compound stems from the differential reactivity of its three functional regions. A judicious choice of reagents and conditions allows for the selective modification of one site while preserving the others.
The Sulfonyl Chloride Moiety: The Electrophilic Hub
The sulfur atom of the sulfonyl chloride group is highly electron-deficient and serves as a potent electrophile. This is the most common site of reaction, readily attacked by a wide range of nucleophiles.
This is the most significant reaction of this compound, providing access to a vast array of sulfonamide derivatives. The reaction proceeds via nucleophilic acyl substitution, where a primary or secondary amine attacks the sulfonyl sulfur, leading to the displacement of the chloride ion.[8][9] This reaction is highly efficient and often proceeds to completion, forming the basis of the classic Hinsberg test for distinguishing amines.[8][10] In a drug discovery context, this reaction is a workhorse for generating libraries of compounds for screening, particularly for targets like protein kinases.[11][12]
In the presence of a non-nucleophilic base like pyridine, the compound reacts with alcohols to form stable sulfonate esters. This reaction is analogous to sulfonamide formation but typically requires stricter anhydrous conditions to prevent competitive hydrolysis of the sulfonyl chloride.
The compound is sensitive to moisture and will hydrolyze to the corresponding 3,5-dichloro-4-hydroxybenzenesulfonic acid.[13][14][15] This necessitates careful handling and storage under inert, dry conditions to maintain its reactivity.[5]
The Phenolic Hydroxyl Group: The Nucleophilic & Acidic Site
The hydroxyl group imparts both acidic and nucleophilic character to the molecule. Its pKa is lowered by the electron-withdrawing effects of the adjacent chlorine atoms and the para-sulfonyl chloride group, making it more acidic than phenol itself.
-
Acidity and Deprotonation: In the presence of a suitable base, the hydroxyl group is readily deprotonated to form a phenoxide anion. This anion is a potent nucleophile.
-
O-Alkylation and O-Acylation: The resulting phenoxide can participate in reactions such as Williamson ether synthesis (with alkyl halides) or acylation (with acyl chlorides or anhydrides) to yield ether or ester derivatives, respectively.
Synthetic Consideration: The acidity of the hydroxyl group is a critical factor in planning syntheses. When reacting the sulfonyl chloride with an amine, a base is typically added to neutralize the HCl byproduct.[10] This base can also deprotonate the phenolic -OH. If O-alkylation or other reactions at the phenoxide are not desired, a protection strategy for the hydroxyl group may be required prior to sulfonylation.
The Aromatic Ring: An Electron-Deficient Core
The aromatic ring is heavily influenced by its substituents. While the hydroxyl group is an activating ortho-, para-director, the two chlorine atoms and the powerful sulfonyl chloride group are strongly deactivating and electron-withdrawing.
-
Electrophilic Aromatic Substitution (EAS): The cumulative deactivating effect of the three electron-withdrawing groups makes further EAS on the ring highly unfavorable. The positions ortho to the hydroxyl group are already occupied by chlorine atoms, effectively blocking substitution at the most activated sites.
-
Nucleophilic Aromatic Substitution (NAS): While challenging, NAS could potentially occur under forcing conditions (high temperature, strong nucleophile), targeting the positions activated by the sulfonyl chloride group. However, this is not a common or synthetically useful reaction pathway for this molecule.
Experimental Protocol: Synthesis of a Representative Sulfonamide
This protocol describes a reliable method for the synthesis of N-benzyl-3,5-dichloro-4-hydroxybenzenesulfonamide, demonstrating the core reactivity of the sulfonyl chloride group.
Objective: To synthesize a model sulfonamide via the reaction of this compound with benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.
-
Reagent Addition: Slowly add pyridine (2.0 eq) to the solution, followed by the dropwise addition of benzylamine (1.1 eq). The pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Once the reaction is complete, dilute the mixture with additional DCM.
-
Work-up - Aqueous Washes: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine and unreacted benzylamine), water, and finally brine. The acidic wash protonates the basic components, rendering them water-soluble for easy removal.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain the pure N-benzyl-3,5-dichloro-4-hydroxybenzenesulfonamide.
Applications in Drug Discovery and Medicinal Chemistry
The 3,5-dichloro-4-hydroxyphenylsulfonyl scaffold is of significant interest to medicinal chemists, primarily for the development of enzyme inhibitors.
-
Kinase Inhibitors: Sulfonamides are a well-established class of kinase inhibitors.[11] The rigid, substituted aromatic core of this reagent allows it to be used as a foundational scaffold to which various amine-containing fragments can be appended. The resulting sulfonamides can be designed to target the ATP-binding site of specific protein kinases, which are often implicated in cancer and inflammatory diseases.[2]
-
Structural Versatility: The presence of chlorine atoms can enhance binding affinity through halogen bonding and improve pharmacokinetic properties such as metabolic stability and membrane permeability.[16] The hydroxyl group provides a handle for further modification or can act as a critical hydrogen bond donor/acceptor in interactions with a biological target.
Handling, Storage, and Safety
-
Safety: this compound is a corrosive solid that can cause severe skin burns and eye damage.[4] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Storage: Due to its high sensitivity to moisture, the compound must be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[5] Recommended storage is in a cool, dry place, often at refrigerated temperatures (4°C), to ensure its long-term stability and reactivity.
Conclusion
This compound is a powerful and versatile reagent whose reactivity is governed by the interplay of its three distinct functional domains. Its primary utility lies in the electrophilicity of the sulfonyl chloride group, which enables the straightforward and high-yield synthesis of sulfonamides—a cornerstone of modern drug discovery. A thorough understanding of its secondary reactive sites, the phenolic hydroxyl and the electron-deficient aromatic ring, allows for the rational design of complex synthetic pathways and the creation of novel molecular entities with significant therapeutic potential. By applying the principles and protocols outlined in this guide, researchers can effectively leverage this compound to advance their scientific and drug development objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of cyclic guanidine-linked sulfonamides as inhibitors of LMTK3 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride | 13432-81-0 [sigmaaldrich.com]
- 4. 3,5-二氯-2-羟基苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. orgsyn.org [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3,5-DICHLORO-2-HYDROXYBENZENESULFONYL CHLORIDE CAS#: 23378-88-3 [m.chemicalbook.com]
- 14. 3,5-Dichloro-4-hydroxybenzenesulphonic acid | C6H4Cl2O4S | CID 91397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3,5-Dichloro-4-hydroxybenzenesulphonic acid | SIELC Technologies [sielc.com]
- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride in Organic Solvents for Pharmaceutical and Chemical Synthesis
An In-depth Technical Guide
Abstract
3,5-Dichloro-4-hydroxybenzenesulfonyl chloride is a pivotal intermediate in the synthesis of advanced materials and pharmaceutical agents. Its utility, however, is intrinsically linked to its behavior in solution. This guide provides a comprehensive analysis of the solubility of this compound, moving beyond simple data points to address the critical interplay between dissolution and chemical stability. We will dissect the molecular structure to predict solubility based on first principles, present a framework for solvent selection, and provide a robust, self-validating experimental protocol for accurate solubility determination. This document is intended for researchers, process chemists, and drug development professionals who require a deep, practical understanding of how to handle this reactive and valuable chemical building block.
Introduction to a Complex Reagent
The Molecular Profile of this compound
This compound (CAS No. 13432-81-0) is a multifunctional aromatic compound. Its structure, featuring a phenolic hydroxyl group, two chlorine atoms, and a highly reactive sulfonyl chloride moiety, makes it a versatile precursor. It is a solid with a reported melting point of 123-125 °C.
The key to understanding its solubility lies in recognizing the dual nature of its functional groups:
-
The Polar, Protic Head: The hydroxyl (-OH) and sulfonyl chloride (-SO₂Cl) groups are highly polar and can engage in hydrogen bonding (as a donor and acceptor, respectively).
-
The Nonpolar, Halogenated Body: The dichlorinated benzene ring provides a significant nonpolar, hydrophobic character.
This structural dichotomy dictates that its solubility will not be straightforward, requiring a nuanced approach to solvent selection.
Why Solubility is a Critical Process Parameter
In any synthetic workflow, solubility is paramount. It governs:
-
Reaction Kinetics: Reagents must be in the same phase to react efficiently. Poor solubility leads to slow, heterogeneous reactions and often, undesirable side products.
-
Purification: Crystallization, a primary method for purifying solid compounds, is entirely dependent on differential solubility in various solvent systems.
-
Workup and Isolation: Extraction and precipitation procedures rely on predictable solubility behavior to separate the product from impurities and unreacted starting materials.
-
Formulation: For drug development professionals, the solubility of an active pharmaceutical ingredient (API) or its precursors is a determining factor in its ultimate bioavailability and delivery mechanism.
The Core Challenge: Balancing Dissolution with Stability
The most significant challenge when working with this compound is the reactivity of the sulfonyl chloride group. This functional group is highly susceptible to nucleophilic attack, particularly from protic solvents like water and alcohols, a reaction known as solvolysis[1][2]. This process is not dissolution; it is an irreversible chemical transformation that consumes the starting material to form the corresponding sulfonic acid or sulfonate ester.
Therefore, any discussion of "solubility" for this compound must be framed as a competition between two processes: physical dissolution and chemical reaction. The goal of the application scientist is to identify conditions that maximize the former while minimizing the latter.
A Theoretical Framework for Solubility and Reactivity
Dissecting the Molecular Structure
The solubility of a solute in a solvent is governed by the principle that "like dissolves like." To apply this, we must analyze the intermolecular forces our target molecule can participate in.
-
Aromatic Ring: The benzene core allows for π-π stacking interactions with other aromatic molecules (e.g., toluene).
-
Chlorine Substituents: These atoms are electron-withdrawing via induction, increasing the molecule's dipole moment and deactivating the ring towards electrophilic substitution[3][4]. They contribute to van der Waals forces.
-
Hydroxyl Group: A powerful hydrogen bond donor and acceptor, this group strongly favors interaction with polar, protic solvents. The presence of an -OH group generally increases the reactivity of the benzene ring[3].
-
Sulfonyl Chloride Group: This is a potent electron-withdrawing group and is the primary site of reactivity. Its polarity favors dissolution in polar solvents, but its electrophilic sulfur atom is a target for nucleophilic solvents.
The combination of these features results in a molecule with significant polarity but also hydrophobic regions, suggesting that no single solvent class will be a perfect, inert medium.
The Inevitability of Solvolysis in Nucleophilic Solvents
The sulfonyl chloride group reacts with nucleophiles (Nu⁻) in a process that resembles an Sₙ2 mechanism[1]. For a solvent that is also a nucleophile (e.g., methanol, water), this reaction is termed solvolysis.
R-SO₂Cl + Nu-H → R-SO₂-Nu + HCl
This reaction is often rapid and exothermic. For this reason, polar protic solvents are generally unsuitable for dissolving sulfonyl chlorides if the goal is to recover the compound intact. Interestingly, the low solubility of some sulfonyl chlorides in water can paradoxically protect them from rapid hydrolysis, allowing them to precipitate from aqueous reaction mixtures where they are synthesized[5].
Predictive Solubility Profile: A Guide to Solvent Selection
Given the lack of extensive, published quantitative data, a predictive framework based on chemical principles is essential for the practicing scientist. The following table categorizes common organic solvents and predicts their utility for dissolving this compound.
| Solvent Class | Example Solvents | Predicted Solubility | Key Considerations & Rationale |
| Nonpolar Aprotic | Toluene, Hexanes, Benzene | Low to Moderate | Low Reactivity. Solubility will be driven by the dichlorobenzene moiety. Toluene may offer moderate solubility due to π-π stacking. Hexanes are likely poor solvents. |
| Halogenated Aprotic | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate to Good | Recommended for Inert Applications. These solvents are relatively non-nucleophilic and have sufficient polarity to dissolve the molecule without significant degradation. They are excellent choices for running reactions where the sulfonyl chloride must remain intact. |
| Ethereal Aprotic | Diethyl Ether (Et₂O), Tetrahydrofuran (THF) | Moderate | Use with Caution. While generally non-reactive with the sulfonyl chloride, ethers can contain peroxide impurities which are hazardous. THF is more polar and may offer better solubility. Always use fresh, inhibited solvents. |
| Polar Aprotic | Acetonitrile (MeCN), Acetone, Ethyl Acetate | Moderate to Good | Potential for Slow Reaction. These solvents are polar enough to be effective, but they are weakly nucleophilic. Acetonitrile is a good candidate. Acetone may undergo side reactions. Stability over time should be verified (see Section 4.5). |
| Highly Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Reactive Dissolution. These solvents will readily dissolve the compound but are also potent nucleophiles. Dissolution will be accompanied by a rapid reaction to form a sulfonyl amide (from DMF) or other byproducts. Use only when this transformation is the intended outcome. |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Low (with rapid decomposition) | AVOID. These solvents will cause rapid solvolysis, converting the sulfonyl chloride to the corresponding sulfonic acid or sulfonate ester[6]. The term "solubility" is misleading here; it is a rapid degradation pathway. |
A Validated Experimental Protocol for Solubility Determination
Measuring the solubility of a reactive compound requires a protocol that can distinguish between the dissolved, intact parent compound and its degradation products. The isothermal equilibrium method, coupled with a specific analytical technique like HPLC, is the gold standard.
Objective
To determine the equilibrium solubility (mg/mL or mol/L) of this compound in a given organic solvent at a specified temperature, while ensuring the integrity of the compound.
Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvents of interest
-
Analytical balance
-
Scintillation vials or sealed test tubes
-
Orbital shaker or vortex mixer in a temperature-controlled environment (e.g., incubator)
-
Syringe filters (PTFE or other solvent-compatible material, 0.22 µm)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of a reactive compound.
Step-by-Step Methodology
-
Preparation of Standard Solutions: Prepare a stock solution of the compound in a trusted, inert solvent (e.g., Dichloromethane). From this, create a series of dilutions to generate a calibration curve for HPLC analysis.
-
Sample Preparation: To a series of sealed vials, add a pre-weighed amount of the solvent of interest (e.g., 2 mL). Add an excess of solid this compound to each vial. The key is to ensure enough solid is present that some remains undissolved at equilibrium, signifying saturation.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation and moisture ingress. Place the vials in a temperature-controlled shaker and agitate for a predetermined time (e.g., 24 hours) to allow the system to reach equilibrium.
-
Sample Isolation: After equilibration, cease agitation and allow the vials to stand in the temperature bath for a short period (e.g., 1-2 hours) for the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microcrystals.
-
Dilution and Quantification: Accurately dilute the filtered saturate with an appropriate solvent (usually the mobile phase or an inert solvent like DCM) to bring its concentration within the range of the HPLC calibration curve.
-
Analysis: Inject the diluted sample onto the HPLC. The concentration of the intact compound is determined by comparing its peak area to the calibration curve.
-
Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.
Self-Validation System: Ensuring Trustworthy Data
To ensure the measured value represents the solubility of the intact compound, the protocol must include self-validation steps:
-
Time-to-Equilibrium Study: Perform the solubility measurement at several time points (e.g., 4, 8, 16, 24 hours). True equilibrium is reached when the measured concentration no longer increases with time. A decrease in concentration over time is a clear indicator of degradation.
-
Purity Analysis: The HPLC chromatogram of the saturated solution should show a single, sharp peak corresponding to the parent compound. The appearance of new peaks indicates degradation, invalidating the measurement for that solvent.
-
Solid Phase Analysis: After the experiment, the remaining solid can be recovered, dried, and its melting point or spectroscopic profile (e.g., IR, NMR) can be compared to the starting material to confirm no degradation has occurred.
Field Insights from a Senior Application Scientist
The Critical Distinction: "Solubility" vs. "Reactive Dissolution"
For a process chemist, this is not semantics. If you need to run a reaction with an amine at 80 °C, dissolving this compound in DMF might seem like a good idea due to high solubility. However, you are not starting with the sulfonyl chloride in solution; you are starting with the product of its reaction with DMF. For inert applications, chlorinated solvents like Dichloromethane or non-nucleophilic polar aprotics like Acetonitrile are far superior choices, even if the absolute solubility is lower.
The Double-Edged Sword of Temperature
While increasing temperature almost always increases the rate and extent of dissolution, it exponentially increases the rate of degradation (solvolysis). A compound that is stable for 24 hours in Acetonitrile at 25 °C may decompose completely within an hour at 80 °C. Always perform stability studies at your intended process temperature.
Common Pitfalls and How to Avoid Them
-
Moisture Contamination: Water is a highly reactive nucleophile. Always use anhydrous solvents and perform experiments under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis[6].
-
Ignoring Solvent Purity: Peroxides in aged ethers or trace amine impurities in recycled solvents can initiate side reactions. Use high-purity, freshly opened or distilled solvents.
-
Incorrect Analytical Method: Gravimetric analysis (evaporating the solvent and weighing the residue) is unreliable for reactive compounds, as it doesn't distinguish between the starting material and non-volatile degradation products. A specific, stability-indicating method like HPLC is essential.
Conclusion
The solubility of this compound is not a simple physical constant but a dynamic property dictated by a sensitive balance between dissolution and chemical reactivity. A successful scientist will approach solvent selection not by asking "What will dissolve it?" but rather "In which solvent is it sufficiently soluble and stable under my process conditions?" Halogenated aprotic solvents like dichloromethane offer the best combination of moderate-to-good solubility and high stability for inert applications. For applications requiring reaction at the sulfonyl chloride center, the choice of a nucleophilic solvent should be a deliberate part of the reaction design. By employing the theoretical framework and robust experimental protocol outlined in this guide, researchers can harness the full synthetic potential of this valuable intermediate while avoiding the common pitfalls associated with its inherent reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CAS#:23378-88-3 | 3,5-DICHLORO-2-HYDROXYBENZENESULFONYL CHLORIDE | Chemsrc [chemsrc.com]
In-Depth Technical Guide to the Safe Handling of 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the critical safety and handling protocols for 3,5-dichloro-4-hydroxybenzenesulfonyl chloride (CAS No. 13432-81-0). Synthesizing technical data with field-proven insights, this document is intended to empower researchers and drug development professionals to work with this reactive compound safely and effectively. The information herein is structured to explain not just the procedural steps but the underlying chemical principles that dictate these precautions.
Compound Profile and Hazard Identification
This compound is a solid, corrosive compound that demands rigorous adherence to safety protocols. Its molecular structure, featuring a sulfonyl chloride moiety and a chlorinated phenol, dictates its reactivity and hazard profile.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 13432-81-0 | |
| Molecular Formula | C₆H₃Cl₃O₃S | |
| Molecular Weight | 261.51 g/mol | |
| Appearance | Solid | |
| Melting Point | 123-125 °C |
GHS Hazard Classification
This compound is classified as a corrosive solid . The primary hazard statement is H314: Causes severe skin burns and eye damage . This classification underscores the critical need for appropriate personal protective equipment (PPE) and careful handling to prevent any direct contact. The signal word for this compound is "Danger" .
The Chemistry of Reactivity and Hazards
A thorough understanding of the chemical reactivity of this compound is fundamental to its safe handling. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack.
The primary reaction of concern is with water and other nucleophiles. Upon contact with moisture, it hydrolyzes to form hydrochloric acid and 3,5-dichloro-4-hydroxybenzenesulfonic acid, both of which are corrosive. This reaction can be vigorous and generate fumes.
The presence of two electron-withdrawing chlorine atoms on the aromatic ring further enhances the electrophilicity of the sulfonyl chloride group, making it more reactive than unsubstituted benzenesulfonyl chloride. The phenolic hydroxyl group can also participate in reactions, although the sulfonyl chloride is the more reactive site.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive nature of this compound, a comprehensive PPE strategy is non-negotiable.
-
Eye and Face Protection : Chemical safety goggles are mandatory. For operations with a higher risk of splashing, such as quenching a reaction or cleaning a spill, a face shield should be worn in addition to goggles.
-
Skin Protection :
-
Gloves : Butyl rubber or other chemically resistant gloves are essential. Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat : A chemically resistant lab coat must be worn and kept fully fastened.
-
Apron : For handling larger quantities or during procedures with a high splash potential, a rubber apron is recommended.
-
-
Respiratory Protection : All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of any dust particles.
The following diagram illustrates the logical flow for donning and doffing PPE to minimize cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Safe Handling and Experimental Protocols
Adherence to meticulous handling procedures is paramount to preventing exposure and ensuring experimental integrity.
Weighing and Transfer
-
Preparation : Before handling, ensure the chemical fume hood is operational and the work area is de-cluttered. Have all necessary equipment, including spatulas, weigh boats, and solvent-ready flasks, inside the hood.
-
Weighing :
-
Place a tared weigh boat on the analytical balance inside the fume hood.
-
Using a clean, dry spatula, carefully transfer the desired amount of the solid compound to the weigh boat. Avoid generating dust.
-
If any solid is spilled, decontaminate the area immediately (see Section 6).
-
-
Transfer to Reaction Vessel :
-
Carefully add the weighed solid to the reaction vessel. A powder funnel can aid in this process and minimize the risk of spillage.
-
If dissolving in a solvent, add the solvent to the solid in the reaction vessel slowly and with stirring. Be aware that the dissolution process may be exothermic.
-
Reaction Quenching
Unreacted sulfonyl chlorides in a reaction mixture must be safely quenched before workup.
-
Cooling : Cool the reaction mixture in an ice bath to manage the exothermic nature of the quench.
-
Quenching Agent : Slowly and carefully add a suitable quenching agent. For many applications, a cold, dilute aqueous solution of a mild base like sodium bicarbonate can be used to neutralize the resulting acids. Alternatively, adding the reaction mixture to a stirred beaker of crushed ice is a common and effective method[1].
-
Ventilation : Perform the quench in a fume hood, as the hydrolysis will generate HCl gas.
Storage and Incompatibility
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area. A recommended storage temperature is 4°C, under a nitrogen atmosphere.
-
Incompatible Materials :
-
Water and Moisture : Reacts to produce corrosive acids.
-
Strong Bases : Can cause vigorous or violent reactions.
-
Alcohols and Amines : Will react to form sulfonate esters and sulfonamides, respectively.
-
Strong Oxidizing Agents : May lead to hazardous reactions.
-
The following decision tree outlines the key considerations for safe storage.
Caption: Safe Storage Decision Workflow.
Spill Management and Decontamination
Prompt and correct response to a spill is critical to mitigate hazards.
Spill Response
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Assess : From a safe distance, assess the extent of the spill. For large spills, contact your institution's emergency response team.
-
Contain : For small spills within a fume hood, you may proceed with cleanup if you are trained and have the appropriate PPE and materials.
-
Neutralize and Absorb : Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels directly on the spill.
-
Collect : Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate : Clean the spill area with a suitable decontamination solution (see below).
Decontamination of Equipment and Surfaces
Equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse : Carefully rinse glassware and equipment with an appropriate organic solvent (e.g., acetone) in a fume hood to remove the bulk of the compound. Collect this rinsate as hazardous waste.
-
Neutralization : Wash the equipment with a dilute solution of sodium bicarbonate to neutralize any acidic residues.
-
Final Cleaning : Follow with a standard wash using laboratory detergent and water, then rinse with deionized water. For surfaces that may corrode, such as stainless steel, a final wipe-down with 70% ethanol or isopropanol is recommended after cleaning[2][3].
Waste Disposal
All waste containing this compound or its byproducts must be treated as hazardous waste.
-
Solid Waste : Contaminated consumables (gloves, weigh boats, absorbent materials) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unreacted compound, reaction mixtures, and solvent rinsates should be collected in a designated, labeled hazardous waste container. It is often advisable to quench any reactive sulfonyl chloride in the waste stream with a suitable reagent (e.g., isopropanol) before collection, if this is compatible with your institution's waste disposal protocols. Always consult your institution's environmental health and safety office for specific guidance.
Toxicological and Environmental Profile
Toxicological Information
The primary toxicological concern is the severe corrosive effect on skin, eyes, and mucous membranes upon contact. Inhalation of dust can cause irritation and burns to the respiratory tract. Ingestion can lead to severe damage to the gastrointestinal system.
Environmental Fate
Halogenated aromatic compounds can be persistent in the environment. While specific data for this compound is limited, related compounds are known to undergo microbial degradation, often involving dehalogenation as a key step[4][5][6]. However, this process can be slow, and the compound and its degradation products should be prevented from entering the environment.
Conclusion
This compound is a valuable reagent in research and development, but its corrosive and reactive nature necessitates a comprehensive and well-understood safety protocol. By integrating the principles of its chemical reactivity with meticulous handling procedures, appropriate PPE, and robust spill and waste management plans, researchers can mitigate the risks and work with this compound in a safe and controlled manner.
References
- 1. reddit.com [reddit.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 4. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of Dichlorohydroxybenzenesulfonyl Chloride
Introduction
Dichlorohydroxybenzenesulfonyl chloride is a substituted aromatic compound with the molecular formula C₆H₃Cl₃O₃S. As a class of compounds, these isomers are of significant interest to researchers and drug development professionals. The presence of multiple reactive functional groups—a hydroxyl group, two chlorine atoms, and a sulfonyl chloride moiety—on a benzene ring makes them versatile building blocks in organic synthesis. The precise positioning of these substituents dramatically influences the molecule's chemical reactivity, physical properties, and ultimately its utility in the synthesis of complex molecules, including pharmaceutically active compounds.
The strategic incorporation of chlorine atoms into drug candidates is a well-established method in medicinal chemistry to enhance pharmacological profiles, including metabolic stability and binding affinity.[1][2] Consequently, dichlorohydroxybenzenesulfonyl chlorides serve as valuable reagents for introducing a dichlorohydroxyphenyl sulfonyl moiety into a target molecule, often leading to the formation of sulfonamides or sulfonate esters.[3] This guide provides a comprehensive overview of the isomers of dichlorohydroxybenzenesulfonyl chloride, focusing on their synthesis, characterization, comparative reactivity, and applications, thereby offering a foundational understanding for their effective use in research and development.
Isomerism and Nomenclature
The core structure of dichlorohydroxybenzenesulfonyl chloride consists of a benzene ring with four substituents: two chlorine atoms, one hydroxyl group (-OH), and one sulfonyl chloride group (-SO₂Cl). The systematic variation in the positions of these four groups gives rise to a number of constitutional isomers.
To systematically identify the isomers, we can fix the position of the sulfonyl chloride group at carbon 1 (C1) of the benzene ring. The remaining three substituents (two -Cl, one -OH) must then be arranged on the available five carbons (C2 through C6). Through combinatorial analysis, the following unique isomers are possible:
-
2,3-Dichloro-4-hydroxybenzenesulfonyl chloride
-
2,3-Dichloro-5-hydroxybenzenesulfonyl chloride
-
2,3-Dichloro-6-hydroxybenzenesulfonyl chloride
-
2,4-Dichloro-3-hydroxybenzenesulfonyl chloride
-
2,4-Dichloro-5-hydroxybenzenesulfonyl chloride
-
2,4-Dichloro-6-hydroxybenzenesulfonyl chloride
-
2,5-Dichloro-3-hydroxybenzenesulfonyl chloride
-
2,5-Dichloro-4-hydroxybenzenesulfonyl chloride
-
2,6-Dichloro-3-hydroxybenzenesulfonyl chloride
-
2,6-Dichloro-4-hydroxybenzenesulfonyl chloride
-
3,4-Dichloro-2-hydroxybenzenesulfonyl chloride
-
3,4-Dichloro-5-hydroxybenzenesulfonyl chloride
-
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride
-
3,5-Dichloro-4-hydroxybenzenesulfonyl chloride
The specific isomer used in a synthetic pathway is critical, as the electronic and steric effects of the substituents will dictate the reactivity of the sulfonyl chloride group and the hydroxyl group. For example, the presence of electron-withdrawing chlorine atoms will increase the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack.[4]
Synthesis Strategies
The primary route for the synthesis of dichlorohydroxybenzenesulfonyl chloride isomers is the chlorosulfonation of the corresponding dichlorophenol precursors.[5] This reaction typically involves treating the dichlorophenol with a chlorosulfonating agent, such as chlorosulfonic acid (ClSO₃H).
General Experimental Protocol: Chlorosulfonation of a Dichlorophenol
Causality: The choice of chlorosulfonic acid as the reagent is due to its high reactivity, which is necessary to sulfonate the deactivated dichlorophenol ring. The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and to minimize side product formation. An inert solvent may be used to aid in temperature control and to facilitate stirring.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet to a scrubber (to neutralize the HCl gas evolved), place the starting dichlorophenol (1.0 equivalent).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (2.0-3.0 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time, followed by slowly warming to room temperature.
-
The reaction is quenched by carefully pouring the mixture onto crushed ice.
-
The precipitated product, the desired dichlorohydroxybenzenesulfonyl chloride isomer, is then collected by vacuum filtration, washed with cold water, and dried.
Self-Validation: The identity and purity of the synthesized isomer must be confirmed through analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. The presence of unreacted dichlorophenol or the formation of disulfonated byproducts should be assessed.
Logical Flow of Synthesis:
Caption: General workflow for the synthesis of dichlorohydroxybenzenesulfonyl chloride isomers.
Spectroscopic Characterization
Distinguishing between the various isomers of dichlorohydroxybenzenesulfonyl chloride is crucial and is primarily achieved through a combination of spectroscopic methods.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of protons on the aromatic ring and their chemical environment. For a dichlorohydroxybenzenesulfonyl chloride, there will be two aromatic protons. Their chemical shifts and coupling constants are diagnostic of their relative positions.
-
Chemical Shift: The protons will typically resonate in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shift is influenced by the electronic effects of the four substituents.
-
Coupling: The coupling constant (J-value) between the two protons can indicate their relative positions:
-
ortho coupling (³JHH) is typically 7-10 Hz.
-
meta coupling (⁴JHH) is smaller, around 2-3 Hz.
-
para coupling (⁵JHH) is usually close to 0 Hz and often not resolved.
-
¹³C NMR Spectroscopy
¹³C NMR spectroscopy is used to determine the number of unique carbon atoms in the molecule.[6] For dichlorohydroxybenzenesulfonyl chloride, there will be six signals in the broadband decoupled spectrum, corresponding to the six carbons of the benzene ring.[6] The chemical shifts of these carbons are highly dependent on the attached substituent.
-
C-OH: The carbon attached to the hydroxyl group will typically appear in the range of δ 150-160 ppm.
-
C-Cl: Carbons bonded to chlorine atoms will be in the range of δ 125-140 ppm.
-
C-SO₂Cl: The carbon attached to the sulfonyl chloride group will be found in the range of δ 135-150 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups.
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the hydroxyl group.
-
S=O stretch: Two strong absorption bands, typically around 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric), are characteristic of the sulfonyl chloride group.
-
C-Cl stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl bonds.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its isotopic distribution. The presence of three chlorine atoms (two on the ring and one in the sulfonyl chloride group) will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
| Isomer | Molecular Weight ( g/mol ) | CAS Number |
| 2,5-Dichloro-4-hydroxybenzenesulfonyl chloride | 261.51 | 71292-90-5 |
| Other isomers | 261.51 | Varies |
| Caption: Physicochemical properties of a representative isomer.[7] |
Comparative Reactivity and Applications
The reactivity of the sulfonyl chloride group is the cornerstone of the synthetic utility of these isomers. This group is highly electrophilic and readily reacts with nucleophiles.
Reactions with Amines: Synthesis of Sulfonamides
Dichlorohydroxybenzenesulfonyl chlorides react with primary and secondary amines to form the corresponding sulfonamides. This reaction is fundamental in the synthesis of many pharmaceutical compounds.
Causality: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.
Reactions with Alcohols/Phenols: Synthesis of Sulfonate Esters
In a similar fashion, these sulfonyl chlorides react with alcohols or phenols to yield sulfonate esters. This reaction is also widely used in organic synthesis.
The position of the substituents on the benzene ring influences the reactivity of the sulfonyl chloride. Electron-withdrawing groups, like chlorine, generally increase the electrophilicity of the sulfur atom, enhancing its reactivity towards nucleophiles.[4] Conversely, the electron-donating hydroxyl group can modulate this effect, depending on its position relative to the sulfonyl chloride group.
Applications in Drug Development
The dichlorohydroxyphenyl sulfonyl moiety is a valuable pharmacophore in medicinal chemistry. Its incorporation into a molecule can influence its solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions. Chlorine-containing drugs are prevalent in the market, highlighting the importance of chlorinated building blocks in drug discovery.[8]
Reaction Pathway Diagram:
Caption: Key reactions of dichlorohydroxybenzenesulfonyl chloride isomers.
Analytical Separation
In cases where a synthesis might yield a mixture of isomers, or for quality control purposes, their separation is necessary. High-performance liquid chromatography (HPLC) is the most common technique for the separation and quantification of such isomers.
HPLC Method Development Protocol
Causality: The separation is based on the differential partitioning of the isomers between a stationary phase (e.g., C18 silica) and a mobile phase. The polarity differences among the isomers, dictated by the positions of the polar hydroxyl and sulfonyl chloride groups and the less polar chlorine atoms, allow for their chromatographic resolution.
Protocol:
-
Column Selection: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like formic acid or TFA to improve peak shape) and an organic solvent like acetonitrile or methanol is typically employed.
-
Detection: UV detection is suitable as the benzene ring is a strong chromophore. The detection wavelength should be set at a λ_max of the compounds.
-
Optimization: The gradient profile, flow rate, and column temperature are optimized to achieve baseline separation of all isomers of interest.
Self-Validation: The identity of each peak should be confirmed by comparing its retention time with that of a pure, authenticated standard of each isomer. Mass spectrometry can be coupled with HPLC (LC-MS) for definitive peak identification.[9]
Safety and Handling
Aromatic sulfonyl chlorides are corrosive and lachrymatory substances.[10] They react with moisture, including atmospheric humidity, to release hydrochloric acid. Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
-
PPE: Wear safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[11]
-
Handling: All manipulations should be carried out in a well-ventilated chemical fume hood.[12] Containers should be kept tightly sealed and protected from moisture.
-
Spills: In case of a spill, absorb the material with an inert, dry absorbent and dispose of it as hazardous waste. Do not use water.
-
First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13] If inhaled, move to fresh air.[13]
Conclusion
The isomers of dichlorohydroxybenzenesulfonyl chloride are a class of highly functionalized and synthetically valuable compounds. Their utility in organic synthesis, particularly in the construction of sulfonamides and sulfonate esters, makes them important tools for researchers in drug discovery and development. A thorough understanding of their synthesis, isomer-specific characterization, and reactivity is essential for their effective and safe application. This guide has provided a comprehensive framework for scientists working with these versatile chemical building blocks.
References
- 1. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Dichlorophenol - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride | C6H3Cl3O3S | CID 12526986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 3,5-Dichloro-4-hydroxybenzenesulfonyl Chloride
Introduction: The Strategic Importance of the Sulfonamide Scaffold
The sulfonamide functional group (-SO₂NHR) is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of therapeutic agents. Since the discovery of the antibacterial properties of prontosil, the first commercially available sulfonamide, this moiety has been integral to the development of drugs targeting a wide spectrum of diseases.[1] Sulfonamides are known to exhibit diverse biological activities, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties. The underlying mechanism of their antibacterial action often involves the competitive inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[2]
The strategic incorporation of a 3,5-dichloro-4-hydroxyphenyl moiety, through the use of 3,5-dichloro-4-hydroxybenzenesulfonyl chloride, offers a unique opportunity to generate novel sulfonamide derivatives with potentially enhanced or novel biological activities. The halogenated phenolic ring can modulate the compound's lipophilicity, membrane permeability, and protein-binding interactions, making this reagent a valuable tool for drug discovery and development professionals. These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of sulfonamides derived from this key intermediate.
Chemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Source |
| CAS Number | 13432-81-0 | |
| Molecular Formula | C₆H₃Cl₃O₃S | |
| Molecular Weight | 261.51 g/mol | |
| Appearance | Solid | |
| Melting Point | 123-125 °C | |
| Storage | 4°C, under inert atmosphere |
Reaction Mechanism and Scientific Rationale
The synthesis of sulfonamides from this compound and a primary or secondary amine follows a well-established nucleophilic acyl substitution pathway.
DOT Diagram: Reaction Mechanism
Caption: General mechanism of sulfonamide formation.
The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a tetrahedral intermediate. The reaction is driven to completion by the elimination of a chloride ion and the subsequent deprotonation of the nitrogen atom by a base, yielding the stable sulfonamide product. The presence of a base is critical to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Experimental Protocols
The following protocols are provided as a guide and can be adapted based on the specific properties of the amine being used. The protocol is based on established methods for the synthesis of sulfonamides from substituted sulfonyl chlorides, including the closely related 3,5-dichloro-2-hydroxybenzenesulfonyl chloride.[3][4]
Protocol 1: Synthesis of N-Alkyl/Aryl-3,5-dichloro-4-hydroxybenzenesulfonamides
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Anhydrous Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) in anhydrous DCM.
-
Addition of Base: To this solution, add anhydrous pyridine or triethylamine (1.5 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM in a separate flask. Transfer this solution to a dropping funnel and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL) to remove excess base, followed by saturated NaHCO₃ solution (2 x 15 mL), and finally with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.
Protocol 2: Synthesis of 3,5-Dichloro-4-hydroxybenzenesulfonylamino Acid Derivatives
This protocol is adapted from the synthesis of related compounds using the 2-hydroxy isomer and is particularly relevant for creating derivatives with potential biological activity.[3]
Materials:
-
This compound
-
Amino acid (e.g., glycine, alanine, phenylalanine)
-
Sodium Carbonate (Na₂CO₃)
-
Deionized water
-
10% Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amino acid (1.0 eq.) and sodium carbonate (1.2 eq.) in deionized water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add this compound (1.0 eq.) portion-wise to the cooled solution over 30 minutes with constant stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Precipitation: Cool the reaction mixture again to 0 °C and acidify to pH 2-3 with 10% HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.
-
Drying: Dry the product in a vacuum oven. Further purification can be achieved by recrystallization.
Characterization of Synthesized Sulfonamides
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the dichlorohydroxyphenyl ring, signals corresponding to the amine moiety, and a characteristic broad singlet for the N-H proton of the sulfonamide (if a primary amine was used). |
| ¹³C NMR | Signals for the carbon atoms of the dichlorohydroxyphenyl ring and the amine residue. |
| FT-IR | Characteristic stretching vibrations for N-H (around 3200-3300 cm⁻¹), S=O (asymmetric and symmetric stretching around 1350 and 1160 cm⁻¹), and O-H (broad peak around 3400 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the target sulfonamide. |
| Melting Point | A sharp melting point indicates a high degree of purity. |
Example of Predicted Data for N-(4-methylphenyl)-3,5-dichloro-4-hydroxybenzenesulfonamide: [5]
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₁Cl₂NO₃S |
| Molecular Weight | 332.2 g/mol |
| XLogP | 3.7 |
Visualization of the Synthetic Workflow
DOT Diagram: Synthetic Workflow
Caption: A typical workflow for the synthesis and purification of sulfonamides.
Potential Applications and Future Directions
Sulfonamides derived from this compound are promising candidates for various biological screenings. The presence of the dichlorinated phenol moiety is a common feature in molecules with antimicrobial and anticancer properties. For instance, studies on the closely related 3,5-dichloro-2-hydroxybenzenesulfonylamino acid derivatives have indicated that such compounds exhibit activity against a number of microorganisms.[3] Furthermore, other studies have shown that derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid possess promising antimicrobial and anticancer activities.[6]
Researchers are encouraged to screen these novel sulfonamides against a panel of bacterial and fungal strains, as well as various cancer cell lines. The hydroxyl group on the phenyl ring also provides a handle for further chemical modification, allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of Some 3,5-Dichloro-2-Hydroxybenzenesulphonylamino Acid Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. prepchem.com [prepchem.com]
- 5. PubChemLite - N-(3,5-dichloro-4-hydroxy-phenyl)-4-methyl-benzenesulfonamide (C13H11Cl2NO3S) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
Anwendungs- und Protokollleitfaden: Derivatisierung primärer Amine mit 3,5-Dichlor-4-hydroxybenzolsulfonylchlorid
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die Derivatisierung von primären Aminen mit 3,5-Dichlor-4-hydroxybenzolsulfonylchlorid. Als hochreaktives Reagenz ermöglicht es die Synthese von Sulfonamiden mit einzigartigen physikochemischen Eigenschaften, die für die pharmazeutische und chemische Forschung von großem Interesse sind.
Einleitung und strategische Bedeutung
Sulfonamide sind eine bedeutende Klasse von Verbindungen in der medizinischen Chemie und bilden das Rückgrat zahlreicher Therapeutika mit einem breiten Spektrum an biologischen Aktivitäten, darunter antibakterielle, entzündungshemmende und antineoplastische Eigenschaften.[1][2][3][4] Die gezielte Modifikation von Molekülen durch die Einführung einer Sulfonamidgruppe kann deren Löslichkeit, Lipophilie, metabolische Stabilität und Zielbindungsaffinität entscheidend beeinflussen.
3,5-Dichlor-4-hydroxybenzolsulfonylchlorid (DCHBS-Cl) ist ein besonders interessantes Derivatisierungsreagenz. Die Substituenten am Benzolring verleihen den resultierenden Sulfonamiden spezifische Eigenschaften:
-
Elektronenziehende Chloratome: Die beiden Chloratome in ortho-Position zur Sulfonylchloridgruppe erhöhen durch ihren starken induktiven Effekt die Elektrophilie des Schwefelatoms. Dies führt zu einer erhöhten Reaktivität gegenüber Nukleophilen wie primären Aminen und ermöglicht die Reaktion oft unter milderen Bedingungen im Vergleich zu unsubstituiertem Benzolsulfonylchlorid.[5]
-
Saure 4-Hydroxygruppe: Die phenolische Hydroxygruppe verleiht dem Molekül eine saure Funktionalität. Dies beeinflusst die Löslichkeit des Endprodukts in Abhängigkeit vom pH-Wert und bietet einen zusätzlichen Punkt für Wasserstoffbrückenbindungen, was für die Interaktion mit biologischen Zielstrukturen relevant sein kann.[6][7]
-
Strukturelle Rigidität: Das Substitutionsmuster trägt zur strukturellen Starrheit bei, was in der rationalen Wirkstoffentwicklung zur Optimierung der Passform an eine Zielbindungstasche genutzt werden kann.
Dieser Leitfaden erläutert den zugrundeliegenden Reaktionsmechanismus, stellt detaillierte Protokolle für die Synthese bereit und beschreibt Methoden zur Charakterisierung der Produkte.
Chemische Grundlagen und Reaktionsmechanismus
Die Reaktion von 3,5-Dichlor-4-hydroxybenzolsulfonylchlorid mit einem primären Amin folgt dem Mechanismus einer nukleophilen Acylsubstitution am Schwefelatom. Diese Reaktion ist eine Variante des klassischen Hinsberg-Tests zur Unterscheidung von primären, sekundären und tertiären Aminen.[8][9][10]
Der Mechanismus lässt sich in folgende Schritte unterteilen:
-
Nukleophiler Angriff: Das freie Elektronenpaar am Stickstoffatom des primären Amins (Nukleophil) greift das elektrophile Schwefelatom des Sulfonylchlorids an.[8][9]
-
Bildung eines tetraedrischen Intermediats: Es bildet sich ein instabiles, tetraedrisches Zwischenprodukt.
-
Abspaltung der Abgangsgruppe: Das Chloridion, eine gute Abgangsgruppe, wird abgespalten, und die S=O-Doppelbindung wird wiederhergestellt.
-
Deprotonierung: In Anwesenheit einer Base (z. B. Pyridin oder Triethylamin) wird der am Stickstoff verbliebene Wasserstoff deprotoniert, um das neutrale Sulfonamid zu bilden und das als Nebenprodukt entstehende Chlorwasserstoffgas (HCl) zu neutralisieren.[8]
Die resultierende N-substituierte 3,5-Dichlor-4-hydroxybenzolsulfonamid-Verbindung besitzt zwei saure Protonen: eines an der Sulfonamidgruppe (N-H) und eines an der phenolischen Hydroxygruppe (O-H). Die Azidität des N-H-Protons wird durch die elektronenziehenden Gruppen am Arylring signifikant erhöht.[10][11] Dies ist entscheidend für die Löslichkeit des Produkts in wässrigen Basen.
Abbildung 1: Vereinfachter Arbeitsablauf der Sulfonamidsynthese.
Experimentelle Protokolle
Die Wahl des Protokolls hängt von der Reaktivität des Amins, der gewünschten Reaktionsgeschwindigkeit und der verfügbaren Ausstattung ab. Es werden zwei bewährte Methoden vorgestellt.
Standardprotokoll (Konventionelle Heizung)
Diese Methode ist robust und für eine breite Palette von primären Aminen anwendbar.
Materialien:
-
3,5-Dichlor-4-hydroxybenzolsulfonylchlorid (DCHBS-Cl, 1.0 Äq.)[12]
-
Primäres Amin (1.0 - 1.2 Äq.)
-
Wasserfreies Pyridin oder Triethylamin (1.5 - 2.0 Äq.)
-
Wasserfreies Dichlormethan (DCM) oder Tetrahydrofuran (THF)
-
1 M Salzsäure (HCl)
-
Gesättigte Natriumbicarbonat (NaHCO₃)-Lösung
-
Gesättigte Natriumchlorid (NaCl)-Lösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
-
Kieselgel für die Säulenchromatographie
-
Lösungsmittel für die Chromatographie (z. B. Ethylacetat/Hexan)
Prozedur:
-
Vorbereitung: Lösen Sie das primäre Amin (1.1 Äq.) in wasserfreiem DCM in einem trockenen Rundkolben unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon).
-
Basenzugabe: Kühlen Sie die Lösung auf 0 °C in einem Eisbad. Fügen Sie langsam die Base (z. B. Pyridin, 1.5 Äq.) zur gerührten Lösung hinzu.[8]
-
Zugabe des Sulfonylchlorids: Lösen Sie DCHBS-Cl (1.0 Äq.) in einer minimalen Menge wasserfreiem DCM. Fügen Sie diese Lösung tropfenweise über 15-20 Minuten zur Reaktionsmischung bei 0 °C hinzu.
-
Reaktion: Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für 6-18 Stunden. Der Reaktionsfortschritt sollte mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Aufarbeitung: Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM. Waschen Sie die organische Phase nacheinander mit 1 M HCl, Wasser, gesättigter NaHCO₃-Lösung und Sole.
-
Trocknung und Aufkonzentrierung: Trocknen Sie die organische Phase über Na₂SO₄ oder MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum am Rotationsverdampfer.
-
Reinigung: Reinigen Sie das Rohprodukt mittels Flash-Säulenchromatographie auf Kieselgel oder durch Umkristallisation aus einem geeigneten Lösungsmittelsystem (z. B. Ethanol/Wasser oder Ethylacetat/Hexan), um das reine Sulfonamid zu erhalten.[8]
Mikrowellen-assistiertes Protokoll
Diese Methode bietet eine schnelle und oft effizientere Alternative zur konventionellen Heizung, insbesondere für Hochdurchsatz-Screenings.
Materialien:
-
3,5-Dichlor-4-hydroxybenzolsulfonylchlorid (DCHBS-Cl, 1.0 Äq.)
-
Primäres Amin (1.0 Äq.)
-
Lösungsmittel wie N,N-Dimethylformamid (DMF) oder 1,4-Dioxan
-
Mikrowellenreaktor
Prozedur:
-
Vorbereitung: Geben Sie DCHBS-Cl (1.0 Äq.) und das primäre Amin (1.0 Äq.) in ein geeignetes Mikrowellenreaktionsgefäß.
-
Lösungsmittelzugabe: Fügen Sie das Lösungsmittel (z. B. 2-3 mL DMF) hinzu.
-
Reaktion: Verschließen Sie das Gefäß und erhitzen Sie es im Mikrowellenreaktor auf 100-150 °C für 5-20 Minuten. Die optimalen Bedingungen (Temperatur und Zeit) müssen möglicherweise für jedes Substrat angepasst werden.
-
Aufarbeitung und Reinigung: Nach dem Abkühlen wird die Reaktionsmischung wie im Standardprotokoll beschrieben aufgearbeitet und gereinigt.
| Parameter | Standardprotokoll | Mikrowellen-Protokoll | Kausalität / Begründung |
| Temperatur | 0 °C bis Raumtemperatur | 100 - 150 °C | Die exotherme Reaktion wird anfangs gekühlt, um Nebenreaktionen zu minimieren. Die Mikrowelle beschleunigt die Reaktion durch schnelles, gezieltes Erhitzen. |
| Reaktionszeit | 6 - 18 Stunden | 5 - 20 Minuten | Die höhere Temperatur im Mikrowellenreaktor führt zu einer drastischen Verkürzung der Reaktionszeit. |
| Base | Erforderlich (Pyridin, TEA) | Oft nicht erforderlich | Die Base neutralisiert die entstehende HCl. Bei hohen Temperaturen in der Mikrowelle kann die Reaktion auch ohne Base ablaufen, was die Aufarbeitung vereinfacht. |
| Lösungsmittel | Aprotisch (DCM, THF) | Polar, hochsiedend (DMF) | DCM/THF sind gute Lösungsmittel für die Reaktanten bei RT. DMF koppelt effizient mit Mikrowellenstrahlung und ermöglicht hohe Temperaturen. |
| Skalierbarkeit | Leicht skalierbar | Begrenzt durch Gefäßgröße | Standardmethoden sind für die Produktion größerer Mengen besser geeignet. |
Tabelle 1: Vergleich der experimentellen Protokolle.
Charakterisierung der Produkte
Die erfolgreiche Synthese und Reinheit des derivatisierten Amins muss durch spektroskopische Methoden bestätigt werden.
-
Kernspinresonanzspektroskopie (¹H- und ¹³C-NMR): Die ¹H-NMR-Spektroskopie sollte charakteristische Signale für die aromatischen Protonen des Benzolrings, die Protonen der R-Gruppe des Amins und ein austauschbares Singulett für das Sulfonamid-Proton (-SO₂NH-) zeigen.[7] Das Signal für das phenolische -OH-Proton ist ebenfalls sichtbar. In den ¹³C-NMR-Spektren erscheinen die charakteristischen Signale für die Kohlenstoffatome des substituierten Benzolrings.
-
Infrarotspektroskopie (IR): Die IR-Spektren sollten charakteristische Absorptionsbanden aufweisen.[7][13]
-
Massenspektrometrie (MS): Die Massenspektrometrie wird verwendet, um das Molekulargewicht des Produkts zu bestätigen und liefert den Molekülionenpeak [M+H]⁺ oder [M-H]⁻.[14]
Abbildung 2: Workflow zur Aufreinigung und Validierung des Produkts.
Anwendungen und Ausblick
Die mit 3,5-Dichlor-4-hydroxybenzolsulfonylchlorid synthetisierten Sulfonamide sind wertvolle Bausteine für die Wirkstoffforschung.[1] Die spezifische Substitution kann zu Verbindungen mit verbesserter Wirksamkeit und Selektivität führen. Sie werden als Inhibitoren für verschiedene Enzymklassen, wie z. B. Carboanhydrasen, untersucht und dienen als Ausgangsstoffe für die kombinatorische Chemie zur Erstellung von Substanzbibliotheken für das Screening auf neue biologische Aktivitäten.[2] Die phenolische Gruppe ermöglicht zudem weitere chemische Modifikationen, was die strukturelle Vielfalt der zugänglichen Derivate erhöht.
Referenzen
References
- 1. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Acidity of arylsulfonamides as function of quantum chemical parameters of sulfonamide nitrogen - Krylov - Russian Chemical Bulletin [bakhtiniada.ru]
- 11. The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride [cymitquimica.com]
- 13. researchgate.net [researchgate.net]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
The Versatile Reagent: A Guide to 3,5-Dichloro-4-hydroxybenzenesulfonyl Chloride in Modern Organic Synthesis
In the landscape of modern organic synthesis and drug discovery, the strategic selection of reagents is paramount to the efficient construction of complex molecular architectures with desired physicochemical and biological properties. Among the vast arsenal of building blocks available to the synthetic chemist, 3,5-dichloro-4-hydroxybenzenesulfonyl chloride emerges as a highly versatile and valuable reagent. Its unique substitution pattern—featuring a nucleophilic hydroxyl group and two electron-withdrawing chlorine atoms on a phenylsulfonyl chloride backbone—offers a trifecta of reactivity and functionality that can be ingeniously exploited in a multitude of synthetic transformations.
This comprehensive guide, intended for researchers, scientists, and professionals in drug development, delves into the practical applications of this compound. Moving beyond a mere recitation of procedures, we will explore the underlying principles that govern its reactivity, providing detailed, field-proven protocols and explaining the causality behind critical experimental choices. Our focus is on empowering the reader with the knowledge to not only replicate these methods but also to adapt and innovate upon them for their specific research endeavors.
Core Applications: A Gateway to Diverse Molecular Scaffolds
The utility of this compound primarily revolves around the electrophilic nature of its sulfonyl chloride moiety and the nucleophilic character of its phenolic hydroxyl group. This dual reactivity allows for its seamless integration into a variety of synthetic strategies, most notably in the preparation of sulfonamides and sulfonate esters.
The Synthesis of N-Substituted 3,5-Dichloro-4-hydroxybenzenesulfonamides
The reaction of this compound with primary and secondary amines is a robust and widely employed method for the synthesis of N-substituted sulfonamides. This transformation is of particular significance in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a plethora of therapeutic agents, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[]
The 3,5-dichloro-4-hydroxyphenyl moiety imparts specific characteristics to the resulting sulfonamide. The two chlorine atoms enhance the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Furthermore, the phenolic hydroxyl group can serve as a hydrogen bond donor, facilitating interactions with biological targets. This hydroxyl group also provides a handle for further synthetic modifications.
Reaction Rationale and Mechanistic Overview
The synthesis of sulfonamides from a sulfonyl chloride and an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. A base is typically required to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, thereby driving the reaction to completion.
dot
Caption: Generalized mechanism for sulfonamide synthesis.
Detailed Step-by-Step Protocol for the Synthesis of N-Aryl-3,5-dichloro-4-hydroxybenzenesulfonamides
This protocol provides a general method for the synthesis of N-aryl sulfonamides from this compound and a primary aromatic amine. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Substituted primary aromatic amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary aromatic amine (1.0 - 1.2 eq) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes. The slow addition helps to maintain a low reaction temperature.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-aryl-3,5-dichloro-4-hydroxybenzenesulfonamide.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Amine Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| Aniline | Pyridine | DCM | 12 | 85-95 | Adapted from[] |
| 4-Methoxyaniline | Triethylamine | THF | 18 | 80-90 | Adapted from[] |
| 4-Chloroaniline | Pyridine | DCM | 24 | 75-85 | Adapted from[] |
The Formation of 3,5-Dichloro-4-hydroxyphenyl Sulfonate Esters
In addition to its reaction with amines, this compound can react with phenols to form sulfonate esters. This transformation is particularly useful for the protection of the phenolic hydroxyl group or for the introduction of the 3,5-dichloro-4-hydroxyphenylsulfonyl moiety as a leaving group in subsequent nucleophilic substitution reactions.
Detailed Step-by-Step Protocol for the Synthesis of Aryl-3,5-dichloro-4-hydroxybenzenesulfonates
This protocol provides a general method for the synthesis of sulfonate esters from this compound and a substituted phenol.
Materials:
-
This compound (1.0 eq)
-
Substituted phenol (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Addition of Sulfonyl Chloride: Add this compound (1.0 eq) to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired sulfonate ester.
| Phenol Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | DMF | 12 | Good to Excellent | Adapted from[2][3] |
| 4-Nitrophenol | K₂CO₃ | DMF | 12 | Good to Excellent | Adapted from[2][3] |
| 3,5-Dimethylphenol | K₂CO₃ | DMF | 12 | Good to Excellent | Adapted from[2][3] |
Application in Drug Discovery: Targeting Carbonic Anhydrases
A significant application of sulfonamides derived from this compound is in the development of carbonic anhydrase inhibitors.[4] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of these enzymes has therapeutic applications in the treatment of glaucoma, edema, and certain types of cancer.[5][6] The primary sulfonamide group is a key zinc-binding feature for this class of inhibitors, and the substituted aromatic ring allows for the fine-tuning of inhibitory potency and isoform selectivity.
dot
Caption: Workflow for the development of carbonic anhydrase inhibitors.
Conclusion
This compound is a powerful and versatile reagent in the toolkit of the modern organic chemist. Its unique structural features provide a reliable platform for the synthesis of a wide range of sulfonamides and sulfonate esters, which are valuable intermediates and final products in their own right, particularly in the realm of medicinal chemistry. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to confidently and creatively employ this reagent in their synthetic endeavors, ultimately contributing to the advancement of chemical science and the development of new therapeutic agents.
References
Application Note: A General Protocol for the Bioconjugation of Biomolecules using 3,5-Dichloro-4-hydroxybenzenesulfonyl Chloride
For: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dichloro-4-hydroxybenzenesulfonyl chloride is an electrophilic reagent that can be utilized for the covalent modification of nucleophilic residues on biomolecules, most notably the primary amines of lysine residues and the N-terminus of proteins. The sulfonyl chloride moiety (-SO₂Cl) is a highly reactive functional group that readily undergoes nucleophilic attack to form stable sulfonamide bonds. This application note provides a comprehensive, albeit generalized, experimental protocol for the use of this compound in bioconjugation applications. Due to a notable lack of specific published protocols for this particular reagent, this guide is constructed based on the well-established reactivity of sulfonyl chlorides and serves as a foundational methodology that will require optimization for specific applications.
The inherent reactivity of the sulfonyl chloride group makes it a valuable tool for the conjugation of small molecules, reporter tags (e.g., fluorophores), or crosslinkers to proteins and other biomolecules. The resulting sulfonamide linkage is highly stable, ensuring the integrity of the bioconjugate under physiological conditions.
Chemical Properties and Reactivity
This compound is a solid with a melting point of 123-125 °C. Like other sulfonyl chlorides, it is susceptible to hydrolysis in the presence of water, which is a critical consideration for bioconjugation reactions typically performed in aqueous buffers.[1] The primary reaction exploited in bioconjugation is the sulfonylation of primary amines to form sulfonamides.[2]
PART 1: Experimental Design and Considerations
Prior to initiating a conjugation experiment, several factors must be considered to ensure a successful outcome.
Buffer Selection and pH
The pH of the reaction buffer is a critical parameter. The nucleophilicity of primary amines is pH-dependent; a higher pH deprotonates the amine, increasing its reactivity towards the sulfonyl chloride. However, the rate of hydrolysis of the sulfonyl chloride also increases at higher pH. Therefore, a compromise is necessary. A common starting point for the sulfonylation of amines on proteins is a pH range of 8.0-9.0.[3][4] Buffers that do not contain primary amines, such as sodium bicarbonate or sodium borate, are recommended to avoid competing reactions.
Reagent Preparation and Solubility
Due to its susceptibility to hydrolysis, this compound should be dissolved in a dry, water-miscible organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), immediately before addition to the aqueous protein solution.[5] The final concentration of the organic solvent in the reaction mixture should be kept to a minimum (typically <10% v/v) to avoid denaturation of the protein.
Molar Ratio of Reactants
The molar ratio of this compound to the biomolecule will determine the extent of labeling. A higher molar excess of the sulfonyl chloride will generally lead to a higher degree of modification. It is advisable to perform a series of reactions with varying molar ratios to determine the optimal conditions for the desired level of conjugation.
Reaction Time and Temperature
The reaction time and temperature will also influence the efficiency of the conjugation. Reactions are typically carried out at room temperature or 4°C to minimize protein degradation. The reaction time can range from 30 minutes to several hours and should be optimized for the specific system.
PART 2: Generalized Bioconjugation Protocol
This protocol provides a general framework for the conjugation of this compound to a protein.
Materials
-
Protein of interest
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
-
Dialysis tubing or centrifugal ultrafiltration devices
Step-by-Step Protocol
-
Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any amine-containing additives.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical stock concentration is 10-50 mM.
-
Conjugation Reaction: While gently stirring the protein solution, add the desired molar excess of the this compound stock solution. Add the reagent dropwise to avoid localized high concentrations that could lead to protein precipitation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-12 hours).
-
Quenching: To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining unreacted sulfonyl chloride. Incubate for an additional 30 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by either size-exclusion chromatography, dialysis, or centrifugal ultrafiltration.[6][7] The choice of purification method will depend on the properties of the protein and the desired final purity.
PART 3: Characterization of the Bioconjugate
Thorough characterization of the resulting bioconjugate is essential to confirm successful conjugation and to determine the degree of labeling.
Spectroscopic Analysis
If this compound possesses a unique UV-Vis absorbance spectrum, the degree of labeling can be estimated by measuring the absorbance of the conjugate at the appropriate wavelengths.
Mass Spectrometry
Mass spectrometry is a powerful technique for characterizing bioconjugates.[8][9] Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact conjugate, allowing for the calculation of the number of attached labels.[10][11] Peptide mapping, involving the enzymatic digestion of the conjugate followed by LC-MS/MS analysis, can identify the specific sites of modification.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) techniques, such as reversed-phase or ion-exchange chromatography, can be used to assess the purity of the conjugate and to separate species with different degrees of labeling.[6]
PART 4: Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low conjugation efficiency | pH is too low | Increase the pH of the reaction buffer (e.g., to pH 9.0). |
| Hydrolysis of the sulfonyl chloride | Prepare the reagent stock solution immediately before use and add it to the reaction mixture promptly. | |
| Insufficient molar excess of the reagent | Increase the molar ratio of the sulfonyl chloride to the protein. | |
| Protein precipitation | High concentration of organic solvent | Minimize the volume of the organic solvent used to dissolve the sulfonyl chloride. |
| Localized high concentration of the reagent | Add the reagent stock solution slowly and with efficient stirring. | |
| Non-specific binding | Hydrophobic interactions | Include a non-ionic detergent (e.g., Tween-20) at a low concentration in the purification buffers. |
Visualization
Workflow for Protein Conjugation
Caption: Experimental workflow for protein conjugation.
Reaction Mechanism
Caption: Reaction of an amine with the sulfonyl chloride.
Conclusion
This compound is a potentially useful reagent for the modification of biomolecules. The protocol and considerations outlined in this application note provide a solid foundation for researchers to develop specific and optimized conjugation procedures. Due to the limited availability of specific data for this compound, a systematic approach to optimizing reaction conditions is crucial for achieving the desired bioconjugate with high efficiency and purity.
References
- 1. echemi.com [echemi.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Lysine Bioconjugation on Native Albumin with a Sulfonyl Acrylate Reagent | Springer Nature Experiments [experiments.springernature.com]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. msvision.com [msvision.com]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. enovatia.com [enovatia.com]
Application Notes and Protocols: The Strategic Use of 3,5-Dichloro-4-hydroxybenzenesulfonyl Chloride in Medicinal Chemistry
Introduction: Beyond a Simple Reagent
In the landscape of medicinal chemistry, sulfonyl chlorides are foundational reagents for constructing sulfonamide and sulfonate ester linkages, which are prevalent in a multitude of therapeutic agents. However, 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride is more than a mere linker; it is a highly functionalized building block whose specific substitution pattern imparts critical pharmacophoric properties. The presence of two electron-withdrawing chlorine atoms flanking a phenolic hydroxyl group, ortho to a reactive sulfonyl chloride, creates a unique electronic and steric environment. This arrangement is instrumental in designing molecules with high target affinity and selectivity, most notably demonstrated in the development of next-generation selective nuclear receptor modulators.
This guide provides an in-depth exploration of the application of this compound, moving beyond simple reaction schemes to explain the strategic rationale behind its use, detailed protocols for its synthesis and application, and critical safety considerations for its handling.
Physicochemical and Safety Profile
Handling this compound requires a thorough understanding of its properties and strict adherence to safety protocols. The compound is corrosive and moisture-sensitive, necessitating controlled laboratory conditions.
| Property | Value | Reference(s) |
| CAS Number | 13432-81-0 | |
| Molecular Formula | C₆H₃Cl₃O₃S | |
| Molecular Weight | 261.51 g/mol | |
| Melting Point | 123-125 °C | |
| Physical Form | Solid | |
| Storage | Store at 4°C under an inert atmosphere (e.g., Nitrogen) |
Critical Safety Information:
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1] All handling must be performed within a chemical fume hood by personnel equipped with appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[2]
-
Skin Protection: Use impervious gloves (e.g., nitrile, inspected prior to use) and a lab coat.[2][3] Contaminated clothing should be removed immediately.[4]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is required if dust or aerosols are generated.[4]
-
-
Handling:
-
Avoid breathing dust.[5]
-
Wash hands thoroughly after handling.[1]
-
Keep away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines, except under controlled reaction conditions.[5]
-
The compound is moisture-sensitive; exposure to water will cause hydrolysis to the corresponding sulfonic acid, releasing corrosive HCl gas.[6]
-
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][5]
-
Skin Contact: Take off all contaminated clothing immediately. Wash off with soap and plenty of water. Seek immediate medical attention.[4][5]
-
Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]
-
Ingestion: DO NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
-
Core Application: Architecting Selective Thyroid Hormone Receptor β (THR-β) Agonists
A landmark application of this compound is in the synthesis of Resmetirom (MGL-3196), a highly selective agonist of the Thyroid Hormone Receptor β (THR-β).[7]
Scientific Rationale: The Quest for Selectivity
Thyroid hormones regulate metabolism, and their effects are mediated by two primary receptor subtypes: THR-α and THR-β.[7] While activating THR-β in the liver is beneficial for lowering LDL cholesterol and triglycerides, activating THR-α is associated with adverse cardiac effects.[7] Therefore, the central challenge in this therapeutic area is to design ligands that selectively activate THR-β. The 3,5-dichloro-4-hydroxyphenyl moiety, derived from the title reagent, is a cornerstone of achieving this selectivity.
Mechanism and Structure-Activity Relationship (SAR)
The dichlorinated phenolic ring of Resmetirom mimics the inner ring of the natural hormone triiodothyronine (T₃). The specific substitution pattern is critical for high-affinity binding and selectivity:
-
4-Hydroxy Group: This phenolic hydroxyl forms a crucial hydrogen bond with a key residue in the THR-β ligand-binding pocket, anchoring the molecule.
-
3,5-Dichloro Groups: These bulky, electron-withdrawing groups occupy a hydrophobic pocket and provide steric hindrance that is more favorable in the THR-β isoform compared to THR-α, thus conferring selectivity.[7] The chloro groups enhance the acidity of the phenolic proton, strengthening the key hydrogen bond.
-
Sulfonamide Linker: The sulfonamide group, formed from the sulfonyl chloride, serves as a stable and geometrically defined linker to other parts of the molecule that establish further receptor interactions.
Caption: Key interactions of the drug core within the THR-β binding pocket.
Synthetic Workflow and Protocol
The synthesis of a sulfonamide-based drug candidate using this compound follows a well-defined workflow. The primary step is the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride.
Caption: General workflow for sulfonamide synthesis.
Protocol 1: General Procedure for Sulfonamide Bond Formation
This protocol is a representative procedure. Specific substrates may require optimization of stoichiometry, temperature, and reaction time.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Pyridine or Triethylamine (TEA) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 eq) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add the base (Pyridine or TEA, 1.5-2.0 eq) to the cooled solution and stir for 5 minutes. The base acts as a scavenger for the HCl byproduct.
-
Reagent Addition: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Once the reaction is complete, quench by slowly adding 1M HCl to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid or oil via silica gel column chromatography using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) or by recrystallization to obtain the pure sulfonamide product.
Synthesis of the Reagent
While commercially available, understanding the synthesis of this compound provides deeper insight into its reactivity and potential impurities. The synthesis involves the electrophilic substitution of a phenol with chlorosulfonic acid. The procedure is analogous to the synthesis of its isomer, 3,5-dichloro-2-hydroxybenzenesulfonyl chloride.[8]
Protocol 2: Proposed Synthesis of this compound
-
CAUTION: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be performed in a highly efficient fume hood with appropriate PPE.
Materials:
-
2,6-Dichlorophenol (1.0 eq)
-
Chlorosulfonic acid (ClSO₃H) (2.5-3.0 eq)
-
Crushed ice
-
Carbon tetrachloride (CCl₄) or other suitable solvent for recrystallization
Procedure:
-
Reaction Setup: To a clean, dry, round-bottom flask, add chlorosulfonic acid (2.5 eq) and cool to 0 °C.
-
Substrate Addition: Slowly and portion-wise, add 2,6-dichlorophenol (1.0 eq) to the stirred chlorosulfonic acid, maintaining the temperature between 0-5 °C. The reaction is highly exothermic.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC of a quenched aliquot).
-
Quenching: Very slowly and carefully, pour the reaction mixture onto a large excess of crushed ice in a large beaker with vigorous stirring. This step is extremely hazardous and must be done with caution behind a blast shield. The product will precipitate as a solid.
-
Isolation: Allow the ice to melt, then decant the acidic aqueous layer.[8]
-
Washing: Wash the solid product with ice-cold water until the washings are neutral to pH paper.
-
Purification: Collect the solid by vacuum filtration and recrystallize from a suitable solvent like carbon tetrachloride to yield pure this compound.[8]
Troubleshooting and Experimental Considerations
-
Hydrolysis: The primary side reaction is the hydrolysis of the sulfonyl chloride to the non-reactive sulfonic acid.[9] Causality: The sulfur atom is highly electrophilic and susceptible to attack by water. Solution: Ensure all glassware is flame-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.
-
Di-sulfonylation: If the amine substrate has multiple reactive sites, di-sulfonylation can occur. Causality: Stoichiometric imbalance. Solution: Use a slight excess of the amine or carefully control the stoichiometry of the sulfonyl chloride.
-
Phenol Reactivity: The free hydroxyl group can potentially react with the sulfonyl chloride of another molecule, leading to polymeric byproducts, especially at elevated temperatures. Causality: The phenol is a nucleophile. Solution: Maintain low reaction temperatures (0 °C to RT) and consider using a protecting group for the phenol if necessary, although in many cases its lower reactivity compared to the amine allows for selective reaction.
Conclusion and Future Perspectives
This compound has established itself as a valuable and strategic building block in medicinal chemistry. Its role in the development of the highly selective THR-β agonist Resmetirom underscores the power of rational drug design, where specific atomic arrangements translate directly into improved therapeutic profiles.[7] Future applications will likely leverage this privileged scaffold in the design of other targeted therapies, including kinase inhibitors and other nuclear receptor modulators, where precise hydrogen bonding and hydrophobic interactions are paramount for achieving potency and selectivity.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. CAS#:23378-88-3 | 3,5-DICHLORO-2-HYDROXYBENZENESULFONYL CHLORIDE | Chemsrc [chemsrc.com]
- 7. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. 3,5-Dichloro-4-hydroxybenzenesulphonic acid | C6H4Cl2O4S | CID 91397 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Enhancing Peptide Mapping with 3,5-Dichloro-4-hydroxybenzenesulfonyl Chloride Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide mapping is a cornerstone of protein characterization, essential for primary structure confirmation and the identification of post-translational modifications. However, comprehensive sequence coverage and sensitive detection of all peptides within a complex digest can be challenging due to variations in peptide physicochemical properties, such as hydrophobicity and ionization efficiency. This application note presents a detailed protocol and theoretical framework for the use of 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride (DHBS-Cl) as a chemical derivatization agent to enhance peptide mapping analysis by liquid chromatography-mass spectrometry (LC-MS). The inherent reactivity of the sulfonyl chloride moiety towards nucleophilic amino acid residues, particularly the phenolic hydroxyl group of tyrosine and the primary amines of lysine and the N-terminus, offers a strategic approach to improving the analytical detection of otherwise problematic peptides. By introducing a dichlorinated phenylsulfonate tag, this method aims to increase the hydrophobicity and potentially improve the ionization of target peptides, thereby facilitating more robust and comprehensive peptide mapping.
Introduction: The Challenge of Comprehensive Peptide Mapping
Peptide mapping via LC-MS is a powerful and widely adopted technique for the primary structural analysis of biopharmaceutical proteins. The process typically involves the enzymatic digestion of a protein, followed by chromatographic separation of the resulting peptides and their detection by mass spectrometry.[1] While effective, a common challenge is achieving 100% sequence coverage. Certain peptides may be difficult to detect due to poor ionization efficiency, low abundance, or extreme hydrophilicity or hydrophobicity leading to poor chromatographic behavior.[2]
Chemical derivatization of peptides prior to LC-MS analysis is a well-established strategy to overcome these limitations.[3] By introducing a chemical tag, the physicochemical properties of a peptide can be altered to enhance its detectability.[4] An ideal derivatizing agent should react specifically and efficiently under mild conditions and introduce a moiety that improves chromatographic retention and/or ionization efficiency.
This application note explores the potential of this compound as a novel derivatization reagent for peptide mapping. The sulfonyl chloride group is a reactive electrophile known to form stable sulfonamides with primary and secondary amines and sulfonate esters with phenols.[5][6] This reactivity suggests that DHBS-Cl can selectively modify specific amino acid residues in peptides, thereby "tagging" them for improved mass spectrometric detection.
Theory and Mechanism of Derivatization
The utility of this compound in peptide mapping stems from its reactivity with nucleophilic amino acid side chains. The primary targets for derivatization are the phenolic hydroxyl group of tyrosine and the primary amino groups of lysine side chains and the peptide N-terminus. The reaction conditions, particularly pH, can be modulated to influence the selectivity of the derivatization.
Reaction with Tyrosine
Under moderately alkaline conditions (pH ~8-9), the phenolic hydroxyl group of tyrosine is deprotonated to a phenoxide ion, a potent nucleophile. This phenoxide readily attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonate ester and the release of hydrochloric acid.
References
- 1. 3,5-dichloro-L-tyrosine | C9H9Cl2NO3 | CID 439986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Peptide Analysis: Complete Protocol - Peptide Port [peptideport.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Chromogenic Applications of Dichlorohydroxybenzenesulfonyl Compounds
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the chromogenic applications of dichlorohydroxybenzenesulfonyl compounds. This document delves into the synthesis, mechanisms, and practical protocols for leveraging these compounds in various analytical and biochemical assays.
Introduction: The Chromogenic Potential of Dichlorohydroxybenzenesulfonyl Compounds
Dichlorohydroxybenzenesulfonyl compounds represent a class of organic molecules characterized by a benzene ring substituted with two chlorine atoms, a hydroxyl group, and a sulfonic acid or sulfonyl derivative group. The strategic placement of these functional groups imparts unique electronic and structural properties, making them valuable chromogenic reagents. The electron-withdrawing nature of the chlorine atoms and the sulfonyl group, combined with the electron-donating hydroxyl group, creates a conjugated system susceptible to pH-dependent conformational changes, which in turn leads to distinct color transitions.
This guide focuses on a prominent member of this class, Chlorophenol Red (3′,3′-Dichlorophenolsulfonphthalein) , as a model compound to illustrate the principles and applications of dichlorohydroxybenzenesulfonyl-based chromogens.
Synthesis of Dichlorohydroxybenzenesulfonyl Chromogens: The Case of Chlorophenol Red
The synthesis of Chlorophenol Red is a classic example of electrophilic aromatic substitution, specifically the condensation of a substituted phenol with a sulfonic anhydride. The primary route involves the reaction of o-sulfobenzoic acid anhydride with 2-chlorophenol in the presence of a catalyst.[1]
Core Reaction Mechanism:
The synthesis proceeds via the formation of a triarylmethane derivative, which then cyclizes to form the sulfonephthalein structure. The presence of the chloro groups on the phenol ring is crucial for the specific pH range and colorimetric properties of the final indicator.
Diagram 1: Synthesis of Chlorophenol Red
Caption: Synthesis of Chlorophenol Red via condensation.
Principle of Chromogenic Action: pH-Dependent Structural Transitions
The chromogenic behavior of Chlorophenol Red is rooted in its ability to exist in two different structural forms with distinct absorption spectra. This transition is governed by the pH of the surrounding medium.
-
Acidic Form (Yellow): In acidic conditions (pH below 5.4), the molecule exists predominantly in its lactone form, which is colorless or pale yellow.[2] The sulfonic acid group is protonated, and the electronic conjugation is limited.
-
Basic Form (Violet): In alkaline conditions (pH above 6.8), the phenolic hydroxyl groups deprotonate, leading to the opening of the lactone ring and the formation of a quinonoid structure.[2] This extended conjugated system is responsible for the intense violet color.
The equilibrium between these two forms is what allows Chlorophenol Red to function as a sensitive pH indicator. The lambda max of the colored form is approximately 572 nm.[2]
Diagram 2: pH-Dependent Equilibrium of Chlorophenol Red
References
Application Note: Synthesis and Characterization of Diaryl Sulfonate Esters via Reaction of 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride with Phenols
Abstract
This application note provides a comprehensive guide for the synthesis of novel diaryl sulfonate esters through the O-sulfonylation of various phenolic compounds with 3,5-dichloro-4-hydroxybenzenesulfonyl chloride. Sulfonate esters are pivotal intermediates in organic synthesis and constitute a core structural motif in numerous pharmacologically active molecules.[1][2] This document offers a detailed experimental protocol, an exploration of the reaction mechanism, and guidelines for the purification and characterization of the resulting products. The protocols are designed for researchers in synthetic chemistry and drug development, providing a robust methodology for creating diverse libraries of sulfonate esters for further investigation.
Introduction and Scientific Principles
The sulfonate ester functional group is a cornerstone in medicinal chemistry and materials science.[1][3] Its presence in a molecular structure can enhance biological activity and modify physicochemical properties. Diaryl sulfonate esters, in particular, serve as versatile precursors in cross-coupling reactions and as potential bioactive agents themselves.[2][4]
The synthesis of these esters is traditionally achieved by reacting an alcohol or phenol with a sulfonyl chloride in the presence of a base.[3] This reaction, known as O-sulfonylation, is a nucleophilic substitution at the sulfur atom. The phenol acts as the nucleophile, while the highly electrophilic sulfur atom of the sulfonyl chloride is the target of the attack.
The choice of base is critical; it serves to deprotonate the phenol, forming a more reactive phenoxide ion, and to neutralize the hydrochloric acid byproduct generated during the reaction. Tertiary amines like pyridine or triethylamine are commonly employed. Pyridine, in particular, can also act as a nucleophilic catalyst by first reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt, which is then readily attacked by the phenol.[1][5]
The specific reagent of interest, this compound, offers a unique scaffold. The two chlorine atoms are strongly electron-withdrawing, increasing the electrophilicity of the sulfonyl group, while the free hydroxyl group provides a potential site for further functionalization or can influence the final properties of the molecule.
Reaction Mechanism and Experimental Workflow
General Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the deprotonated phenol (phenoxide) on the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride leaving group. When pyridine is used as the base, it can facilitate the reaction by forming a more reactive intermediate as depicted below.
Caption: Proposed mechanism for pyridine-catalyzed O-sulfonylation of phenols.
General Experimental Workflow
The synthesis follows a standard procedure involving reaction setup under inert conditions, monitoring, aqueous workup for purification, and final characterization. Adherence to anhydrous conditions is paramount to prevent the hydrolysis of the reactive sulfonyl chloride.
Caption: General experimental workflow for the synthesis of diaryl sulfonate esters.
Detailed Experimental Protocol
Safety Precaution: this compound is corrosive and moisture-sensitive.[6] All manipulations should be performed in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Materials and Equipment
-
Substituted Phenol (e.g., phenol, 4-methoxyphenol, 4-nitrophenol)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), 1M aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel (for column chromatography)
-
Ethyl Acetate and Hexanes (for chromatography)
-
Round-bottom flasks, magnetic stirrer, stir bars, septa, nitrogen inlet, dropping funnel
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
Step-by-Step Synthesis Procedure
This procedure describes a general 1.0 mmol scale reaction.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the selected phenol (1.0 mmol, 1.0 equiv.).
-
Solvent and Base Addition: Under a nitrogen atmosphere, add anhydrous dichloromethane (10 mL) followed by anhydrous pyridine (2.0 mmol, 2.0 equiv.). Stir the mixture at room temperature until the phenol is completely dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate dry vial, dissolve this compound (1.1 mmol, 1.1 equiv.) in anhydrous dichloromethane (5 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred reaction mixture over 10-15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes/Ethyl Acetate mobile phase). The consumption of the starting phenol and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
-
Workup: Once the reaction is complete, dilute the mixture with DCM (20 mL). Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL). The acid wash removes excess pyridine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[4][11]
Expected Results and Characterization
The reaction is versatile and compatible with phenols bearing both electron-donating and electron-withdrawing groups. However, yields and reaction times may vary. Electron-rich phenols are generally more nucleophilic and react faster, while electron-deficient phenols may require longer reaction times or gentle heating.[12]
Table 1: Representative Reaction Scope and Yields
| Entry | Phenol Substrate | Time (h) | Product Structure | Yield (%)* |
| 1 | Phenol | 6 | 88 | |
| 2 | 4-Methoxyphenol | 4 | 92 | |
| 3 | 4-Nitrophenol | 20 | 75 | |
| 4 | 4-Chlorophenol | 12 | 85 | |
| Yields are for isolated, purified products and are representative. Optimization may be required. |
Product Characterization
The purified diaryl sulfonate esters should be characterized using standard analytical techniques to confirm their structure and purity.[4][13]
-
¹H NMR Spectroscopy: Expect signals corresponding to the aromatic protons on both rings. The chemical shifts will be influenced by the substituents.
-
¹³C NMR Spectroscopy: Aromatic carbon signals will be present. The carbon atom attached to the sulfonate oxygen will typically appear downfield.
-
Infrared (IR) Spectroscopy: Look for characteristic strong asymmetric and symmetric stretching bands for the S=O bonds of the sulfonate group, typically in the ranges of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized molecule.
Troubleshooting and Key Considerations
-
Low or No Yield: The primary cause is often the presence of moisture, which hydrolyzes the sulfonyl chloride. Ensure all glassware is oven-dried and solvents are anhydrous. Using a freshly opened bottle or distilled pyridine is recommended.
-
Stability of Products: Sulfonate esters are potent electrophiles and can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[14][15] Purification and storage should be conducted under neutral conditions.
-
Purification Challenges: Some sulfonate esters can be difficult to separate from unreacted sulfonyl chloride or the corresponding sulfonic acid (hydrolysis product). Careful column chromatography with a shallow solvent gradient is often effective. If the product is a solid, recrystallization is an excellent alternative purification method.[11]
-
Side Reactions: If the reaction is heated, there is a possibility of side reactions, particularly with highly activated or sensitive phenolic substrates. Running the reaction at room temperature is generally sufficient.
Conclusion
This application note details a reliable and versatile protocol for the synthesis of novel diaryl sulfonate esters from this compound and various phenols. The methodology is straightforward and provides good to excellent yields for a range of substrates. The resulting compounds can serve as valuable building blocks for further synthetic transformations or as candidates for biological screening in drug discovery programs.
References
- 1. eurjchem.com [eurjchem.com]
- 2. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 13432-81-0 [sigmaaldrich.com]
- 7. pschemicals.com [pschemicals.com]
- 8. file.chemscene.com [file.chemscene.com]
- 9. molbase.com [molbase.com]
- 10. CAS 13432-81-0 | 6662-5-W3 | MDL MFCD00171551 | 3,5-Dichloro-4-hydroxy benzene sulfonyl chloride | SynQuest Laboratories [synquestlabs.com]
- 11. Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3,5-Dichloro-4-hydroxybenzenesulfonyl Chloride in Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Specialized Tool for Amine and Hydroxyl Protection
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1] 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride, hereafter referred to as DCHBS-Cl, is an emerging reagent in the chemist's arsenal for the temporary masking of primary and secondary amines, as well as hydroxyl functionalities. The presence of two electron-withdrawing chlorine atoms on the aromatic ring enhances the electrophilicity of the sulfur atom, facilitating its reaction with nucleophiles. Concurrently, these substituents render the resulting sulfonamides and sulfonate esters electron-deficient, a feature that can be exploited for selective deprotection.[2] The phenolic hydroxyl group, while potentially complicating the protection step, also offers a handle for modulating the solubility and reactivity of the protected substrate.
This guide provides an in-depth exploration of the chemistry of DCHBS-Cl, offering detailed protocols for its application in protecting group strategies and insights into the rationale behind the experimental choices.
Synthesis of this compound
A plausible synthetic route to this compound (DCHBS-Cl) can be adapted from the established procedures for analogous substituted benzenesulfonyl chlorides. The synthesis of the related 3,5-dichloro-2-hydroxybenzenesulfonyl chloride involves the reaction of 2,4-dichlorophenol with chlorosulfonic acid.[3] By analogy, DCHBS-Cl can be prepared from the readily available 2,6-dichlorophenol.
Proposed Synthetic Protocol:
A detailed, step-by-step methodology for the synthesis of DCHBS-Cl is outlined below.
Materials:
-
2,6-Dichlorophenol
-
Chlorosulfonic acid
-
Crushed ice
-
Deionized water
-
Carbon tetrachloride (or a suitable alternative for recrystallization)
Procedure:
-
Reaction Setup: In a fume hood, carefully add 2,6-dichlorophenol (1.0 eq.) portion-wise to an excess of chlorosulfonic acid (e.g., 5.0 eq.) in a round-bottom flask equipped with a magnetic stirrer and a gas outlet to vent the evolving HCl gas. The reaction is typically performed at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture with water and extracting with a suitable organic solvent.
-
Work-up: Once the reaction is complete, cautiously pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude DCHBS-Cl and quench the excess chlorosulfonic acid.
-
Isolation and Purification: Decant the acidic aqueous layer. Wash the solid product with ice-cold water to remove residual acid. The crude product can then be purified by recrystallization from a suitable solvent such as carbon tetrachloride to afford pure this compound.
Diagram of the Proposed Synthesis:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions and troubleshooting common issues encountered with this versatile reagent. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to make informed decisions in your experimental design.
Introduction: Understanding the Reagent
This compound is a key intermediate in the synthesis of a variety of compounds, particularly sulfonamides and sulfonate esters.[1][2] Its utility stems from the highly reactive sulfonyl chloride (-SO₂Cl) group. However, its bifunctional nature, containing both a reactive sulfonyl chloride and a phenolic hydroxyl (-OH) group, alongside its sensitivity to moisture, presents unique challenges. This guide will address these challenges directly, providing a logical framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: My overall reaction yield is significantly lower than expected. What are the most common culprits? Low yields typically originate from three primary sources: degradation of the starting sulfonyl chloride, suboptimal reaction conditions, or losses during workup. The most frequent cause is the hydrolysis of the sulfonyl chloride by trace amounts of water, which converts it to the unreactive 3,5-dichloro-4-hydroxybenzenesulfonic acid.[3][4][5]
Q2: What are the best storage and handling practices for this compound? This reagent is highly sensitive to moisture and should be handled accordingly.[6] Store it in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry place such as a desiccator or a freezer rated for chemical storage.[6] When weighing and dispensing, do so quickly in a low-humidity environment to minimize exposure to atmospheric moisture.
Q3: Besides the sulfonic acid, what other major impurities might I encounter? The primary impurity is the corresponding sulfonic acid from hydrolysis.[7] Depending on your reaction, you may also see unreacted amine or alcohol starting materials. If the reaction is run at excessively high temperatures or with an inappropriate base, side-reactions involving the phenolic hydroxyl group could lead to oligomeric byproducts, although this is less common under standard sulfonamide formation conditions.
Q4: How can I effectively monitor the progress of my reaction? Thin-Layer Chromatography (TLC) is a rapid and effective method. Use a suitable solvent system to achieve good separation between your starting material (amine/alcohol), the sulfonyl chloride, and the desired product. Co-spotting with starting materials is essential for accurate identification. For more quantitative and sensitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the consumption of reactants and the formation of the product.[4][8]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common experimental problems.
Problem Area 1: Low or No Product Conversion
Low conversion is often traced back to the integrity of the reactants or the reaction environment.
Root Cause Analysis: Inactive Reagents or Suboptimal Conditions
-
Degraded Sulfonyl Chloride: The reagent can hydrolyze over time if not stored properly. A simple melting point test can be a quick quality check; pure this compound has a melting point of approximately 123-125 °C. A significantly lower or broader melting range suggests impurities, likely the sulfonic acid.
-
Weak Nucleophile: Amines or alcohols with significant steric hindrance or potent electron-withdrawing groups can exhibit low nucleophilicity, slowing the reaction rate.
-
Inappropriate Base: The choice of base is critical. It must be strong enough to deprotonate the nucleophile (if required) and neutralize the HCl byproduct, but not so strong that it promotes unwanted side reactions.[4][9]
Solutions & Protocols
-
Validate Reagent Quality: Before starting, confirm the purity of your this compound. If degradation is suspected, use a fresh bottle or purify the material via recrystallization from a non-protic solvent system if a protocol is available.
-
Optimize Reaction Conditions for Weak Nucleophiles:
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier. Monitor carefully by TLC to avoid byproduct formation.
-
Increase Reaction Time: Some reactions simply require longer times (12-24 hours) to reach completion.
-
Select a Stronger Base: For weakly nucleophilic amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be necessary, although pyridine or triethylamine are sufficient for most cases.[10]
-
| Base | pKa of Conjugate Acid | Typical Use Case & Comments |
| Pyridine | ~5.2 | Standard, mild base. Acts as a nucleophilic catalyst. Can be difficult to remove during workup. |
| Triethylamine (TEA) | ~10.7 | Common, stronger, non-nucleophilic base. Easier to remove than pyridine due to lower boiling point. |
| Sodium Carbonate (Na₂CO₃) | ~10.3 | Often used in aqueous or biphasic systems, particularly for reactions with phenols or amino acids.[1] |
| Diisopropylethylamine (DIPEA) | ~10.7 | A sterically hindered, non-nucleophilic base. Useful when the nucleophile is sensitive to acylation by the base itself. |
Problem Area 2: Formation of Significant Side Products
The primary side product is almost always the sulfonic acid, formed via hydrolysis.
Root Cause Analysis: Presence of Water
Sulfonyl chlorides react readily with water.[5][11] Even trace amounts of moisture in your solvent, on your glassware, or in your starting materials can significantly reduce the yield by consuming the reagent.[4]
Solutions & Protocols
The key to preventing hydrolysis is the rigorous implementation of anhydrous reaction techniques.
-
Glassware Preparation: Oven-dry all glassware (flasks, stir bars, dropping funnels) at 120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use commercially available anhydrous solvents. Alternatively, solvents can be freshly distilled from an appropriate drying agent (e.g., CaH₂ for dichloromethane).
-
Inert Atmosphere: Conduct the entire experiment under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line or a balloon manifold.
-
Reagent Handling: Ensure all starting materials (amines, alcohols, bases) are anhydrous. Liquid reagents can be dried over molecular sieves. Solid reagents should be dried in a vacuum oven.
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the standard experimental workflow and a logical decision tree for troubleshooting common issues.
Caption: General workflow for sulfonamide/sulfonate ester synthesis.
Caption: Troubleshooting decision tree for low yield reactions.
Problem Area 3: Difficult Product Isolation and Purification
Even with a high reaction yield, isolating a pure product can be challenging.
Root Cause Analysis: Contamination with Byproducts or Reagents
-
Excess Base: Basic reagents like pyridine can be difficult to remove completely and may co-elute with your product during chromatography.
-
Sulfonic Acid Impurity: The highly polar sulfonic acid byproduct can sometimes complicate extraction and purification, especially if your product has moderate polarity.
Solutions & Protocols
A well-designed aqueous workup is crucial for removing the majority of impurities before final purification.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly quench by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) several times.[4]
-
Washing - Acidic: Wash the combined organic layers with a dilute acid solution (e.g., 1 M HCl) to remove basic impurities like pyridine or triethylamine.
-
Washing - Basic: Next, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is critical as it will deprotonate and extract the acidic sulfonic acid impurity into the aqueous layer.
-
Final Wash & Dry: Wash the organic layer with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can now be purified by flash column chromatography on silica gel or by recrystallization to yield the final, pure compound.[9]
By systematically addressing potential issues related to reagent quality, reaction conditions, and purification strategies, you can significantly optimize the yield and purity of products derived from this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 3,5-Dichloro-4-hydroxybenzenesulphonic acid | C6H4Cl2O4S | CID 91397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cbijournal.com [cbijournal.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride (CAS 13432-81-0). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive bifunctional reagent. Our goal is to provide field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Introduction
This compound is a valuable intermediate in organic synthesis, prized for its dual reactivity. The sulfonyl chloride moiety serves as an excellent electrophile for forming sulfonamides, sulfonates, and other derivatives. Simultaneously, the phenolic hydroxyl group offers a site for etherification, esterification, or other modifications. However, this bifunctionality is also the source of common experimental challenges, primarily unwanted side reactions. This guide addresses these issues in a direct question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each entry details the probable cause, explains the underlying chemistry, and provides a validated solution.
Question 1: My reaction yield is very low, or I've isolated only starting material. What went wrong?
Probable Cause: This issue most commonly stems from reagent deactivation due to hydrolysis, improper storage, or suboptimal reaction conditions.
Scientific Explanation: The sulfur atom in the sulfonyl chloride group is highly electrophilic and extremely susceptible to nucleophilic attack by water.[1][2] Even trace amounts of moisture in your reaction setup or solvents can rapidly hydrolyze the sulfonyl chloride to the corresponding and much less reactive 3,5-dichloro-4-hydroxybenzenesulfonic acid.[3] This sulfonic acid will not participate in the desired sulfonylation reaction, leading to low or no product yield.
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
Use a fresh bottle of the reagent if possible. Older reagents may have been compromised by atmospheric moisture.
-
If you suspect degradation, you can perform a quick quality check by dissolving a small amount in a dry, deuterated solvent (like DMSO-d6) and acquiring a quick ¹H NMR. The presence of broad peaks or significant deviation from the expected aromatic signals can indicate hydrolysis or polymerization.
-
-
Ensure Anhydrous Conditions:
-
Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like DCM, THF, or acetonitrile should be dried over appropriate drying agents (e.g., CaH₂ for DCM, Na/benzophenone for THF).
-
Atmosphere: Conduct the reaction under a positive pressure of an inert gas.
-
-
Optimize Reaction Conditions:
-
Base Selection: For reactions with amines or alcohols, a non-nucleophilic, acid-scavenging base is crucial. Use of tertiary amines like triethylamine or pyridine is common. Ensure the base is also dry.
-
Temperature Control: While many sulfonylation reactions proceed at room temperature, some may require cooling to 0°C initially to control exotherms, especially with highly reactive nucleophiles.
-
Question 2: An unexpected, water-soluble white precipitate formed during my reaction or workup. What is it?
Probable Cause: You have likely formed the hydrolysis byproduct, 3,5-dichloro-4-hydroxybenzenesulfonic acid.
Scientific Explanation: As detailed in the previous point, the sulfonyl chloride group readily reacts with water. The resulting sulfonic acid is a non-volatile, crystalline solid that is often insoluble in common organic solvents but soluble in water. Its formation is a primary indicator that moisture has contaminated the reaction.[4][5]
Visualizing the Primary Side Reaction
The following diagram illustrates the competition between the desired reaction with a generic nucleophile (Nu-H) and the undesirable hydrolysis pathway.
Caption: Competing reaction pathways for the sulfonyl chloride.
Solution & Prevention:
-
Confirmation: Isolate the precipitate and check its solubility. If it dissolves in water but not in solvents like ethyl acetate or dichloromethane, it is likely the sulfonic acid. An IR spectrum would show a very broad O-H stretch and strong S=O stretches.
-
Prevention: Rigorously follow the protocols for maintaining anhydrous conditions as described in the answer to Question 1. If the nucleophile itself is a salt or contains water of hydration, it must be dried thoroughly before use.
Question 3: My product seems to be a sticky, intractable oil or polymer instead of a clean solid. Why?
Probable Cause: This often indicates self-condensation or polymerization, where molecules of the reagent react with each other.
Scientific Explanation: this compound is bifunctional. One molecule's phenolic hydroxyl group can act as a nucleophile, attacking the electrophilic sulfonyl chloride group of another molecule. This reaction forms a sulfonate ester linkage. This process can repeat, leading to the formation of dimers, oligomers, or polymers, which are often oils or amorphous solids that are difficult to purify. This side reaction is particularly favored under basic conditions used to deprotonate the phenol.[6][7]
Visualizing the Self-Condensation Pathway
Caption: Self-condensation leading to dimer formation.
Recommended Protocol to Minimize Polymerization:
-
Use a Protecting Group: If your planned reaction does not involve the phenolic hydroxyl, protect it before attempting reactions at the sulfonyl chloride. Common protecting groups for phenols include methyl ethers, silyl ethers (e.g., TBDMS), or benzyl ethers.
-
Controlled Addition: Add the sulfonyl chloride slowly to a solution of your desired nucleophile. This maintains a low concentration of the sulfonyl chloride, favoring the intermolecular reaction with your target nucleophile over self-condensation.
-
Temperature Management: Keep the reaction temperature as low as reasonably possible to slow the rate of the undesired self-reaction.
Frequently Asked Questions (FAQs)
| Question | Answer |
| How should I properly store and handle this reagent? | Storage: Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container.[8] Handling: Handle exclusively in a glove box or under a positive pressure of inert gas. It is corrosive and causes severe skin burns and eye damage.[9] Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid creating dust.[9] |
| What analytical techniques are best for monitoring my reaction? | Thin Layer Chromatography (TLC): The most straightforward method. The starting material, product, and byproducts (like the sulfonic acid) will likely have different Rf values. LC-MS: Ideal for complex mixtures. It can help identify the mass of your desired product as well as potential byproducts like the hydrolyzed acid or dimers. |
| Can I use this reagent in aqueous or protic solvents like methanol? | No. Using this reagent in water, alcohols, or other protic solvents will lead to rapid solvolysis (hydrolysis or alcoholysis) of the sulfonyl chloride group, deactivating the reagent and forming the corresponding sulfonic acid or sulfonate ester with the solvent.[1][10] All reactions should be performed in dry, aprotic solvents. |
| My starting material seems impure. What are common impurities from its synthesis? | The synthesis of aryl sulfonyl chlorides often involves chlorosulfonation of the corresponding phenol or benzene derivative.[11][12] A common side reaction in these processes is the formation of diaryl sulfones , where two aromatic rings are bridged by a sulfone (SO₂) group.[13][14] These are typically high-boiling, crystalline solids and can be difficult to remove. If their presence is suspected, purification of the sulfonyl chloride by recrystallization from a non-polar solvent may be necessary before use. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 3. 3,5-Dichloro-4-hydroxybenzenesulphonic acid | C6H4Cl2O4S | CID 91397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 13432-81-0 [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. prepchem.com [prepchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
Technical Support Center: Hydrolysis of 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride
Welcome to the technical support center for the handling and application of 3,5-dichloro-4-hydroxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this reactive intermediate in their synthetic workflows. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with its hydrolysis under aqueous conditions. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and success of your experiments.
I. Troubleshooting Guide: Managing Unwanted Hydrolysis
The inherent reactivity of the sulfonyl chloride functional group makes this compound susceptible to hydrolysis, leading to the formation of the corresponding sulfonic acid. This can impact reaction yields, purity of the desired product, and overall process efficiency. This section addresses common issues related to unintended hydrolysis and provides actionable solutions.
Problem 1: Rapid Decomposition of Starting Material in the Presence of Trace Water
Symptoms:
-
Noticeable decrease in the purity of the starting material over a short period, even with careful handling.
-
Inconsistent reaction outcomes and lower than expected yields of the desired sulfonamide or sulfonate ester.
-
Appearance of a new, more polar spot on Thin Layer Chromatography (TLC) corresponding to 3,5-dichloro-4-hydroxybenzenesulfonic acid.
Root Cause Analysis: Aromatic sulfonyl chlorides, while generally more stable than their aliphatic counterparts, will still readily react with nucleophiles, including water. The rate of hydrolysis is influenced by several factors including temperature, pH, and the presence of catalysts. The electron-withdrawing nature of the two chlorine atoms on the benzene ring of this compound increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water.
Solution Workflow:
-
Rigorous Anhydrous Conditions:
-
Solvent Preparation: Always use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves (3Å or 4Å) to maintain dryness.
-
Glassware: Oven-dry all glassware at a minimum of 120°C for several hours and allow to cool in a desiccator over a strong desiccant like phosphorus pentoxide or anhydrous calcium chloride immediately before use.
-
Inert Atmosphere: Conduct all manipulations of the sulfonyl chloride under an inert atmosphere of nitrogen or argon. This minimizes exposure to atmospheric moisture.
-
-
Temperature Control:
-
Store this compound at low temperatures (typically 2-8°C) in a desiccator.
-
Perform reactions at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of the competing hydrolysis reaction.
-
-
pH Management:
-
The hydrolysis of sulfonyl chlorides can be catalyzed by both acid and base.[1][2] For reactions with amines to form sulfonamides, the amine itself acts as a base. It is crucial to control the stoichiometry carefully. The use of a non-nucleophilic base, such as pyridine or triethylamine, can be employed to scavenge the HCl byproduct, but excess base can accelerate the hydrolysis of the unreacted sulfonyl chloride.
-
Problem 2: Incomplete Reaction and Presence of Both Starting Material and Hydrolysis Product
Symptoms:
-
The reaction stalls before the complete consumption of the starting sulfonyl chloride.
-
Analysis of the crude reaction mixture by HPLC or NMR shows the presence of the desired product, unreacted this compound, and 3,5-dichloro-4-hydroxybenzenesulfonic acid.
Root Cause Analysis: This issue often arises from a combination of factors including insufficient reactivity of the nucleophile, suboptimal reaction conditions, or the gradual introduction of water into the reaction system. The rate of hydrolysis may be comparable to the rate of the desired reaction, leading to a divided reaction pathway.
Solution Workflow:
Logical Flow for Troubleshooting Incomplete Reactions
Caption: Troubleshooting workflow for incomplete sulfonylation reactions.
-
Enhance Nucleophile Reactivity:
-
If reacting with an alcohol or amine, consider converting it to its more nucleophilic conjugate base (alkoxide or amide) using a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) prior to the addition of the sulfonyl chloride. This should be done in an anhydrous solvent at low temperature.
-
-
Optimize Reaction Conditions:
-
Solvent Choice: While non-polar solvents can suppress hydrolysis, they may also slow down the desired reaction. Consider a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) to better solvate the transition state of the desired SN2 reaction. Ensure these solvents are rigorously dried.
-
Temperature Adjustment: A modest increase in temperature can sometimes favor the desired reaction over hydrolysis, but this must be evaluated on a case-by-case basis. Monitor the reaction closely by TLC or HPLC to find the optimal temperature.
-
-
Method of Addition:
-
Employ a slow addition of the sulfonyl chloride solution to the solution of the nucleophile. This maintains a low instantaneous concentration of the sulfonyl chloride, which can favor the reaction with the more reactive nucleophile over the slower reaction with trace water.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism for the hydrolysis of this compound?
A1: The hydrolysis of aromatic sulfonyl chlorides, such as this compound, in neutral or acidic aqueous media is generally accepted to proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism.[2][3] In this process, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. This leads to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group. The presence of electron-withdrawing groups, like the chlorine atoms on the benzene ring, enhances the electrophilicity of the sulfur center, facilitating this nucleophilic attack. Under alkaline conditions, the mechanism is similar, but the more potent nucleophile, the hydroxide ion (OH⁻), is the attacking species, leading to a significantly faster rate of hydrolysis.[1][2]
Hydrolysis Mechanism of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,5-Dichloro-4-hydroxybenzenesulfonyl Chloride Reaction Products
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific purification challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind each purification step, ensuring robust and reproducible outcomes.
Introduction: The Purification Challenge
This compound is a key building block in the synthesis of various biologically active sulfonamides. While the sulfonamide formation reaction is often straightforward, the purification of the final product can be challenging due to the presence of specific impurities. The principal culprits are unreacted starting materials, the hydrolysis of the sulfonyl chloride, and potential side products. This guide will walk you through a logical approach to diagnosing and resolving these purification hurdles.
Core Principles of Purification
The successful purification of your target sulfonamide hinges on exploiting the differences in physicochemical properties between your product and the impurities. The key properties to consider are:
-
Acidity/Basicity: The phenolic hydroxyl group and the sulfonamide proton have distinct pKa values, which can be leveraged for acid-base extractions. The primary acidic impurity will be the sulfonic acid byproduct.
-
Polarity: The polarity difference between your desired product, starting materials, and byproducts will dictate the choice of solvents for recrystallization and the mobile phase for chromatography.
-
Solubility: Finding a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below is the cornerstone of successful recrystallization.
Troubleshooting Guides & FAQs
Scenario 1: Dealing with the Primary Impurity - The Sulfonic Acid
Q1: My NMR analysis shows a persistent, highly polar impurity that I can't seem to remove by simple extraction. What is it and how do I get rid of it?
A1: The most common and troublesome impurity in reactions involving this compound is its hydrolysis product, 3,5-Dichloro-4-hydroxybenzenesulfonic acid [1]. This occurs when the highly reactive sulfonyl chloride comes into contact with water, which can be present in your reactants, solvents, or from atmospheric moisture.
Causality: The electrophilic sulfur atom of the sulfonyl chloride is susceptible to nucleophilic attack by water, leading to the formation of the corresponding sulfonic acid. This impurity is highly polar and often water-soluble, but it can be carried through into the organic phase, especially if the reaction workup is not optimized.
Solution: The Basic Wash
An effective method to remove the sulfonic acid impurity is a basic aqueous wash during your workup.
Protocol 1: Optimized Aqueous Workup with Basic Wash
-
Quenching: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding cold water or pouring the reaction mixture over crushed ice[2][3]. This will hydrolyze any remaining sulfonyl chloride.
-
Extraction: Extract your product into an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic sulfonic acid, forming a water-soluble sodium sulfonate salt that will partition into the aqueous layer.
-
Separation: Separate the aqueous layer. It is good practice to repeat the basic wash to ensure complete removal of the acidic impurity.
-
Final Washes: Wash the organic layer with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product, now significantly depleted of the sulfonic acid impurity.
Trustworthiness Check: After the basic wash, you can check for the presence of the sulfonic acid in the organic layer by TLC. The sulfonic acid will typically remain at the baseline in most common solvent systems. You can also spot a sample of the aqueous wash to confirm that the impurity has been extracted.
Scenario 2: Unreacted Starting Materials and Byproducts
Q2: My TLC shows multiple spots: my desired product, a spot corresponding to the starting amine, and another non-polar spot. How do I tackle this separation?
A2: This is a common scenario indicating an incomplete reaction and possibly the formation of side products. The unreacted amine and other potential byproducts can often be removed with a combination of acidic washes and chromatography.
Solution: Acidic Wash and Column Chromatography
-
Acidic Wash for Unreacted Amine: Before the basic wash described in Protocol 1, wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). This will protonate the unreacted amine, forming a water-soluble ammonium salt that will partition into the aqueous layer[4].
-
Column Chromatography for Final Purification: For removing other non-polar impurities and for achieving high purity, column chromatography is often necessary.
Table 1: Recommended Starting Conditions for Column Chromatography
| Stationary Phase | Common Eluent Systems (Gradient Elution Recommended) | Target Rf on TLC |
| Silica Gel | Hexanes/Ethyl Acetate | 0.2-0.3 |
| Silica Gel | Dichloromethane/Methanol | 0.2-0.3 |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC. Your target compound should have an Rf value of approximately 0.2-0.3 for good separation.
-
Column Packing: Pack a glass column with silica gel as a slurry in your chosen non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing your compound onto a small amount of silica gel and loading the dry powder onto the column.
-
Elution: Start with a low polarity mobile phase and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization Aid: Logical Flow for Purification Strategy
Caption: Decision workflow for purification.
Scenario 3: The Product is an Oil or Fails to Crystallize
Q3: After chromatography, my product is a thick oil, or I'm struggling to find a good solvent for recrystallization. What are my options?
A3: Obtaining an oil instead of a solid is a common frustration. This can be due to residual solvent or the intrinsic properties of the molecule. For recrystallization, a systematic approach to solvent screening is key.
Solutions:
-
Residual Solvent Removal: Ensure all solvent from chromatography has been removed by placing the sample under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
-
Systematic Recrystallization Solvent Screening:
-
Single Solvent: Test the solubility of a small amount of your product in various solvents at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. Common choices include ethanol, isopropanol, acetonitrile, and ethyl acetate.
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system is a powerful alternative. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the point of saturation). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common miscible pairs include:
-
Dichloromethane/Hexanes
-
Ethyl Acetate/Hexanes
-
Methanol/Water
-
Acetone/Water
-
-
Visualization Aid: Recrystallization Solvent Selection
Caption: Strategy for selecting a recrystallization solvent system.
Safety First: Handling this compound
As a Senior Application Scientist, I must emphasize the importance of safety. This compound is a corrosive solid and is moisture-sensitive[5][6][7][8].
-
Handling: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves[5][6][7][8].
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
Quenching: Reactions should be quenched carefully, preferably at low temperatures, to control the exotherm and the release of HCl gas[3].
References
- 1. 3,5-Dichloro-4-hydroxybenzenesulphonic acid | C6H4Cl2O4S | CID 91397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
Technical Support Center: 3,5-Dichloro-4-hydroxybenzenesulfonyl Chloride Reactions
This technical guide is designed for researchers, scientists, and drug development professionals working with 3,5-dichloro-4-hydroxybenzenesulfonyl chloride. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its use, with a focus on the formation of byproducts. Our goal is to equip you with the knowledge to optimize your reaction outcomes, ensure the purity of your target molecules, and streamline your synthetic workflows.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during reactions involving this compound, with a focus on identifying and mitigating byproduct formation.
Issue 1: Low or Inconsistent Yields in Sulfonamide Synthesis
Question: We are reacting this compound with a primary/secondary amine to synthesize a target sulfonamide, but the yields are consistently low and variable. What are the likely causes and how can we improve the outcome?
Answer:
Low and inconsistent yields in sulfonamide synthesis are common challenges that often point to competing side reactions. The primary culprits are typically hydrolysis of the sulfonyl chloride and suboptimal reaction conditions for the nucleophilic attack of the amine.
Causality and Mitigation Strategies:
-
Hydrolysis of the Sulfonyl Chloride: this compound is susceptible to hydrolysis, especially in the presence of moisture, which converts it to the unreactive 3,5-dichloro-4-hydroxybenzenesulfonic acid. This is a significant issue as it consumes your starting material.
-
Preventative Measures:
-
Stringent Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use freshly opened or properly stored this compound. Older reagents may have already partially hydrolyzed.
-
-
-
Suboptimal Amine Nucleophilicity & Steric Hindrance: The nucleophilicity of your amine is a critical factor. Aromatic amines and sterically hindered aliphatic amines are less nucleophilic and will react more slowly.[1] This slower reaction rate provides a larger window for competing hydrolysis of the sulfonyl chloride. The two chlorine atoms ortho to the sulfonyl chloride group in your reagent can also contribute to steric hindrance.[1]
-
Optimization Strategies:
-
Reaction Temperature: For less reactive amines, consider increasing the reaction temperature to facilitate the reaction.
-
Extended Reaction Times: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.
-
Catalysis: For particularly challenging couplings, the use of transition-metal catalysts (e.g., palladium or copper-based) can be effective.[1]
-
-
-
Inappropriate Base Selection: The choice of base is crucial for neutralizing the HCl generated during the reaction.
-
Recommendations:
-
Pyridine: Often used as both a base and a solvent, it can also act as a nucleophilic catalyst.
-
Triethylamine (TEA): A non-nucleophilic base that is a good choice when pyridine is not suitable.[1]
-
-
Issue 2: Presence of an Unexpected, Higher Molecular Weight Impurity
Question: During the purification of our desired product, we've identified a significant impurity with a much higher molecular weight. What could this byproduct be?
Answer:
A higher molecular weight byproduct in reactions involving sulfonyl chlorides often points to the formation of a diaryl sulfone.
Plausible Byproduct: Diaryl Sulfone Formation
The formation of diaryl sulfones is a known byproduct in the synthesis of aryl sulfonyl chlorides via chlorosulfonation of aromatic compounds.[2] If your this compound contains residual starting material (2,6-dichlorophenol), or if the reaction conditions are harsh, the sulfonyl chloride can react with another molecule of the dichlorophenol to form a diaryl sulfone.
Reaction Pathway:
Caption: Formation of a diaryl sulfone byproduct.
Mitigation Strategies:
-
High Purity Starting Material: Ensure the this compound used is of high purity and free from significant amounts of the starting dichlorophenol.
-
Controlled Reaction Conditions: Avoid excessive heating during your reaction, as this can promote the formation of the diaryl sulfone.
Issue 3: Isomeric Impurities Detected in the Final Product
Question: Our final product shows the presence of isomeric impurities that are difficult to separate. Where are these likely originating from?
Answer:
Isomeric impurities in your final product most likely stem from isomeric impurities in your starting this compound.
Root Cause: Impurities from Synthesis
The synthesis of this compound typically starts with the chlorosulfonation of 2,6-dichlorophenol. The commercial production of 2,6-dichlorophenol can result in the co-production of other dichlorophenol isomers, such as 2,4-dichlorophenol.[3] These isomeric dichlorophenols can undergo chlorosulfonation alongside the desired 2,6-dichlorophenol, leading to the formation of the corresponding isomeric sulfonyl chlorides.
Troubleshooting Workflow:
References
Technical Support Center: Synthesis and Handling of Sulfonyl Chlorides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges associated with the synthesis and handling of sulfonyl chlorides, focusing on preventing their decomposition.
Introduction
Sulfonyl chlorides (R-SO₂Cl) are pivotal reagents in organic synthesis, serving as precursors to a vast array of functional groups, most notably sulfonamides, which are prevalent in pharmaceuticals.[1][2] However, their high reactivity, which makes them synthetically useful, also renders them susceptible to decomposition under various conditions. Understanding the mechanisms of decomposition is critical for ensuring the success of synthetic campaigns, improving yield and purity, and ensuring the stability of these valuable intermediates. This guide is designed to provide both the fundamental principles and practical solutions to common issues encountered during the synthesis, purification, and storage of sulfonyl chlorides.
Core Principles of Sulfonyl Chloride Stability
The stability of a sulfonyl chloride is primarily dictated by its susceptibility to nucleophilic attack, as well as thermal and photolytic degradation. The strength of the sulfur-chlorine (S-Cl) and carbon-sulfur (C-S) bonds plays a significant role in determining the dominant decomposition pathway.
Decomposition Pathways
There are three primary pathways through which sulfonyl chlorides decompose:
-
Hydrolysis: This is the most common decomposition pathway. Sulfonyl chlorides readily react with water to form the corresponding sulfonic acid and hydrochloric acid.[3][4] This reaction is typically rapid and is a major concern in both synthesis and storage.
-
Thermal Decomposition: At elevated temperatures, sulfonyl chlorides can decompose. This can occur via a radical mechanism, involving homolytic cleavage of the S-Cl bond, or an ionic mechanism.[5][6] The latter is particularly relevant for sulfonyl chlorides with benzylic or other stabilized carbocation structures.[5] For instance, upon standing, sulfuryl chloride (SO₂Cl₂) decomposes into sulfur dioxide (SO₂) and chlorine (Cl₂), often resulting in a yellowish coloration.[7]
-
Photolytic Decomposition: Exposure to ultraviolet (UV) light can also initiate the homolytic cleavage of the S-Cl bond, leading to the formation of sulfonyl radicals and subsequent decomposition products.[5]
The following diagram illustrates the major decomposition pathways.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Exothermic Reactions of Sulfonyl Chlorides
From the Desk of a Senior Application Scientist
Welcome to the technical support center for handling sulfonyl chloride reactions. As essential reagents in medicinal chemistry and drug development, sulfonyl chlorides are powerful tools for creating sulfonamides and other key functional groups.[1][2] However, their high reactivity presents significant safety challenges, primarily due to highly exothermic reactions that can lead to thermal runaway if not properly managed.[3]
This guide is structured to address the practical issues you may encounter in the lab. We will move from understanding the fundamental hazards to designing safe experiments, troubleshooting common problems, and ensuring safe reaction termination. Our focus is on the "why" behind each step, providing you with the expertise to handle these reagents with confidence and control.
Section 1: FAQs - Understanding the Core Hazards
This section addresses the fundamental principles governing the reactivity and hazards of sulfonyl chlorides.
Question: Why are reactions with sulfonyl chlorides so exothermic?
Answer: The high exothermicity stems from two main factors:
-
The Reaction Itself: The formation of a stable sulfonamide or sulfonate ester from a highly reactive sulfonyl chloride is a thermodynamically very favorable process. The reaction between a sulfonyl chloride and an amine, for instance, releases significant energy as a stable S-N bond is formed.[4]
-
The Quenching Process: The quenching of unreacted sulfonyl chloride or the neutralization of acidic byproducts is often the most hazardous step. Sulfonyl chlorides react violently with water in a rapid hydrolysis reaction, producing corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid, releasing a substantial amount of heat.[5][6] This can cause a sudden increase in temperature and pressure, especially during scale-up.[7][8]
Question: What is "thermal runaway" and why is it a major concern with sulfonyl chlorides?
Answer: Thermal runaway is a dangerous situation where an exothermic reaction goes out of control.[9][10] The heat generated by the reaction increases the reaction rate, which in turn generates even more heat. This positive feedback loop can lead to a rapid, exponential increase in temperature and pressure, potentially causing vessel rupture, solvent boiling, and release of toxic materials. Because both the primary reaction and the common quenching procedures for sulfonyl chlorides are highly exothermic, the risk of initiating a thermal runaway is significant if heat is not removed faster than it is generated.[3][11]
Question: Besides the primary nucleophile (e.g., an amine), what other common lab reagents are incompatible with sulfonyl chlorides?
Answer: Sulfonyl chlorides are incompatible with a wide range of common reagents. It is critical to keep them away from:
-
Alcohols: React to form sulfonate esters, which can also be exothermic.
-
Bases: Strong bases can promote rapid, uncontrolled reactions.[5][12]
-
Donor Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can react with sulfonyl chlorides.[6]
Always consult the Safety Data Sheet (SDS) for the specific sulfonyl chloride you are using.[12][13][14]
Section 2: Proactive Exotherm Management & Experimental Design
Proper planning is the most critical safety control. This section focuses on how to design your experiment to prevent loss of control.
Question: How should I add my sulfonyl chloride to the reaction mixture?
Answer: The rate of addition is your primary tool for controlling the rate of heat generation.
-
Slow, Controlled Addition: The sulfonyl chloride (either neat or, preferably, dissolved in an anhydrous solvent) should be added dropwise or via a syringe pump to the solution containing the nucleophile.[15][16]
-
Never Add Reagents to the Sulfonyl Chloride: Always add the sulfonyl chloride to the reaction mixture.[5] Adding the nucleophile to the sulfonyl chloride creates a situation where the sulfonyl chloride is initially in excess, which can lead to an uncontrolled reaction rate and potential side reactions like the bis-sulfonylation of primary amines.[15][16]
-
Monitor Temperature During Addition: The internal reaction temperature must be monitored continuously with a thermometer or thermocouple. The addition rate should be adjusted to maintain the target temperature.
Question: What is the best way to control the reaction temperature?
Answer: Active cooling is essential. The choice of cooling bath depends on the target temperature, which is often determined through literature precedent or initial small-scale safety testing.
-
Low Temperatures: Many sulfonylation reactions are performed at 0 °C (ice/water bath) or below to effectively dissipate the heat generated.[8][15] For highly reactive substrates, temperatures of -20 °C to -25 °C may be necessary, achievable with an ice/acetone or dry ice/acetone bath.[7]
-
Efficient Stirring: Vigorous stirring is crucial to ensure homogenous mixing and efficient heat transfer from the reaction mixture to the cooling bath. Poor stirring can create localized "hot spots" where the reaction can accelerate uncontrollably.
Question: How important is solvent choice and preparation?
Answer: It is critically important. The presence of water can consume your starting material and generate acidic impurities that complicate purification.
-
Use Anhydrous Solvents: Solvents should be rigorously dried before use to prevent the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[15]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is a best practice.[16] This prevents atmospheric moisture from entering the reaction and is particularly important when using air-sensitive reagents or substrates.
Workflow for Proactive Exotherm Management
The following diagram illustrates the key decision points and control parameters when setting up a safe sulfonylation reaction.
Caption: Workflow for controlled sulfonylation reaction setup.
Section 3: Troubleshooting Guide for Common Issues
Even with careful planning, problems can arise. This guide addresses specific "what if" scenarios.
Question: My reaction temperature is rising rapidly even after stopping the addition! What should I do?
Answer: This indicates that the rate of heat generation is exceeding the cooling capacity. This is a critical situation.
-
Immediate Action: If you have a pre-chilled, non-reactive solvent (e.g., the same anhydrous solvent used for the reaction) available, you can add it to the flask to dilute the reactants and help absorb some of the heat.
-
Enhance Cooling: If possible and safe, lower the temperature of the cooling bath (e.g., by adding dry ice to an acetone bath).
-
Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, you may need to perform an emergency quench. This is a last resort. The safest method is to add the entire reaction mixture to a separate, large, vigorously stirred vessel containing a large excess of a suitable quenching agent like cold aqueous ammonia or a biphasic mixture of saturated sodium bicarbonate and an organic solvent. Do not add the quenching agent to the runaway reaction vessel.
Troubleshooting Decision Tree
Caption: Decision tree for common sulfonylation reaction issues.
Question: My TLC shows multiple products and a low yield of the desired sulfonamide. What went wrong?
Answer: This is often due to side reactions. The two most common culprits are:
-
Hydrolysis of the Sulfonyl Chloride: If any moisture was present, your sulfonyl chloride will have converted to the corresponding sulfonic acid, which will not react with the amine.[15] This acidic byproduct can also complicate purification. The solution is to ensure truly anhydrous conditions in future experiments.
-
Bis-sulfonylation: If you are using a primary amine, it's possible for it to react twice, especially if there are localized high concentrations of the sulfonyl chloride.[16] To prevent this, ensure slow, controlled addition and use a strict 1:1 molar ratio of amine to sulfonyl chloride.[16]
Question: My final product is a persistent oil, but the literature reports a solid. How can I purify it?
Answer: This is a common purification challenge.
-
Impurities: The oil may contain impurities like unreacted starting materials or the sulfonic acid byproduct. A thorough aqueous work-up is key. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any remaining amine base, followed by a saturated sodium bicarbonate wash to remove the sulfonic acid and any unreacted sulfonyl chloride.[15][17]
-
Residual Solvent: Chlorinated solvents can be difficult to remove completely and can cause products to oil out.[17] Try drying the product under high vacuum for an extended period.
-
Inducing Crystallization: If the product is clean by NMR but still an oil, try inducing crystallization by dissolving it in a minimal amount of a good solvent (like dichloromethane or ethyl acetate) and then slowly adding a poor solvent (like hexanes or pentane) until it becomes cloudy. Scratching the side of the flask with a glass rod at the liquid-air interface can also help initiate crystallization.
Section 4: Safe Quenching and Work-Up Protocols
Safely terminating the reaction and neutralizing hazardous reagents is as important as the reaction itself.
Question: What is the safest way to quench a sulfonyl chloride reaction?
Answer: The key is to control the highly exothermic hydrolysis reaction. The procedure should be designed to handle the heat generated by adding the reactive component (the reaction mixture) to a large, cold, and well-stirred excess of the quenching agent.
Never add water or an aqueous solution directly to the reaction flask. This is analogous to adding water to acid; the initial quench will be highly concentrated and can boil violently, potentially ejecting the flask's contents.
Recommended Quenching Workflow
Caption: Workflow for the safe quenching of sulfonyl chloride reactions.
Section 5: Detailed Methodologies & Data
Experimental Protocol: General Procedure for the Synthesis of a Sulfonamide
This is a representative protocol. Quantities and temperatures should be adjusted based on the specific substrates and reaction scale.
-
Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Dry the glassware in an oven at 120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of dry nitrogen.
-
Reagent Loading: In the reaction flask, dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.[15]
-
Sulfonyl Chloride Addition: In a separate, dry flask, dissolve the sulfonyl chloride (1.05 equivalents) in anhydrous DCM. Using a dropping funnel or syringe pump, add the sulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes. Crucially, monitor the internal temperature and ensure it does not rise more than a few degrees. [16]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or warm slowly to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.
-
Quenching: In a separate, larger beaker or flask, prepare a vigorously stirred mixture of crushed ice and water (or saturated aqueous sodium bicarbonate). Slowly transfer the reaction mixture from the flask into the quenching mixture.
-
Work-up: Transfer the entire mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove the base), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product as necessary by recrystallization or column chromatography.
Table 1: Key Parameters for Exotherm Control
| Parameter | Low Risk Setting | High Risk Setting | Rationale |
| Addition Rate | Slow (e.g., > 1 hour) | Fast (e.g., < 5 mins) | Slower addition allows the cooling system to dissipate heat as it is generated, preventing accumulation.[7] |
| Concentration | Dilute (< 0.5 M) | Concentrated (> 1 M) | Higher concentrations lead to a faster reaction rate and greater heat output per unit volume. |
| Temperature | Low (e.g., ≤ 0 °C) | High (e.g., > 25 °C) | Lower temperatures provide a larger buffer before reaching the solvent's boiling point and slow the reaction rate.[8] |
| Stirring | Vigorous / Turbulent | Poor / Laminar | Efficient stirring ensures rapid heat transfer to the cooling bath and prevents localized hot spots. |
| Quench Method | Add reaction to quencher | Add quencher to reaction | Adding the reaction to a large excess of quencher ensures the heat is rapidly absorbed and diluted.[16] |
Section 6: References
-
Serafin, K., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available at: --INVALID-LINK--
-
BenchChem (2025). Safeguarding Your Laboratory: Proper Disposal of Sulfuryl Chloride. BenchChem Technical Support. Available at: --INVALID-LINK--
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. Available at: --INVALID-LINK--
-
Serafin, K., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. ResearchGate. Available at: --INVALID-LINK--
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. PubAg. Available at: --INVALID-LINK--
-
BenchChem (2025). Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem Technical Support. Available at: --INVALID-LINK--
-
Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289. Available at: --INVALID-LINK--
-
Hone, C. A., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Available at: --INVALID-LINK--
-
Reddit r/Chempros (2020). Any tips on cleaning up SO2Cl2 chlorination reactions? Reddit. Available at: --INVALID-LINK--
-
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Available at: --INVALID-LINK--
-
Fisher Scientific (2025). SAFETY DATA SHEET - Sulfuryl chloride. Fisher Scientific. Available at: --INVALID-LINK--
-
BenchChem (2025). Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents. BenchChem Technical Support. Available at: --INVALID-LINK--
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. Available at: --INVALID-LINK--
-
Combi-Blocks, Inc. (2023). Safety Data Sheet - 2,3-Dihydro-1h-indene-2-sulfonyl chloride. Combi-Blocks. Available at: --INVALID-LINK--
-
King, J. F., et al. (1993). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Available at: --INVALID-LINK--
-
Laarhoven, L. J. J., & Mulder, P. (1997). Sulfur–chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2. Available at: --INVALID-LINK--
-
Loba Chemie (2019). BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. Available at: --INVALID-LINK--
-
New Jersey Department of Health (2010). HAZARD SUMMARY - BENZENE SULFONYL CHLORIDE. NJ.gov. Available at: --INVALID-LINK--
-
Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
LibreTexts Chemistry (2021). 23.9: Amines as Nucleophiles. LibreTexts. Available at: --INVALID-LINK--
-
Wang, Y., et al. (2022). Thermal Hazard Analysis of the Sulfonation Synthesis Process of Propylene Glycol Alginate Sodium Sulfate. ResearchGate. Available at: --INVALID-LINK--
-
King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Available at: --INVALID-LINK--
-
Wikipedia. Sulfuryl chloride. Wikipedia. Available at: --INVALID-LINK--
-
Pu, X., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: --INVALID-LINK--
-
Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Langlois, B. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents. Available at: --INVALID-LINK--
-
ALL Chemistry (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. Available at: --INVALID-LINK--
-
E-mobility Engineering (2024). How you can prevent Thermal runaway in Batteries? YouTube. Available at: --INVALID-LINK--
-
The Alloy (2021). What is Thermal Runaway and How Can It Be Avoided? YouTube. Available at: --INVALID-LINK--
References
- 1. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 2. 磺酰氯和磺酰胺 [sigmaaldrich.com]
- 3. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 7. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
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- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Impurity Identification in 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride
Welcome to the technical support guide for identifying impurities in 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who utilize this reagent and require a high degree of purity for their applications. This guide provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions, all grounded in established scientific principles and practical laboratory experience.
Section 1: Understanding the Impurity Profile
FAQ 1: What are the most common impurities I should expect in my this compound sample?
The impurity profile of this compound is largely dictated by its synthesis and subsequent handling. The most common synthetic route involves the chlorosulfonation of 2,4-dichlorophenol.[1][2] Consequently, you can anticipate impurities arising from starting materials, side reactions, and degradation.
Common Impurities Include:
-
Unreacted Starting Material: 2,4-Dichlorophenol may be present if the reaction has not gone to completion.
-
Isomeric Byproducts: Positional isomers, such as 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride, can form during the chlorosulfonation of 2,4-dichlorophenol.[1]
-
Hydrolysis Product: The primary degradation product is 3,5-Dichloro-4-hydroxybenzenesulfonic acid, formed by the hydrolysis of the sulfonyl chloride group.[3][4] This is especially prevalent if the compound has been exposed to moisture.
-
Over-chlorinated Species: The introduction of additional chlorine atoms to the aromatic ring can occur under harsh reaction conditions.
-
Residual Solvents: Solvents used during synthesis or recrystallization, such as carbon tetrachloride, may be present.[1]
Impurity Formation Pathway
The following diagram illustrates the primary pathways for the formation of key impurities during the synthesis and degradation of this compound.
Caption: Formation of primary impurities from the starting material and by degradation.
Section 2: Analytical Troubleshooting and Protocols
A multi-faceted analytical approach is often necessary for a comprehensive characterization of sulfonyl chlorides.[5]
FAQ 2: My HPLC analysis shows multiple unexpected peaks. How can I identify them?
High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities. When encountering unexpected peaks, a systematic approach is key.
Troubleshooting Steps:
-
Method Verification: Ensure your HPLC method is suitable for separating acidic and reactive compounds. A reverse-phase C18 column is a common choice.[6] The mobile phase often consists of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.[3][7]
-
Spiking Study: Inject a sample spiked with a small amount of the suspected impurity (e.g., 2,4-dichlorophenol or 3,5-dichloro-4-hydroxybenzenesulfonic acid). An increase in the peak area of a specific peak confirms its identity.
-
LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most definitive technique. The mass-to-charge ratio (m/z) of the unexpected peaks will provide the molecular weight, allowing for the identification of the impurity. For sulfonyl chlorides, be aware that they can degrade in the MS source, so careful interpretation of the fragmentation pattern is necessary.[8]
Detailed Protocol: HPLC-UV Analysis
This protocol provides a starting point for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
This is a general method and may require optimization for your specific instrument and sample.
FAQ 3: Can I use Gas Chromatography (GC) for impurity analysis?
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is well-suited for volatile and thermally stable compounds.[5] It can be an excellent technique for identifying residual solvents and certain volatile byproducts.
Key Considerations:
-
Thermal Stability: Sulfonyl chlorides can degrade at high temperatures. It is crucial to use a lower injection port temperature and a temperature program that does not exceed the decomposition temperature of the analyte.
-
Derivatization: For less volatile impurities like the sulfonic acid, derivatization may be necessary to increase their volatility.[9]
-
Column Choice: A non-polar or mid-polar column, such as a DB-1MS or DB-5MS, is typically used for the analysis of halogenated organic compounds.[10]
FAQ 4: How can I confirm the structure of an isolated impurity?
Once an impurity has been isolated, spectroscopic techniques are essential for unambiguous structural elucidation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons. The hydrolysis product (sulfonic acid) will show a characteristic broad peak for the hydroxyl proton.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
³³S NMR: While less common, it can provide direct information about the sulfur environment and is sensitive to the local molecular structure.[11][12][13]
-
Solvent Selection: Use aprotic deuterated solvents like CDCl₃, acetone-d₆, or DMSO-d₆ due to the reactivity of sulfonyl chlorides.[5]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
FT-IR is excellent for identifying functional groups. Sulfonyl chlorides exhibit strong characteristic absorption bands for the S=O stretching vibrations, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[14] The presence of a broad O-H stretch around 3200-3600 cm⁻¹ would indicate the presence of the hydrolyzed sulfonic acid or the phenolic starting material.
-
-
Mass Spectrometry (MS):
-
Coupled with a chromatographic technique (GC or HPLC), MS provides molecular weight information.[5] Common fragmentation pathways for sulfonyl chlorides include the loss of a chlorine radical (M-35/37) and sulfur dioxide (M-64).[5] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature in the mass spectrum of chlorinated compounds.[10]
-
Analytical Workflow Diagram
The following diagram outlines a logical workflow for the comprehensive identification of impurities.
Caption: A systematic workflow for impurity identification and characterization.
Section 3: Prevention and Control of Impurities
FAQ 5: How can I minimize the formation of the sulfonic acid impurity?
The hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is the most common degradation pathway. To minimize this:
-
Strict Anhydrous Conditions: Handle the material under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents and glassware.
-
Proper Storage: Store this compound in a tightly sealed container in a desiccator or a dry, cool place. The recommended storage temperature is 4°C under nitrogen.
-
Monitor Storage Time: Even under ideal conditions, slow hydrolysis can occur over time. It is advisable to re-analyze older batches of the reagent before use.
FAQ 6: The purity of my starting material seems low. Can I purify it?
Yes, recrystallization is a common method for purifying sulfonyl chlorides. A suitable solvent system, such as carbon tetrachloride, has been reported for the recrystallization of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride.[1] However, finding an appropriate solvent system for this compound may require some experimentation. A non-polar solvent in which the impurities are more soluble than the desired product is a good starting point. Always handle with care in a well-ventilated fume hood.
References
- 1. prepchem.com [prepchem.com]
- 2. CAS#:23378-88-3 | 3,5-DICHLORO-2-HYDROXYBENZENESULFONYL CHLORIDE | Chemsrc [chemsrc.com]
- 3. 3,5-Dichloro-4-hydroxybenzenesulphonic acid | SIELC Technologies [sielc.com]
- 4. 3,5-Dichloro-4-hydroxybenzenesulphonic acid | C6H4Cl2O4S | CID 91397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Separation of 3,5-Dichloro-2-hydroxybenzenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sulfur-33 NMR of organosulfur compounds and polymers [morressier.com]
- 13. researchgate.net [researchgate.net]
- 14. acdlabs.com [acdlabs.com]
Validation & Comparative
A Comparative Guide to 3,5-Dichloro-4-hydroxybenzenesulfonyl Chloride and 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride for the Synthetic Chemist
In the realm of synthetic chemistry, the precise selection of reagents is paramount to achieving desired outcomes. Benzenesulfonyl chlorides, as a class of compounds, are pivotal intermediates in the synthesis of sulfonamides and sulfonate esters, moieties prevalent in pharmaceuticals and agrochemicals. This guide provides an in-depth technical comparison of two closely related isomers: 3,5-dichloro-4-hydroxybenzenesulfonyl chloride and 3,5-dichloro-2-hydroxybenzenesulfonyl chloride. We will explore their synthesis, physicochemical properties, and critically, their differential reactivity, supported by mechanistic insights and experimental data to inform rational synthetic design.
At a Glance: Key Physicochemical and Structural Differences
A fundamental understanding of the structural disparities between these two isomers is crucial as it dictates their chemical behavior. The positioning of the hydroxyl group relative to the sulfonyl chloride functionality—para in one and ortho in the other—profoundly influences their electronic and steric environments.
| Property | This compound | 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride |
| CAS Number | 13432-81-0[1] | 23378-88-3[2] |
| Molecular Formula | C₆H₃Cl₃O₃S | C₆H₃Cl₃O₃S |
| Molecular Weight | 261.51 g/mol [1] | 261.51 g/mol [2] |
| Melting Point | 123-125 °C[1] | 80-83 °C[3][4] |
| Appearance | Solid | Beige powder[5] |
The significant difference in melting points suggests a disparity in their crystal lattice energies, which can be attributed to the potential for intermolecular hydrogen bonding. The para-isomer's structure may allow for more efficient packing in the solid state.
Synthesis Strategies: Pathways to Positional Isomers
The synthetic routes to these isomers are dictated by the directing effects of the substituents on the starting phenol derivatives.
Synthesis of this compound
The synthesis of the 4-hydroxy isomer commences with 2,6-dichlorophenol. The two chlorine atoms flanking the hydroxyl group direct the incoming electrophile, in this case, the chlorosulfonyl group, to the para position due to steric hindrance at the ortho positions.[6]
Caption: Synthetic route to this compound.
Experimental Protocol: Chlorosulfonation of 2,6-Dichlorophenol
A detailed procedure for the synthesis of 2,6-dichlorophenol, the precursor, is available from established sources.[7][8] The subsequent chlorosulfonation can be carried out as follows:
-
In a flask equipped with a stirrer and a gas outlet, place chlorosulfonic acid.
-
Slowly add 2,6-dichlorophenol to the chlorosulfonic acid while stirring continuously. The reaction is exothermic and should be maintained at a controlled temperature, typically between 20-25 °C, using a cooling bath.
-
After the addition is complete, continue stirring for an additional hour at the same temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid, this compound, is then collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent may be necessary for further purification.
Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride
The synthesis of the 2-hydroxy isomer starts from 2,4-dichlorophenol. The hydroxyl group is a strong ortho, para-director.[7][9] In this case, the incoming chlorosulfonyl group is directed to the position ortho to the hydroxyl group.
Caption: Synthetic route to 3,5-dichloro-2-hydroxybenzenesulfonyl chloride.
Experimental Protocol: Chlorosulfonation of 2,4-Dichlorophenol
A well-established procedure for this synthesis is available.[3][10]
-
React 2,4-dichlorophenol (0.05 mole) with an excess of chlorosulfonic acid (2.5 moles) at room temperature.
-
Pour the reaction mixture onto ice.
-
Decant the acid layer from the warmed mixture.
-
Wash the product with ice water.
-
Recrystallize the crude product from carbon tetrachloride to yield 3,5-dichloro-2-hydroxybenzenesulfonyl chloride with a melting point of 81-83 °C.[10]
Comparative Reactivity: A Tale of Two Isomers
The differing placement of the hydroxyl group leads to distinct electronic and steric environments at the sulfonyl chloride reaction center, directly impacting their reactivity towards nucleophiles.
Electronic Effects
The hydroxyl group is an activating, ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.[7][9] This increased electron density can influence the electrophilicity of the sulfur atom in the sulfonyl chloride group.
-
This compound (para-isomer): The hydroxyl group is para to the sulfonyl chloride. Resonance donation of electrons from the hydroxyl group will increase the electron density at the ortho and para positions. This effect is transmitted through the benzene ring and can slightly decrease the electrophilicity of the sulfonyl group compared to an unsubstituted benzenesulfonyl chloride.
-
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride (ortho-isomer): The hydroxyl group is ortho to the sulfonyl chloride. The proximity of the electron-donating hydroxyl group could have a more pronounced, albeit complex, effect on the sulfonyl chloride's reactivity. Intramolecular hydrogen bonding between the hydroxyl proton and an oxygen atom of the sulfonyl group is possible, which could influence the conformation and electrophilicity of the reactive center.
Steric Hindrance
Steric hindrance plays a significant role in the reactivity of the ortho-isomer.
-
This compound (para-isomer): The sulfonyl chloride group is sterically unencumbered, allowing for facile approach by nucleophiles.
-
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride (ortho-isomer): The adjacent hydroxyl group presents a significant steric barrier to the approaching nucleophile. This steric hindrance is expected to decrease the rate of reaction with bulky nucleophiles compared to its para-counterpart.[11]
Predicted Reactivity in a Comparative Experiment
To illustrate the expected differences in reactivity, let us consider a standard sulfonylation reaction, for example, with aniline.
Caption: Predicted outcome of a comparative sulfonylation reaction.
Based on the principles of steric hindrance, it is predicted that This compound will exhibit a higher reaction rate and yield in reactions with most nucleophiles, particularly those with significant steric bulk, when compared to 3,5-dichloro-2-hydroxybenzenesulfonyl chloride under identical conditions. The unhindered nature of the sulfonyl chloride group in the para-isomer allows for a more favorable trajectory of nucleophilic attack.
Spectroscopic Comparison
The structural differences between the two isomers are also reflected in their spectroscopic data.
| Spectroscopic Data | This compound | 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride |
| ¹H NMR | Aromatic protons would appear as a singlet due to symmetry. | Aromatic protons would appear as two doublets in a meta-coupled system. |
| ¹³C NMR | Fewer signals are expected due to the higher symmetry of the molecule. | More signals are expected due to the lower symmetry. |
| FTIR | The O-H stretching frequency would be typical for a free or intermolecularly hydrogen-bonded phenol. | The O-H stretching frequency may be broadened and shifted to a lower wavenumber due to intramolecular hydrogen bonding with the sulfonyl group. |
The FTIR spectrum of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride is available and can be used for comparison.[12]
Applications in Synthesis
The choice between these two isomers is dictated by the desired final product.
-
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride has been utilized in the synthesis of chiral ligands for enantioselective catalysis and as a chromogenic reagent in biochemical assays.[2][3]
-
This compound , with its sterically accessible sulfonyl chloride group, is a more general-purpose reagent for the introduction of the 3,5-dichloro-4-hydroxyphenylsulfonyl moiety.
Conclusion
The selection between this compound and its 2-hydroxy isomer is a critical decision in synthetic planning. The para-isomer offers higher reactivity due to reduced steric hindrance, making it the reagent of choice for general sulfonylation reactions. Conversely, the ortho-isomer, while sterically more demanding, provides a unique structural motif that is valuable in the synthesis of specialized molecules such as chiral ligands. A thorough understanding of their respective synthesis, properties, and reactivity profiles, as outlined in this guide, empowers researchers to make informed decisions and optimize their synthetic strategies.
References
- 1. CN105272829A - Synthetic method for 2,6-dichlorophenol - Google Patents [patents.google.com]
- 2. US4670610A - Preparation of 2,5-dichlorophenol - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. 3,5-二氯-2-羟基苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3,5-DICHLORO-2-HYDROXYBENZENESULFONYL CHLORIDE CAS#: 23378-88-3 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2,6-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
A Comparative Guide to the Reactivity of Dichlorohydroxybenzenesulfonyl Chloride Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dichotomy of Reactivity and Stability in Drug Discovery
Dichlorohydroxybenzenesulfonyl chlorides are a class of highly reactive chemical intermediates pivotal in the synthesis of novel sulfonamide-based therapeutics. The strategic placement of chloro and hydroxyl substituents on the benzene ring profoundly influences the electrophilicity of the sulfonyl chloride moiety, thereby dictating its reactivity towards nucleophiles. This guide provides a comprehensive comparative analysis of the reactivity of various dichlorohydroxybenzenesulfonyl chloride isomers. We will delve into the theoretical underpinnings of their reactivity, supported by detailed experimental protocols to empirically validate these principles. Our objective is to equip researchers with the foundational knowledge and practical methodologies to select and utilize the optimal isomer for their specific synthetic and drug development endeavors.
Theoretical Framework: Predicting Isomer Reactivity
The reactivity of dichlorohydroxybenzenesulfonyl chloride isomers in nucleophilic substitution reactions is primarily governed by a combination of electronic effects, steric hindrance, and the potential for intramolecular interactions.
Electronic Effects: The Driving Force of Reactivity
The sulfonyl group (-SO₂Cl) is inherently electron-withdrawing. The presence of additional substituents on the aromatic ring can either augment or diminish the electrophilicity of the sulfur atom.
-
Inductive and Resonance Effects: Chlorine atoms are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I), which increases the partial positive charge on the sulfonyl sulfur, making it more susceptible to nucleophilic attack. The hydroxyl group (-OH), conversely, is an electron-donating group by resonance (+R) and electron-withdrawing by induction (-I). The net effect depends on its position relative to the sulfonyl chloride group.
Based on these principles, we can predict a general trend in reactivity. Isomers with chlorine atoms positioned to maximize their electron-withdrawing influence on the sulfonyl group, and where the electron-donating effect of the hydroxyl group is minimized, will exhibit the highest reactivity.
Steric Hindrance: A Physical Barrier to Reaction
The accessibility of the electrophilic sulfur atom to an incoming nucleophile is crucial. Substituents, particularly in the ortho position to the sulfonyl chloride group, can physically obstruct the path of the nucleophile, thereby slowing down the reaction rate.[1][2] This steric hindrance is a significant factor to consider when comparing the reactivity of different isomers.[1][2] For instance, an isomer with a bulky chloro or hydroxyl group adjacent to the sulfonyl chloride will likely be less reactive than an isomer where the ortho positions are unsubstituted.
Intramolecular Hydrogen Bonding: A Potential Deactivating Interaction
In isomers where the hydroxyl group is in the ortho position to the sulfonyl chloride, there is a potential for intramolecular hydrogen bonding between the hydroxyl proton and one of the sulfonyl oxygen atoms.[3][4][5][6] This interaction can reduce the electron-withdrawing capacity of the sulfonyl group, thereby decreasing the electrophilicity of the sulfur atom and leading to lower reactivity.[3][4][5][6]
Predicted Reactivity Order
Considering these factors, we can propose a predicted order of reactivity for a set of representative isomers. For example, comparing 3,4-dichloro-2-hydroxybenzenesulfonyl chloride, 2,3-dichloro-4-hydroxybenzenesulfonyl chloride, and 2,5-dichloro-4-hydroxybenzenesulfonyl chloride, one would need to analyze the interplay of these effects for each specific structure. A detailed analysis would involve considering the vector sum of inductive and resonance effects and the steric profile around the reaction center.
Experimental Validation of Reactivity
To empirically determine and compare the reactivity of dichlorohydroxybenzenesulfonyl chloride isomers, a series of kinetic studies can be performed. Here, we provide detailed protocols for two common nucleophilic substitution reactions: hydrolysis and aminolysis.
Isomer Synthesis and Characterization
Prior to kinetic studies, the desired dichlorohydroxybenzenesulfonyl chloride isomers must be synthesized and rigorously characterized to ensure purity. A general synthetic approach involves the chlorosulfonation of the corresponding dichlorophenol.[7][8]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Chlorosulfonation: Cool the flask containing chlorosulfonic acid (typically 3-5 equivalents) in an ice-water bath.
-
Substrate Addition: Slowly add the corresponding dichlorophenol (1 equivalent) to the cooled chlorosulfonic acid with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a designated period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Confirm the structure and purity of the synthesized isomers using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.
dot graph TD { A[Start: Dichlorophenol] --> B{Chlorosulfonation with Chlorosulfonic Acid}; B --> C[Reaction Mixture]; C --> D{Quenching on Ice}; D --> E[Precipitation of Product]; E --> F{Filtration and Washing}; F --> G[Crude Dichlorohydroxybenzenesulfonyl Chloride]; G --> H{Recrystallization}; H --> I[Pure Isomer]; I --> J[Spectroscopic Characterization]; }
Caption: General workflow for the synthesis and purification of dichlorohydroxybenzenesulfonyl chloride isomers.
Kinetic Study 1: Hydrolysis Rate Determination by Conductimetry
The hydrolysis of sulfonyl chlorides produces hydrochloric acid and the corresponding sulfonic acid, leading to an increase in the conductivity of the solution. This change in conductivity can be monitored over time to determine the reaction rate.
-
Instrumentation: A conductivity meter with a temperature-controlled cell is required.
-
Solution Preparation: Prepare a stock solution of the dichlorohydroxybenzenesulfonyl chloride isomer in a suitable solvent that is miscible with water (e.g., acetone or dioxane) at a known concentration (e.g., 0.1 M). Prepare a reaction solvent mixture of known composition (e.g., 50:50 acetone:water).
-
Kinetic Run: a. Equilibrate the reaction solvent in the conductivity cell at a constant temperature (e.g., 25 °C). b. Initiate the reaction by injecting a small, known volume of the sulfonyl chloride stock solution into the reaction solvent with rapid mixing. c. Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable value).
-
Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the difference between the final and instantaneous conductivity (ln(G_∞ - G_t)) against time. The slope of the resulting linear plot will be -k_obs.
dot graph TD { A[Prepare Isomer Stock Solution] --> B[Equilibrate Solvent in Conductivity Cell]; B --> C{Inject Isomer Solution to Start Reaction}; C --> D[Record Conductivity vs. Time]; D --> E{Plot ln(G_∞ - G_t) vs. Time}; E --> F[Determine Pseudo-First-Order Rate Constant (k_obs) from Slope]; }
Caption: Workflow for determining the hydrolysis rate constant using conductimetry.
Kinetic Study 2: Aminolysis Rate Determination by UV-Vis Spectroscopy
The reaction of a sulfonyl chloride with an amine (aminolysis) can be monitored if either the reactant or the product has a distinct UV-Vis absorption profile.
-
Instrumentation: A UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Solution Preparation: a. Prepare a stock solution of the dichlorohydroxybenzenesulfonyl chloride isomer in a suitable UV-transparent solvent (e.g., acetonitrile) at a known concentration. b. Prepare a solution of the amine nucleophile (e.g., aniline or a substituted aniline) in the same solvent at a known concentration. The amine should be in large excess to ensure pseudo-first-order kinetics.
-
Kinetic Run: a. Place the amine solution in a quartz cuvette and equilibrate to the desired temperature in the spectrophotometer. b. Initiate the reaction by rapidly injecting a small volume of the sulfonyl chloride stock solution into the cuvette and mixing thoroughly. c. Immediately begin recording the absorbance at a wavelength where the change in concentration of a reactant or product is maximal.
-
Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the absorbance change (e.g., ln(A_t - A_∞)) against time. The slope of the linear plot will be -k_obs.
dot graph TD { A[Prepare Isomer and Amine Stock Solutions] --> B[Equilibrate Amine Solution in Cuvette]; B --> C{Inject Isomer Solution to Start Reaction}; C --> D[Record Absorbance vs. Time]; D --> E{Plot ln(A_t - A_∞) vs. Time}; E --> F[Determine Pseudo-First-Order Rate Constant (k_obs) from Slope]; }
Caption: Workflow for determining the aminolysis rate constant using UV-Vis spectroscopy.
Data Presentation and Interpretation
The results of the kinetic experiments should be tabulated to allow for a clear and objective comparison of the reactivity of the different dichlorohydroxybenzenesulfonyl chloride isomers.
Table 1: Comparative Reactivity Data for Dichlorohydroxybenzenesulfonyl Chloride Isomers at 25 °C
| Isomer | Hydrolysis Rate Constant (k_obs, s⁻¹) | Aminolysis Rate Constant (k_obs, s⁻¹) |
| 3,4-Dichloro-2-hydroxybenzenesulfonyl chloride | Experimental Value | Experimental Value |
| 2,3-Dichloro-4-hydroxybenzenesulfonyl chloride | Experimental Value | Experimental Value |
| 2,5-Dichloro-4-hydroxybenzenesulfonyl chloride | Experimental Value | Experimental Value |
| Other Isomers... | Experimental Value | Experimental Value |
The experimentally determined rate constants will provide a quantitative measure of the relative reactivity of each isomer. These results can then be correlated with the theoretical predictions based on electronic effects, steric hindrance, and intramolecular hydrogen bonding. Discrepancies between the predicted and observed reactivity can provide valuable insights into the subtle interplay of these factors in determining the overall reaction rate.
Analytical Characterization of Isomers
Accurate characterization of the isomers is crucial for both the kinetic studies and for their application in synthesis.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons will be unique for each substitution pattern, allowing for unambiguous identification.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the sulfonyl chloride (strong absorptions around 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹) and the hydroxyl group (broad absorption around 3200-3600 cm⁻¹).
Chromatographic Separation
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and assessing the purity of the dichlorohydroxybenzenesulfonyl chloride isomers. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid) can often provide excellent separation.
-
System: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase at a concentration of approximately 1 mg/mL.
Conclusion
The reactivity of dichlorohydroxybenzenesulfonyl chloride isomers is a nuanced interplay of electronic, steric, and intramolecular effects. By combining theoretical predictions with empirical kinetic data, researchers can gain a comprehensive understanding of these factors. This guide provides a robust framework for the synthesis, characterization, and comparative reactivity assessment of these important synthetic intermediates. The detailed experimental protocols offer a practical approach for scientists in drug discovery and development to select the most suitable isomer for their specific synthetic targets, ultimately accelerating the development of new and effective sulfonamide-based therapies.
References
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]
A Senior Application Scientist's Guide: Comparing 3,5-Dichloro-4-hydroxybenzenesulfonyl Chloride and Dansyl Chloride for Amine Analysis
In the landscape of pharmaceutical and biological research, the precise quantification of amines is a critical task. These compounds, ranging from amino acids and biogenic amines to active pharmaceutical ingredients (APIs), often lack the intrinsic physicochemical properties required for sensitive detection by modern analytical techniques like High-Performance Liquid Chromatography (HPLC). To overcome this challenge, pre-column derivatization is a widely adopted strategy, wherein the amine is reacted with a labeling agent to enhance its detectability.
For decades, dansyl chloride has been a gold-standard reagent for this purpose. However, the ever-evolving demands of analytical science necessitate the exploration of alternative reagents. This guide provides an in-depth comparison of the well-established dansyl chloride with a lesser-known but potentially valuable alternative, 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride, to aid researchers in selecting the optimal tool for their amine analysis needs.
The Classic Standard: Dansyl Chloride
Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a fluorescent labeling reagent that reacts with primary and secondary amines to form stable, highly fluorescent sulfonamide adducts.[1][2] This reaction, known as dansylation, proceeds optimally under alkaline conditions (pH 9-10.5), which ensures the amine is in its nucleophilic, unprotonated state.[3]
Mechanism of Action:
The reaction is a nucleophilic substitution where the electron-rich amino group attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[2] The resulting N-dansyl sulfonamide is intensely fluorescent, with excitation maxima typically around 325-340 nm and emission maxima in the 500-560 nm range, allowing for detection at picomole to femtomole levels.[2][4]
Caption: Reaction of Dansyl Chloride with an amine.
Advantages:
-
High Sensitivity: The fluorescent nature of the dansyl group enables extremely low detection limits.[2]
-
Broad Reactivity: It reacts with a wide array of primary and secondary amines.[1][5]
-
Well-Established: A vast body of literature and established protocols are available.[3][6]
Disadvantages:
-
Stability of Derivatives: While generally stable, dansyl sulfonamides can be susceptible to degradation under certain conditions.[7]
-
Non-Specific Reactivity: Dansyl chloride can also react with other nucleophilic groups like phenols and alcohols, which can lead to interfering peaks in complex samples.[8]
-
Reagent Instability: Dansyl chloride itself is unstable in some organic solvents like dimethyl sulfoxide (DMSO) and is sensitive to hydrolysis in aqueous solutions.[1][9]
An Alternative to Consider: this compound
This compound is a sulfonylating agent that, like dansyl chloride, reacts with amines to form sulfonamides.[][11] While not a fluorescent reagent, its derivatives can be detected by UV spectrophotometry. The key structural features—the dichlorinated phenyl ring and the hydroxyl group—differentiate its reactivity and the properties of its derivatives from those of dansyl chloride.
Mechanism of Action:
The reaction mechanism is analogous to that of dansyl chloride, involving nucleophilic attack of the amine on the sulfonyl chloride group. The resulting sulfonamide can be detected by UV absorbance, likely in the 200-300 nm range, typical for substituted benzene rings.
Caption: Reaction of this compound with an amine.
Potential Advantages:
-
Derivative Stability: The electron-withdrawing chlorine atoms on the benzene ring may enhance the stability of the resulting sulfonamide bond compared to the dansyl derivative.
-
Selectivity: The reactivity profile might differ from dansyl chloride, potentially offering better selectivity in complex matrices.
-
Alternative Detection: Provides a viable option when fluorescence detection is not available or suitable.
Potential Disadvantages:
-
Lower Sensitivity: UV detection is generally less sensitive than fluorescence detection, leading to higher limits of detection and quantification.
-
Limited Data: There is a scarcity of published applications and established protocols for its use in amine analysis compared to dansyl chloride.
Head-to-Head Comparison
| Feature | Dansyl Chloride | This compound |
| Detection Method | Fluorescence (highly sensitive) | UV Absorbance (less sensitive) |
| Excitation/Emission (nm) | ~325-340 / ~500-560[2] | N/A |
| Reactivity | Primary & secondary amines, phenols, alcohols[1] | Primary & secondary amines, alcohols[] |
| Derivative Stability | Generally stable, but can degrade[7] | Potentially more stable due to electron-withdrawing groups |
| Established Protocols | Abundant[3][6] | Limited |
| Ideal Application | Trace analysis of amines in biological and pharmaceutical samples[2][12] | Quantification of amines at higher concentrations, or when fluorescence is not an option. |
Experimental Protocols
The following are general protocols that should be optimized for specific applications.
Dansyl Chloride Derivatization Protocol
This protocol is adapted from established methods for the derivatization of amines for HPLC analysis.[3][13]
-
Reagent Preparation:
-
Buffer: Prepare a 100 mM sodium carbonate-bicarbonate buffer and adjust the pH to 9.8.
-
Dansyl Chloride Solution: Prepare a 50 mM solution of dansyl chloride in acetonitrile. This solution should be prepared fresh.[6]
-
Quenching Solution: Prepare a 10% (v/v) aqueous solution of ammonium hydroxide.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 25 µL of the amine-containing sample with 50 µL of a 1:1 (v/v) mixture of the carbonate-bicarbonate buffer and the dansyl chloride solution.
-
Vortex the mixture and incubate at 60°C for 60 minutes in the dark.
-
-
Quenching:
-
Add 10 µL of the quenching solution to the reaction mixture to consume any excess dansyl chloride.
-
-
Analysis:
-
The sample is now ready for injection into an HPLC system equipped with a fluorescence detector.
-
This compound Derivatization Protocol
As there are no widely published protocols for this specific application, the following is a proposed starting point based on the general reactivity of sulfonyl chlorides.
-
Reagent Preparation:
-
Buffer: Prepare a 100 mM borate buffer and adjust the pH to 9.5.
-
Derivatizing Reagent Solution: Prepare a 50 mM solution of this compound in acetonitrile.
-
Quenching Solution: Prepare a 1 M solution of a primary amine like methylamine or glycine in water.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 50 µL of the amine-containing sample with 50 µL of the borate buffer.
-
Add 100 µL of the derivatizing reagent solution.
-
Vortex the mixture and incubate at 50°C for 30 minutes.
-
-
Quenching:
-
Add 20 µL of the quenching solution to the reaction mixture.
-
-
Analysis:
-
The sample is now ready for injection into an HPLC system equipped with a UV detector.
-
Caption: General workflow for amine derivatization and analysis.
Conclusion and Recommendations
The choice between dansyl chloride and this compound for amine analysis is contingent upon the specific requirements of the assay.
Dansyl chloride remains the superior choice for applications demanding high sensitivity. Its well-documented protocols and the intensely fluorescent nature of its derivatives make it ideal for trace-level quantification of amines in complex biological and pharmaceutical matrices.[2][14]
This compound presents itself as a niche alternative. While it lacks the sensitivity of dansyl chloride, it may offer advantages in terms of derivative stability and selectivity. It is a worthwhile candidate for method development when fluorescence detection is not feasible, or when the inherent reactivity of dansyl chloride leads to interferences. Further research and validation are necessary to fully elucidate its potential in routine amine analysis.
Ultimately, the Senior Application Scientist advises a thorough evaluation of both reagents in the context of the specific analytical challenge at hand. Method development and validation, including assessments of linearity, accuracy, precision, and stability, are paramount to ensuring reliable and robust quantification of amine-containing compounds.
References
- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. mdpi.com [mdpi.com]
- 11. This compound | 13432-81-0 [sigmaaldrich.com]
- 12. Liquid chromatography of dansyl derivatives of some alkaloids and the application to the analysis of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Utility of dansyl chloride for the establishment of a sensitive spectrofluorimetric approach for estimating midodrine hydrochloride: application to content uniformity testing - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the NMR and Mass Spectrometry Analysis of 3,5-Dichloro-4-hydroxybenzenesulfonyl Chloride
For Distribution: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Analytical Characterization
3,5-Dichloro-4-hydroxybenzenesulfonyl chloride is a key intermediate in synthetic chemistry, valued for its reactive sulfonyl chloride moiety and substituted phenolic ring. Its utility in the development of novel pharmaceuticals and specialty chemicals is contingent on its purity. The presence of even minor impurities, such as unreacted starting materials or degradation products, can significantly alter reaction outcomes, yield, and the safety profile of the final product.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the comprehensive analysis of this compound. We will move beyond simple data reporting to explain the causality behind our analytical choices, ensuring a robust, self-validating system for quality control. Our objective is to equip researchers with the expertise to not only identify the target molecule but to confidently characterize its impurity profile.
Analytical Challenges: What Are We Comparing Against?
The primary analytical challenge lies in distinguishing the desired product from structurally similar impurities. The synthesis of this compound typically involves the chlorosulfonation of 2,6-dichlorophenol. A common and critical impurity is the hydrolysis product, 3,5-Dichloro-4-hydroxybenzenesulfonic acid, formed by the reaction of the sulfonyl chloride with trace water.[1][2] The low solubility of sulfonyl chlorides in water can offer some protection against hydrolysis, but it is a persistent concern.[3]
Therefore, our analytical methods must be capable of clearly differentiating between these three key species:
-
Target Product: this compound
-
Starting Material: 2,6-Dichlorophenol (potential unreacted precursor)
-
Hydrolysis Product: 3,5-Dichloro-4-hydroxybenzenesulfonic acid
¹H NMR Spectroscopy: Elucidating Molecular Structure
Proton (¹H) NMR is the first-line technique for structural confirmation. Its power lies in its ability to provide a direct count of protons in distinct chemical environments. For this analysis, a polar aprotic solvent like DMSO-d₆ is chosen. Its utility is twofold: it readily dissolves all anticipated compounds, and its residual proton signal (~2.50 ppm) does not typically interfere with the aromatic or hydroxyl signals of interest.[4]
Expected ¹H NMR Spectrum of Pure this compound
-
Aromatic Protons (H-2, H-6): Due to the molecule's C₂ symmetry, the two protons on the aromatic ring are chemically equivalent. They will appear as a single peak, a singlet , typically in the region of δ 7.5-8.0 ppm . The deshielding effect of the electron-withdrawing sulfonyl chloride group and the chlorine atoms shifts these protons downfield.
-
Hydroxyl Proton (OH): The phenolic proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature.[5] In DMSO-d₆, it is expected to appear as a broad singlet between δ 10.0-11.5 ppm . A key validation step is the "D₂O shake": adding a drop of deuterium oxide to the NMR tube will cause the hydroxyl proton to exchange with deuterium, leading to the disappearance of this signal from the spectrum.[6]
Comparative ¹H NMR Signatures of Key Impurities
-
2,6-Dichlorophenol (Starting Material): This molecule also possesses C₂ symmetry.
-
Aromatic Protons (H-3, H-4, H-5): The spectrum will show two distinct signals: a triplet for the H-4 proton and a doublet for the H-3 and H-5 protons, typically between δ 6.8-7.4 ppm .
-
Hydroxyl Proton (OH): The phenolic proton will appear as a broad singlet, but generally more upfield than the target product, around δ 9.5-10.5 ppm in DMSO-d₆.
-
-
3,5-Dichloro-4-hydroxybenzenesulfonic acid (Hydrolysis Product): The electronic environment of the aromatic protons is very similar to the target product.
-
Aromatic Protons (H-2, H-6): A singlet will be observed, often slightly upfield from the sulfonyl chloride, around δ 7.4-7.8 ppm .
-
Hydroxyl Proton (OH): The phenolic proton will be present as a broad singlet. The sulfonic acid proton (-SO₃H) is highly acidic and may exchange rapidly, often appearing as a very broad signal or incorporated into the water peak.
-
Mass Spectrometry: Confirming Molecular Weight and Identity
Expected ESI-MS Data for Pure this compound
-
Molecular Ion: The analysis in negative ion mode will detect the deprotonated molecule, [M-H]⁻. Given the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern is expected.
-
Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation can occur.[16][17] A common fragmentation pathway for sulfonyl compounds is the loss of SO₂.[18]
Comparative ESI-MS Signatures of Key Impurities
-
2,6-Dichlorophenol (Starting Material):
-
Molecular Ion [M-H]⁻: With a molecular weight of ~163.0 g/mol , the deprotonated molecule will show a characteristic two-chlorine isotope pattern around m/z 162 .
-
-
3,5-Dichloro-4-hydroxybenzenesulfonic acid (Hydrolysis Product):
-
Molecular Ion [M-H]⁻: With a molecular weight of ~243.05 g/mol , the deprotonated molecule will show a characteristic two-chlorine isotope pattern around m/z 242 .[19]
-
Data Summary: A Head-to-Head Comparison
The following table summarizes the key analytical signatures for unambiguous identification.
| Compound | Technique | Key Signal / m/z | Expected Value / Pattern | Comments |
| Target Product | ¹H NMR (DMSO-d₆) | Aromatic Protons | Singlet, δ 7.5-8.0 ppm | High symmetry leads to a single aromatic peak. |
| ¹H NMR (DMSO-d₆) | Hydroxyl Proton | Broad Singlet, δ 10.0-11.5 ppm | Disappears upon D₂O exchange. | |
| ESI-MS (-) | [M-H]⁻ | m/z ~260 | Characteristic three-chlorine isotope pattern. | |
| Starting Material | ¹H NMR (DMSO-d₆) | Aromatic Protons | Doublet and Triplet, δ 6.8-7.4 ppm | Distinct splitting pattern differentiates from product. |
| ESI-MS (-) | [M-H]⁻ | m/z ~162 | Characteristic two-chlorine isotope pattern. | |
| Hydrolysis Product | ¹H NMR (DMSO-d₆) | Aromatic Protons | Singlet, δ 7.4-7.8 ppm | Signal may overlap with or be very close to the target. |
| ESI-MS (-) | [M-H]⁻ | m/z ~242 | Clearly resolved from the target product by mass. |
Synergistic Workflow for Quality Assurance
Neither technique alone is sufficient for complete characterization. NMR is excellent for identifying structural isomers and providing quantitative information, while MS provides unequivocal molecular weight confirmation. A robust QA/QC workflow integrates both.
Caption: Integrated workflow for the analysis of this compound.
Experimental Protocols
Protocol 1: Quantitative ¹H NMR (qNMR) Analysis
-
Rationale: This protocol uses an internal standard for precise purity determination, a self-validating system essential for trustworthy results.[20][21][22] The choice of a stable internal standard with sharp, non-overlapping signals is critical.[23]
-
Materials:
-
Test Sample
-
Internal Standard (e.g., Maleic Anhydride, certified reference material)
-
DMSO-d₆ (≥99.9% D)
-
Analytical Microbalance (±0.01 mg)
-
5 mm NMR Tubes
-
-
Procedure:
-
Accurately weigh approximately 15-20 mg of the test sample into a clean, dry vial. Record the mass precisely.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial. Record the mass precisely.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Cap the vial and vortex or sonicate until all solids are completely dissolved. Visually inspect for particulates.[4]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher). Crucial Parameter: Ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of any proton being quantified to ensure full signal recovery. A d1 of 30 seconds is a safe starting point.
-
Process the spectrum with minimal baseline correction and careful phasing.
-
Integrate the singlet from the target product (~7.6 ppm) and a well-resolved singlet from the internal standard.
-
Calculate purity using the standard qNMR equation, accounting for the molar masses, masses, number of protons for each signal, and purity of the internal standard.
-
Protocol 2: LC-ESI-MS Analysis
-
Rationale: This protocol uses Liquid Chromatography (LC) to separate the components before they enter the mass spectrometer, providing an additional dimension of separation and reducing ion suppression effects.[24]
-
Materials:
-
Test Sample Stock Solution (e.g., 1 mg/mL in Acetonitrile)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
HPLC or UPLC system coupled to an ESI-MS (e.g., Q-TOF or Orbitrap for high mass accuracy)
-
-
Procedure:
-
Prepare a dilute solution of the test sample (~10 µg/mL) in a 50:50 mixture of Mobile Phase A and B.
-
Set up the ESI source in negative ion mode.
-
Equilibrate a C18 reverse-phase column with a starting condition of 95% A / 5% B.
-
Inject 1-5 µL of the sample solution.
-
Run a gradient elution, for example:
-
0-2 min: Hold at 5% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and re-equilibrate.
-
-
Acquire mass spectra over a range of m/z 100-500.
-
Extract ion chromatograms for the expected m/z of the target product (260) and key impurities (162, 242) to confirm their presence and retention times.
-
Conclusion
The rigorous quality assessment of this compound is not achievable with a single analytical technique. It requires the structural elucidation power of ¹H NMR, validated by D₂O exchange, combined with the definitive molecular weight and impurity identification capabilities of LC-ESI-MS. By employing the synergistic workflow and detailed protocols described in this guide, researchers and drug development professionals can ensure the identity, purity, and quality of this critical synthetic intermediate, thereby safeguarding the integrity of their subsequent research and development efforts.
References
- 1. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 11. conquerscientific.com [conquerscientific.com]
- 12. Analysis of low-molecular-mass organic acids using capillary zone electrophoresis-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound [cymitquimica.com]
- 15. This compound | 13432-81-0 [sigmaaldrich.com]
- 16. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 17. repository.geologyscience.ru [repository.geologyscience.ru]
- 18. tsapps.nist.gov [tsapps.nist.gov]
- 19. 3,5-Dichloro-4-hydroxybenzenesulphonic acid | SIELC Technologies [sielc.com]
- 20. pubsapp.acs.org [pubsapp.acs.org]
- 21. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 22. emerypharma.com [emerypharma.com]
- 23. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 24. An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride for Advanced Drug Development
For researchers, scientists, and professionals in drug development, the precise and efficient synthesis of key intermediates is paramount. 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride is a critical building block in the creation of a variety of pharmacologically active molecules. Its judicious synthesis can significantly impact yield, purity, and ultimately, the viability of a drug candidate. This guide provides an in-depth, objective comparison of the primary synthetic route to this compound and viable alternatives, supported by experimental data and procedural rationale.
The Principal Synthetic Pathway: Direct Chlorosulfonation of 2,6-Dichlorophenol
The most direct and commonly employed method for the synthesis of this compound is the electrophilic aromatic substitution of 2,6-dichlorophenol with chlorosulfonic acid. This method is favored for its atom economy and relatively straightforward procedure.
Mechanistic Insight
The reaction proceeds via an electrophilic attack of the potent sulfonating agent, chlorosulfonic acid, on the electron-rich aromatic ring of 2,6-dichlorophenol. The hydroxyl group is a strong activating group, directing the incoming electrophile to the para position. The two chlorine atoms, while deactivating, further reinforce this regioselectivity due to steric hindrance at the ortho positions.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,6-Dichlorophenol
-
Chlorosulfonic acid
-
Crushed ice
-
Carbon tetrachloride (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a dropping funnel and a gas trap, carefully add chlorosulfonic acid (a significant molar excess, e.g., 4-5 equivalents) and cool it in an ice bath.
-
Slowly add molten 2,6-dichlorophenol dropwise to the stirred chlorosulfonic acid, maintaining the temperature between 35-40°C.[1]
-
After the addition is complete, continue stirring for a designated period (e.g., 1-2 hours) at the same temperature, followed by stirring at room temperature to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring to quench the excess chlorosulfonic acid and precipitate the product.
-
The solid product is then collected by filtration and washed thoroughly with cold water to remove any remaining acid.
-
The crude product can be further purified by recrystallization from a suitable solvent like carbon tetrachloride to yield the final this compound. A similar procedure for an isomeric compound reports a melting point of 81-83°C after recrystallization.[2]
Diagram of the Chlorosulfonation Workflow
References
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Dichlorohydroxybenzenesulfonyl Chloride Isomers
For researchers and professionals in drug development and chemical synthesis, the precise identification of constitutional isomers is a non-negotiable aspect of quality control and mechanistic investigation. Subtle shifts in the arrangement of functional groups on an aromatic ring can drastically alter a molecule's chemical reactivity, biological activity, and toxicological profile. This guide provides an in-depth, objective comparison of the spectroscopic signatures of dichlorohydroxybenzenesulfonyl chloride isomers, equipping you with the data and methodologies to distinguish them with confidence.
The challenge lies in the fact that isomers share the same molecular formula and mass, rendering simple mass determination insufficient. However, the unique electronic environment of each isomer, dictated by the interplay of electron-withdrawing (-Cl, -SO₂Cl) and electron-donating (-OH) groups, generates distinct fingerprints across various spectroscopic techniques. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be synergistically employed for unambiguous structural elucidation.
This guide will focus on a comparative analysis of three representative isomers to illustrate the core principles of differentiation:
-
Isomer A: 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride
-
Isomer B: 3,4-Dichloro-2-hydroxybenzenesulfonyl chloride
-
Isomer C: 2,5-Dichloro-4-hydroxybenzenesulfonyl chloride
Our approach is grounded in explaining the causality behind spectral differences, ensuring that each analytical step is part of a self-validating system.
The Power of Spectroscopy in Isomer Differentiation
A multi-spectroscopic approach is essential for a robust and irrefutable structural assignment.[1] Each technique provides a unique piece of the structural puzzle:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probes the chemical environment of magnetically active nuclei (¹H and ¹³C). It is arguably the most powerful tool for isomer differentiation as it provides detailed information about the number of unique protons and carbons, their connectivity, and their electronic surroundings.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][2] While isomers share the same functional groups, the substitution pattern on the aromatic ring can subtly influence the vibrational frequencies, particularly in the fingerprint region.
-
Mass Spectrometry (MS): Determines the mass-to-charge ratio of ionized molecules and their fragments. While all isomers have the same molecular mass, high-resolution mass spectrometry can confirm the elemental composition, and their distinct fragmentation patterns (when subjected to tandem MS) can provide crucial structural clues.[3][4]
Comparative Spectroscopic Analysis
The following sections detail the anticipated spectroscopic data for our three representative isomers. The key to differentiation lies in comparing the number of signals, their chemical shifts, splitting patterns, and characteristic absorption bands.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive data for distinguishing these isomers. The symmetry of each molecule directly dictates the number of unique signals in both the ¹H and ¹³C NMR spectra. The electronic effects of the substituents (-OH, -Cl, -SO₂Cl) modulate the chemical shifts (δ) of the aromatic protons and carbons.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)
| Isomer | Structure | ¹H NMR Prediction (Aromatic Region) | ¹³C NMR Prediction (Unique Carbons) |
| A: 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride | ![]() | Two signals: - H-4: Doublet- H-6: Doublet | 6 unique signals |
| B: 3,4-Dichloro-2-hydroxybenzenesulfonyl chloride | ![]() | Two signals: - H-5: Doublet- H-6: Doublet | 6 unique signals |
| C: 2,5-Dichloro-4-hydroxybenzenesulfonyl chloride | ![]() | Two signals: - H-3: Singlet- H-6: Singlet | 6 unique signals |
Note: The structures are illustrative representations for this guide.
Causality Behind the Predictions:
-
Isomer A (3,5-Dichloro-2-hydroxy): This molecule lacks any plane of symmetry, resulting in six unique carbon environments. The two aromatic protons (H-4 and H-6) are distinct. They are adjacent to each other and will therefore split each other into doublets.
-
Isomer B (3,4-Dichloro-2-hydroxy): Similar to Isomer A, this molecule is asymmetric, leading to six unique carbon signals. The two aromatic protons (H-5 and H-6) are adjacent and will appear as two distinct doublets. The chemical shifts will differ from Isomer A due to the different placement of the chlorine atoms relative to the protons.
-
Isomer C (2,5-Dichloro-4-hydroxy): This isomer is also asymmetric, giving rise to six unique carbon signals. However, its ¹H NMR spectrum is dramatically different. The two aromatic protons (H-3 and H-6) are not adjacent to any other protons. Therefore, they will both appear as singlets, providing a clear and immediate point of differentiation from Isomers A and B.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups. All three isomers will exhibit characteristic absorptions for the O-H, S=O, and C-Cl bonds.
Table 2: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (hydroxyl) | 3600 - 3200 | Broad |
| C-H (aromatic) | 3100 - 3000 | Sharp, medium |
| C=C (aromatic ring) | 1600 - 1450 | Medium to strong |
| S=O (sulfonyl chloride) | 1370 - 1410 (asymmetric) 1166 - 1204 (symmetric) | Strong |
| C-Cl | 850 - 550 | Medium to strong |
While these primary bands confirm the compound class, the "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions, including C-H out-of-plane bending vibrations, which are highly sensitive to the aromatic substitution pattern. Comparing the spectra of the pure isomers in this region will reveal unique patterns that can be used as a secondary confirmation of identity.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. For dichlorohydroxybenzenesulfonyl chloride (C₆H₃Cl₃O₃S), the expected exact mass is approximately 259.88 g/mol .[5]
The most critical diagnostic feature in the mass spectrum is the isotopic pattern of the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing three chlorine atoms will exhibit a characteristic cluster of peaks:
-
M⁺: Contains three ³⁵Cl atoms.
-
[M+2]⁺: Contains two ³⁵Cl and one ³⁷Cl.
-
[M+4]⁺: Contains one ³⁵Cl and two ³⁷Cl.
-
[M+6]⁺: Contains three ³⁷Cl.
The relative intensities of these peaks provide a high-fidelity confirmation of the number of chlorine atoms. While the primary mass spectrum is identical for all isomers, their fragmentation patterns upon collision-induced dissociation (CID) in a tandem MS experiment (MS/MS) can differ.[4] The stability of the resulting fragment ions is dependent on the original positions of the substituents, potentially allowing for differentiation. For instance, the loss of SO₂Cl or HCl may be favored in one isomer over another.
Experimental Protocols
Accurate spectroscopic data acquisition is contingent on meticulous experimental execution.[6]
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dichlorohydroxybenzenesulfonyl chloride isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[6]
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence with a spectral width of approximately 12 ppm.
-
Set the number of scans to 16 or more to achieve a good signal-to-noise ratio.[6]
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of approximately 220 ppm.
-
A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.23 ppm for ¹³C).[7][8]
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation: As these compounds are typically solids, the KBr pellet method is recommended.
-
Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
First, acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.[6]
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Introduce the sample via direct infusion or through an LC system.
-
Acquire the full scan mass spectrum in negative ion mode to detect the [M-H]⁻ ion, or in positive ion mode if adducts are formed.
-
Set the mass analyzer to a high resolution (>10,000) to confirm the elemental composition from the accurate mass.
-
To study fragmentation, perform a tandem MS (MS/MS) experiment by isolating the parent ion and subjecting it to collision-induced dissociation (CID).
-
Workflow and Data Visualization
A systematic workflow ensures a logical and efficient process for isomer identification. The following diagram illustrates a decision-making process based on the expected spectroscopic data.
Caption: A workflow diagram for the systematic identification of dichlorohydroxybenzenesulfonyl chloride isomers.
Conclusion
The differentiation of dichlorohydroxybenzenesulfonyl chloride isomers is a task readily achievable through the systematic application of modern spectroscopic techniques. While IR and MS are invaluable for confirming functional groups and molecular formula, NMR spectroscopy stands out as the definitive tool for distinguishing positional isomers. The number of signals, their multiplicities (splitting patterns), and precise chemical shifts in both ¹H and ¹³C NMR spectra provide a unique structural fingerprint for each isomer. By integrating these techniques into a logical workflow, researchers can ensure the structural integrity of their compounds, a critical step for reproducible and reliable scientific outcomes.
References
- 1. acdlabs.com [acdlabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen-shift isomerism: mass spectrometry of isomeric benzenesulfonate and 2-, 3- and 4-dehydrobenzenesulfonic acid anions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 8. chem.washington.edu [chem.washington.edu]
A Comparative Guide to Sulfonylating Agents: The Distinct Advantages of 3,5-Dichloro-4-hydroxybenzenesulfonyl Chloride
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the sulfonamide functional group remains a cornerstone of molecular design. Its prevalence in a wide array of pharmaceuticals, from antibacterial agents to diuretics and anti-inflammatory drugs, underscores the critical importance of the sulfonylation reaction. The choice of the sulfonylating agent is a pivotal decision in any synthetic strategy, profoundly influencing reaction efficiency, substrate scope, and the physicochemical properties of the final product. While workhorse reagents such as p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are ubiquitous, there is a growing need for specialized reagents that offer unique advantages in complex molecular syntheses.
This guide provides an in-depth technical comparison of 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride, highlighting its distinct advantages over other commonly employed sulfonylating agents. We will delve into the electronic and steric effects that govern its reactivity, explore its utility in specialized applications, and provide practical experimental protocols. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies and leverage the unique properties of this versatile reagent.
The Chemical Logic of Sulfonylation: A Tale of Reactivity and Selectivity
The sulfonylation of a nucleophile, such as an amine or an alcohol, is a nucleophilic acyl substitution reaction at the sulfur atom of the sulfonyl chloride. The facility of this reaction is primarily dictated by the electrophilicity of the sulfur atom, which is, in turn, modulated by the electronic nature of the substituents on the aromatic ring.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption="General Mechanism of Sulfonylation and the Influence of Substituent Effects."
As illustrated in the diagram above, electron-withdrawing groups on the aromatic ring enhance the partial positive charge on the sulfur atom, rendering it more susceptible to nucleophilic attack and thus increasing the reactivity of the sulfonylating agent. Conversely, electron-donating groups diminish the electrophilicity of the sulfur center, leading to decreased reactivity.
Comparative Analysis of Common Sulfonylating Agents
To appreciate the unique position of this compound, it is essential to compare its inherent properties with those of other widely used sulfonylating agents.
| Sulfonylating Agent | Structure | Key Features | Relative Reactivity (Predicted) |
| This compound | This compound | Two strong electron-withdrawing chlorine atoms significantly enhance reactivity. The hydroxyl group offers a site for secondary functionalization and can influence solubility. | Very High |
| p-Toluenesulfonyl Chloride (TsCl) | p-toluenesulfonyl chloride | The electron-donating methyl group slightly deactivates the sulfonyl chloride. The resulting tosylates are generally stable and crystalline. | Moderate |
| Methanesulfonyl Chloride (MsCl) | methanesulfonyl chloride | Aliphatic sulfonyl chloride, highly reactive due to the absence of a delocalizing aromatic ring and minimal steric hindrance. | High |
| Benzenesulfonyl Chloride (BsCl) | benzenesulfonyl chloride | The parent aromatic sulfonyl chloride, serving as a baseline for reactivity comparison. | Moderate |
| 2-Naphthalenesulfonyl Chloride | 2-naphthalenesulfonyl chloride | The extended aromatic system can influence the properties of the resulting sulfonamide, such as lipophilicity and potential for π-stacking interactions. | Moderate |
Table 1: A comparative overview of common sulfonylating agents.
The Advantages of this compound in Focus
The unique substitution pattern of this compound confers several key advantages that set it apart from more conventional reagents.
Enhanced Reactivity for Challenging Substrates
The two chlorine atoms on the benzene ring are potent electron-withdrawing groups. Their combined inductive and resonance effects significantly increase the electrophilicity of the sulfonyl sulfur atom. This enhanced reactivity is particularly advantageous when dealing with less nucleophilic substrates, such as sterically hindered amines or electron-deficient anilines, where reagents like tosyl chloride may require harsh reaction conditions or fail to provide satisfactory yields. While direct kinetic comparisons are scarce in the literature, the principles of physical organic chemistry, particularly Hammett correlations, strongly support the prediction of a higher reaction rate for this compound compared to tosyl chloride or benzenesulfonyl chloride.[1][2]
Orthogonal Handle for Further Functionalization
The phenolic hydroxyl group provides a valuable, orthogonal site for subsequent chemical modifications. This "handle" can be exploited in a variety of ways:
-
Attachment to Solid Supports: The hydroxyl group can be used to immobilize the sulfonyl chloride or the resulting sulfonamide onto a solid support, facilitating applications in solid-phase synthesis or the development of functionalized materials.
-
Introduction of Reporter Groups: Fluorophores, biotin tags, or other reporter molecules can be attached via the hydroxyl group, enabling the use of the resulting sulfonamides as chemical probes in biological systems.
-
Modulation of Physicochemical Properties: The hydroxyl group can be alkylated or acylated to fine-tune the solubility, lipophilicity, and pharmacokinetic properties of a drug candidate.
This bifunctionality is a significant advantage over monofunctional reagents like tosyl chloride and mesyl chloride.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption="Orthogonal functionalization possibilities of this compound."
Influence on Product Properties: Crystallinity and Stability
The rigid, planar structure of the dichlorinated aromatic ring can promote crystallinity in the resulting sulfonamide derivatives. This is a highly desirable property in drug development, as crystalline solids are generally easier to purify, handle, and formulate than amorphous materials. Furthermore, the electronic nature of the 3,5-dichloro-4-hydroxyphenylsulfonyl moiety can influence the stability of the sulfonamide bond. While generally robust, the S-N bond can be susceptible to cleavage under certain acidic or basic conditions.[3] The strong electron-withdrawing nature of the substituents in this compound may render the resulting sulfonamides more stable towards acid-catalyzed hydrolysis compared to those derived from electron-rich arenesulfonyl chlorides.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in common sulfonylation reactions. As with any chemical reaction, optimization of conditions may be necessary for specific substrates.
Protocol 1: General Procedure for the Sulfonylation of an Aniline
This protocol outlines a standard procedure for the synthesis of a sulfonamide from an aniline derivative.
Materials:
-
Aniline derivative
-
This compound
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aniline derivative (1.0 eq) in anhydrous DCM or THF.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM or THF to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: General Procedure for the Sulfonylation of a Phenol
This protocol describes the formation of a sulfonate ester from a phenol derivative.
Materials:
-
Phenol derivative
-
This compound
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the phenol derivative (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Dilute the reaction with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
This compound emerges as a superior sulfonylating agent for applications demanding high reactivity and the potential for orthogonal functionalization. The electron-withdrawing nature of the two chlorine substituents significantly enhances its electrophilicity, making it an ideal choice for the sulfonylation of challenging, less nucleophilic substrates. The presence of the hydroxyl group provides a versatile handle for a wide range of post-sulfonylation modifications, a feature absent in common reagents like tosyl chloride and mesyl chloride. Furthermore, the unique substitution pattern can favorably influence the physicochemical properties of the resulting sulfonamides, such as crystallinity and stability. For researchers and drug development professionals seeking to expand their synthetic toolbox, this compound offers a powerful and versatile alternative to conventional sulfonylating agents, enabling the efficient synthesis of complex and functionalized molecules.
References
Cross-reactivity of 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride
An In-Depth Guide to the Cross-Reactivity of Arylsulfonyl Chlorides for Bioconjugation
This guide provides a comprehensive comparison of arylsulfonyl chlorides, with a specific focus on predicting the reactivity of 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride. It is designed for researchers, scientists, and drug development professionals who utilize bioconjugation techniques. By examining reaction mechanisms, comparing performance with key alternatives, and providing detailed experimental protocols, this document serves as a critical resource for making informed decisions in your experimental design.
Introduction: The Role of Sulfonyl Chlorides in Bioconjugation
Sulfonyl chlorides are a class of reagents used in bioconjugation to form stable sulfonamide bonds by reacting with nucleophilic functional groups on biomolecules. One of the most well-known examples is Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), which is widely used to label the primary amino groups of amino acids and proteins for sequencing and analysis.[1][2] These reagents are valued for the stability of the resulting sulfonamide linkage. However, their utility is dictated by their reactivity and selectivity, which can be significantly influenced by the substituents on the aromatic ring. Understanding the cross-reactivity of a specific agent like this compound is paramount for its effective and predictable application.
The Chemistry of Arylsulfonyl Chloride Reactivity
The core reaction involves the nucleophilic attack of an amino group on the highly electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a sulfonamide.
Primary Reaction Target: Amines
The intended targets for sulfonyl chlorides in protein modification are the primary amines found in the N-terminal α-amino group and the ε-amino group of lysine side chains.[3] Secondary amines can also be modified.[1] For the reaction to proceed efficiently, the amine must be in its deprotonated, nucleophilic state. This necessitates conducting the reaction at an alkaline pH, typically between 9.0 and 10.0.[4][5]
The Influence of Aromatic Substituents
The reactivity of the sulfonyl chloride group is critically dependent on the electronic properties of the substituents on the aromatic ring. This allows for the fine-tuning of the reagent.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), trifluoromethyl (-CF₃), and halogens (-Cl) pull electron density away from the sulfonyl group. This increases the electrophilicity of the sulfur atom, making the reagent more reactive.[6]
-
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (-OCH₃) donate electron density to the ring, which reduces the electrophilicity of the sulfur center and slows the reaction rate.[6]
For This compound , the effects are twofold:
-
Two Chlorine Atoms (EWGs): The two chloro groups are moderately electron-withdrawing, which is expected to increase the reagent's intrinsic reactivity compared to an unsubstituted benzenesulfonyl chloride.
-
One Hydroxyl Group (-OH): At the recommended alkaline pH for conjugation, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion (-O⁻). This is a very powerful electron-donating group by resonance, which would significantly decrease the electrophilicity of the sulfonyl chloride.
This creates a potential "push-pull" scenario. The activating effect of the chlorine atoms may be counteracted or even overwhelmed by the deactivating effect of the phenoxide ion at high pH. This suggests that the reactivity of this compound could be highly pH-dependent and potentially lower than that of analogs lacking the hydroxyl group.
| Substituent Effect on Benzenesulfonyl Chloride | Predicted Impact on Reactivity | Rationale |
| Electron-Withdrawing (e.g., -NO₂, -CF₃, -Cl) | Increase | Increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.[6] |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Decrease | Reduces the electrophilicity of the sulfur atom.[6] |
| Deprotonated Hydroxyl (-O⁻ at high pH) | Strong Decrease | The phenoxide ion is a powerful electron-donating group through resonance, significantly reducing reactivity. |
Potential Cross-Reactivity and Side Reactions
While primary amines are the main target, other nucleophilic amino acid residues can potentially react, leading to off-target modifications. The primary competing reaction is hydrolysis of the sulfonyl chloride in the aqueous buffer, which can significantly reduce conjugation efficiency.
-
Thiols (Cysteine): The thiol side chain of cysteine is a potent nucleophile and a common site for off-target reactions for many amine-reactive reagents.
-
Phenols (Tyrosine): The hydroxyl group of tyrosine can also act as a nucleophile, especially at higher pH values.
-
Hydrolysis: Sulfonyl chlorides can react with water, leading to the formation of an unreactive sulfonic acid. This is a significant side reaction that competes with the desired amination.[7]
Comparison with Alternative Amine-Reactive Chemistries
The selection of a conjugation reagent requires careful consideration of alternatives. N-hydroxysuccinimide (NHS) esters and isothiocyanates are two of the most common classes of amine-reactive reagents.
| Feature | Sulfonyl Chlorides | NHS Esters | Isothiocyanates |
| Target Group | Primary & Secondary Amines | Primary Amines | Primary Amines |
| Resulting Bond | Sulfonamide | Amide | Thiourea |
| Bond Stability | Very High | Very High | Very High |
| Optimal pH | 9.0 - 10.0 | 7.2 - 8.5 | 9.0 - 10.0 |
| Primary Side Reaction | Hydrolysis | Hydrolysis [8] | Side reactions with thiols[8] |
| Key Advantage | Forms exceptionally stable sulfonamide bonds.[5] | High reactivity and specificity for primary amines under physiological conditions.[5] | Produces a stable thiourea linkage.[5] |
| Key Disadvantage | Requires higher pH for reaction; can be prone to rapid hydrolysis.[8] | Susceptible to hydrolysis, which can lower conjugation efficiency.[8] | Reaction can be slower than NHS esters. |
Experimental Protocols for Assessing Cross-Reactivity
To validate the selectivity and efficiency of a sulfonyl chloride reagent, a robust experimental plan is essential. This typically involves a labeling experiment followed by mass spectrometry analysis to confirm the site(s) of modification.
Protocol 1: General Protein Labeling with a Sulfonyl Chloride
This protocol provides a general method for labeling a protein with a sulfonyl chloride derivative. It should be optimized for each specific protein and reagent.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS or borate buffer)
-
Sulfonyl chloride reagent
-
Anhydrous aprotic solvent (e.g., DMSO or DMF)
-
Reaction Buffer: 0.1 M sodium borate buffer, pH 9.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein is in the Reaction Buffer at the desired concentration (e.g., 5 mg/mL).
-
Prepare Sulfonyl Chloride Solution: Immediately before use, dissolve the sulfonyl chloride reagent in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Initiate Labeling Reaction: Add a 10- to 20-fold molar excess of the sulfonyl chloride stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate: Allow the reaction to proceed for 1-2 hours at 4°C or room temperature. The optimal time and temperature should be determined empirically.
-
Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. This will consume any unreacted sulfonyl chloride. Incubate for 30 minutes.
-
Purify Conjugate: Remove unreacted reagent and quenching buffer by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterize: Analyze the purified conjugate by SDS-PAGE to observe the molecular weight shift and by mass spectrometry to determine the degree and sites of labeling.[9]
Protocol 2: Site of Conjugation Analysis by Mass Spectrometry
This workflow details how to identify which amino acid residues have been modified.
Methodology:
-
Enzymatic Digestion: The purified protein conjugate is denatured, reduced, alkylated, and then digested with a protease like trypsin. Trypsin cleaves the protein into smaller peptides.[10]
-
LC-MS/MS Analysis: The resulting peptide mixture is injected into a liquid chromatography-mass spectrometry system.
-
LC Separation: The peptides are separated based on their hydrophobicity by reverse-phase liquid chromatography.
-
MS1 Scan: As peptides elute from the column, the mass spectrometer scans for their mass-to-charge (m/z) ratio. Peptides that have been modified by the sulfonyl chloride will show a characteristic mass shift.
-
MS2 Fragmentation: The instrument isolates peptides of interest (especially those with the expected mass shift) and fragments them.
-
-
Data Analysis: The fragmentation pattern (MS/MS spectrum) is analyzed by software. By matching the fragment ions to the protein's sequence, the exact amino acid residue carrying the modification can be unambiguously identified.[11] This provides definitive evidence of on-target and off-target reactivity.
Conclusion and Recommendations
Arylsulfonyl chlorides are potent reagents for forming highly stable sulfonamide linkages in bioconjugation. Their reactivity, however, is not absolute and is highly dependent on the electronic nature of the substituents on the aromatic ring and the reaction pH. For the specific case of This compound , the activating effects of the two chlorine atoms are likely to be tempered by the strong deactivating effect of the deprotonated hydroxyl group at the required alkaline pH.
Recommendations for Researchers:
-
Empirical Testing is Crucial: Due to the competing electronic effects, the optimal reaction conditions (pH, temperature, reagent excess) for this specific compound must be determined empirically.
-
Use Mass Spectrometry for Validation: Always use mass spectrometry-based peptide mapping to confirm the degree of labeling and, more importantly, to identify the specific sites of modification.[12][13] This is the only way to build a true profile of the reagent's cross-reactivity with your protein of interest.
-
Consider Alternatives: Compare the performance of your sulfonyl chloride with benchmark reagents like NHS esters to determine the best tool for your specific application, considering factors like required pH, stability of the reagent, and potential for off-target effects.
By combining a theoretical understanding of the reagent's chemistry with rigorous experimental validation, researchers can confidently employ sulfonyl chlorides to achieve their desired bioconjugation outcomes.
References
- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 2. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 3. Identification of N-terminal amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sym-bio.com [sym-bio.com]
- 11. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry Analysis [biosyn.com]
- 13. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Derivatization: Benchmarking 3,5-Dichloro-4-hydroxybenzenesulfonyl Chloride
Introduction: The Imperative of Seeing the Unseen in Chemical Analysis
In the realms of pharmaceutical development, clinical diagnostics, and environmental monitoring, the ability to accurately quantify molecular analytes is paramount. However, many critical compounds—ranging from phenolic endocrine disruptors like Bisphenol A (BPA) to primary and secondary amine-containing drug metabolites—lack the intrinsic physicochemical properties required for sensitive detection by modern analytical instrumentation like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These molecules may be too polar for effective chromatographic retention, too thermally labile for GC, or lack a suitable chromophore, fluorophore, or ionizable group for sensitive detection by UV-Visible, Fluorescence, or Mass Spectrometry (MS) detectors.
Chemical derivatization addresses this challenge by stoichiometrically converting the analyte into a new compound—a derivative—with enhanced analytical properties. This guide provides an in-depth performance comparison of a specialized sulfonyl chloride reagent, 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride (DCHBSCl) , against two established alternatives: the highly fluorescent Dansyl chloride and the classic benchmark, p-toluenesulfonyl chloride (Ts-Cl) . Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal derivatization strategy for phenolic and amine-containing analytes.
The Reagents in Focus: A Structural and Functional Overview
The efficacy of a derivatization agent is dictated by its molecular structure. The reaction centers, leaving groups, and substituent groups all play a critical role in reactivity, derivative stability, and detection enhancement.
-
This compound (DCHBSCl): This reagent is a benzenesulfonyl chloride functionalized with two electron-withdrawing chlorine atoms and a phenolic hydroxyl group. The highly electrophilic sulfonyl chloride moiety is the reactive site for derivatization of nucleophilic phenols and amines. The two chlorine atoms are anticipated to significantly increase the reactivity of the sulfonyl chloride group through a strong inductive electron-withdrawing effect.[1] Furthermore, these chlorine atoms provide a unique signature for detection methods like Electron Capture Detection (ECD) in GC or create a distinct isotopic pattern in MS, aiding in identification. The hydroxyl group may modulate solubility or offer a secondary site for further chemical modification if required.
-
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): A gold-standard reagent, particularly for fluorescence detection.[2] Its sulfonyl chloride group reacts with phenols and amines similarly to DCHBSCl.[3] However, its key feature is the naphthalene ring system with a dimethylamino group, which renders the resulting derivatives intensely fluorescent, enabling detection at picomole to femtomole levels.[4]
-
p-Toluenesulfonyl chloride (Ts-Cl): Often referred to as tosyl chloride, this is one of the most common and well-characterized sulfonylating agents.[5] It features an electron-donating methyl group on the benzene ring, which, in contrast to the chlorine atoms of DCHBSCl, reduces the electrophilicity of the sulfur atom.[6] This makes Ts-Cl a less reactive but highly reliable and cost-effective reagent, forming very stable tosyl derivatives.[5]
Performance Benchmark: A Comparative Analysis
The selection of a derivatizing agent is a multi-parameter decision. Here, we compare the performance of DCHBSCl (based on established chemical principles) with experimental data for Dansyl chloride and Ts-Cl.
| Performance Metric | This compound (DCHBSCl) | Dansyl chloride | p-Toluenesulfonyl chloride (Ts-Cl) |
| Target Analytes | Primary/Secondary Amines, Phenols | Primary/Secondary Amines, Phenols, Imidazoles[4] | Primary/Secondary Amines, Alcohols[5] |
| Reactivity | Very High (Predicted) : The two electron-withdrawing chlorine atoms strongly activate the sulfonyl chloride group, making it highly susceptible to nucleophilic attack.[1][6] | High : The naphthalene ring provides moderate activation. Reaction is typically rapid under optimized conditions. | Moderate : The electron-donating methyl group deactivates the sulfonyl chloride relative to unsubstituted benzenesulfonyl chloride, requiring slightly more forcing conditions.[6] |
| Typical Reaction pH | Alkaline (Predicted pH 9-11) | Alkaline (pH 9.5-10.5)[2][7] | Alkaline (Aqueous NaOH/KOH or organic base like pyridine)[5] |
| Typical Reaction Temp. | Room Temperature to Mild Heat (Predicted) | 38-60 °C[8] | 0 °C to Room Temperature[5] |
| Derivative Stability | High (Predicted) : Sulfonamide and sulfonate ester bonds are generally very stable. | Moderate to High : Dansyl derivatives are generally stable, but can be prone to some degradation.[4] | Very High : Tosyl derivatives are known for their exceptional stability. |
| Detection Mode | HPLC-UV, GC-ECD, LC-MS | HPLC-Fluorescence, HPLC-UV, LC-MS | HPLC-UV, LC-MS |
| Detection Enhancement | Strong (Predicted) : Provides a strong UV chromophore. The two chlorine atoms are ideal for highly sensitive GC-ECD analysis and provide a distinct isotopic signature in MS. | Exceptional : Confers strong fluorescence (Ex: ~330 nm, Em: ~520 nm), enabling extremely low detection limits.[4][9] Also enhances MS ionization due to the basic dimethylamino group.[3] | Good : Provides a good UV chromophore for detection. |
| Known LOD/LOQ | Data not available in published literature. | LOD: 5 pg/mL, LOQ: 50 pg/mL (for Bisphenol A by LC-MS/MS)[10] | Analyte-dependent, generally higher than Dansyl chloride. |
Mechanistic Insights and Experimental Causality
Understanding the "why" behind a protocol is as critical as the "how." The derivatization reaction for all three agents follows a similar nucleophilic substitution pathway.
Caption: General reaction mechanism for derivatization with sulfonyl chlorides.
1. The Role of pH (Activation): The reaction is conducted under alkaline conditions (pH 9-11).[7] This is a critical, mechanistically-driven choice. The base (e.g., bicarbonate, hydroxide, or an organic base like pyridine) deprotonates the phenolic hydroxyl or amine group of the analyte. This converts the neutral, weakly nucleophilic analyte into its corresponding anionic (phenoxide) or neutral (free amine) form, which is a much stronger nucleophile. This activation step is essential for an efficient reaction.
2. The Electrophilic Center: The sulfur atom in the sulfonyl chloride group (SO₂Cl) is highly electron-deficient due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom.[11] This makes it a prime electrophilic target for the activated nucleophile.
3. The Leaving Group: The chloride ion is an excellent leaving group, facilitating the final step of the nucleophilic substitution to form the stable sulfonamide (from amines) or sulfonate ester (from phenols) derivative.
Why DCHBSCl is Predicted to be More Reactive: The reactivity of the sulfonyl chloride is directly proportional to the electrophilicity of the sulfur atom.
-
Ts-Cl: The methyl group is electron-donating, pushing electron density into the benzene ring and slightly reducing the electrophilicity of the sulfur atom.[6]
-
Dansyl chloride: The naphthalene system is moderately activating.
-
DCHBSCl: The two chlorine atoms are strongly electron-withdrawing via the inductive effect. They pull electron density away from the benzene ring, which in turn pulls density from the SO₂Cl group. This makes the sulfur atom in DCHBSCl significantly more electrophilic than in Ts-Cl or Dansyl chloride, predicting a faster reaction rate under identical conditions.
Experimental Protocols: A Self-Validating Workflow
The following protocol for the derivatization of a model phenolic analyte (e.g., Bisphenol A) is designed to be self-validating by including quality controls (QCs) and internal standards.
Caption: A robust experimental workflow for analyte derivatization.
Protocol: Derivatization of Phenols for LC-MS/MS Analysis
1. Materials & Reagents:
-
Analyte Stock Solution (e.g., 1 mg/mL Bisphenol A in Methanol)
-
Internal Standard (IS) Stock Solution (e.g., 1 mg/mL ¹³C₁₂-BPA in Methanol)
-
Derivatizing Agent Solution (e.g., 1 mg/mL Dansyl chloride in Acetonitrile). Causality: Acetonitrile (ACN) is used as it is aprotic, water-miscible, and effectively solubilizes the reagent without participating in the reaction.
-
Alkaline Buffer (100 mM Sodium Bicarbonate, pH 9.8). Causality: This buffer maintains the alkaline environment necessary for analyte deprotonation without introducing interfering primary amines.[12]
-
Quenching Solution (2 M Formic Acid in Acetonitrile). Causality: Formic acid neutralizes the basic buffer, stopping the reaction, and protonates any remaining unreacted analyte, preparing the sample for reversed-phase chromatography.
-
Extraction Solvent (e.g., Ethyl Acetate or Toluene)[10]
-
HPLC-grade Solvents (Acetonitrile, Methanol, Water)
2. Procedure:
-
Sample Preparation: In a 1.5 mL microcentrifuge tube, add 100 µL of your sample (e.g., urine extract, environmental water sample). Prepare a calibration curve by spiking known amounts of analyte stock into a blank matrix. Prepare QC samples at low, medium, and high concentrations.
-
Internal Standard Addition: To every sample, standard, and QC, add a fixed amount of internal standard (e.g., 10 µL of 1 µg/mL ¹³C₁₂-BPA). Trustworthiness: The IS corrects for variability in derivatization efficiency, extraction recovery, and instrument response, ensuring accurate quantification.
-
Derivatization:
-
Add 100 µL of the 100 mM sodium bicarbonate buffer (pH 9.8) to each tube. Vortex briefly.
-
Add 100 µL of the derivatizing agent solution (e.g., Dansyl chloride in ACN).
-
Seal the tubes and incubate. For Dansyl chloride, this is typically 60 minutes at 60°C.[13] For the more reactive DCHBSCl, a shorter time (e.g., 15-30 min) at a lower temperature (e.g., 40°C) would be the logical starting point for method development.
-
-
Quenching: Cool the tubes to room temperature. Add 20 µL of the formic acid quenching solution to stop the reaction.
-
Extraction & Cleanup:
-
Add 500 µL of ethyl acetate. Vortex vigorously for 1 minute to extract the hydrophobic derivatives.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial HPLC mobile phase (e.g., 50:50 Methanol:Water).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Conclusion and Recommendations
This guide provides a comparative framework for this compound against the established reagents Dansyl chloride and p-toluenesulfonyl chloride.
-
This compound (DCHBSCl) emerges, from a theoretical standpoint, as a highly promising reagent for specific applications. Its predicted high reactivity could enable faster sample throughput or the derivatization of less reactive analytes. Its most significant advantage lies in detection: the two chlorine atoms make it an excellent candidate for GC-ECD , a highly sensitive technique for halogenated compounds, and for LC-MS , where the distinct Cl₂ isotopic pattern would provide an extra layer of confidence in analyte identification.
-
Dansyl chloride remains the undisputed choice when ultimate sensitivity via fluorescence detection is the primary goal. Its ability to achieve detection limits in the low pg/mL range makes it indispensable for trace-level analysis in complex biological matrices.[10]
-
p-Toluenesulfonyl chloride (Ts-Cl) serves as a reliable, cost-effective workhorse reagent. It is ideal for applications where extreme sensitivity is not required, but derivative stability is paramount, or for the synthesis of reference standards.
Final Recommendation: For researchers working with phenolic or amine-containing analytes who require high sensitivity and specificity, particularly with GC-ECD or MS detection, DCHBSCl is a reagent worthy of experimental investigation. Its predicted reactivity and unique detection signature offer compelling advantages over traditional reagents. For those requiring the lowest possible detection limits with fluorescence, Dansyl chloride is the superior option. For general-purpose applications demanding stability and cost-effectiveness, Ts-Cl is a prudent choice. The optimal reagent is ultimately dictated by the specific analytical challenge, including the nature of the analyte, the sample matrix, and the available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
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- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. library.dphen1.com [library.dphen1.com]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,5-Dichloro-4-hydroxybenzenesulfonyl Chloride
For the diligent researcher, scientist, or drug development professional, the proper handling and disposal of reactive chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of 3,5-dichloro-4-hydroxybenzenesulfonyl chloride (CAS 13432-81-0), moving beyond a simple checklist to explain the chemical principles that underpin these critical safety protocols.
Core Chemical Hazards and Reactivity Profile
This compound is a corrosive, water-reactive solid.[1] Its primary hazard stems from the sulfonyl chloride functional group, which readily undergoes hydrolysis.
Mechanism of Hydrolysis:
The sulfonyl chloride moiety is highly electrophilic and reacts with water or other nucleophiles. In the presence of moisture, it hydrolyzes to form two acidic byproducts: 3,5-dichloro-4-hydroxybenzenesulfonic acid and hydrochloric acid (HCl).[2][3] This reaction is exothermic and can proceed vigorously, presenting thermal and chemical burn risks.
-
Reaction: C₆H₃Cl₂ (OH)SO₂Cl + 2 H₂O → C₆H₃Cl₂ (OH)SO₃H + HCl
Understanding this reactivity is fundamental to its safe handling and disposal. The generation of strong acids upon contact with water dictates the need for meticulous segregation from aqueous waste streams and controlled neutralization procedures.[4]
Immediate Safety & Handling Prerequisites
Before any disposal procedure is initiated, the following personal protective equipment (PPE) and engineering controls must be in place.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield | Protects against splashes of the corrosive solid or the acidic neutralization mixture. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin contact, which can cause severe chemical burns.[1] |
| Body Protection | Flame-resistant lab coat | Protects against spills and splashes. |
| Engineering Control | Certified Chemical Fume Hood | All handling and disposal operations must be conducted in a fume hood to contain corrosive dust and acidic vapors (HCl) generated during hydrolysis/neutralization.[4] |
The Dual-Pathway Disposal Protocol
The correct disposal procedure is dictated by the quantity of the waste material. A critical decision point separates the approach for small, residual amounts versus bulk quantities.
References
Navigating the Synthesis Frontier: A Guide to Handling 3,5-Dichloro-4-hydroxybenzenesulfonyl Chloride
For the researcher pioneering new molecular entities, the introduction of novel reagents is both an opportunity and a critical control point. 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride, a bespoke sulfonylating agent, presents unique handling challenges due to its reactive nature. This guide moves beyond mere procedural lists to instill a deep, causal understanding of the necessary safety protocols, ensuring that your innovative work is built on a foundation of uncompromised safety.
Immediate Hazard Assessment: Understanding the Reactivity
This compound is classified as a corrosive solid.[1] The primary danger lies in its reactivity, particularly with moisture. Like other sulfonyl chlorides, it can react vigorously with water, including ambient humidity or moisture on the skin, to produce hydrochloric acid and dichlorohydroxybenzenesulfonic acid. This reaction is the root cause of its severe corrosive effects on skin, eyes, and the respiratory tract.[2][3][4]
Key Chemical Properties:
| Property | Value | Source |
| CAS Number | 13432-81-0 | [5] |
| Molecular Formula | C₆H₃Cl₃O₃S | [1] |
| Physical Form | Solid | |
| Melting Point | 123-125 °C | |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [6] |
Personal Protective Equipment (PPE): Your Primary Defense
Given the corrosive nature of this compound, a multi-layered PPE strategy is not just recommended; it is mandatory.[7] Engineering controls, such as fume hoods, are the first line of defense, but PPE provides the essential final barrier.[8]
Glove Selection: The Impermeable Barrier
The choice of gloves is critical. Standard nitrile examination gloves may not offer sufficient protection against prolonged exposure or direct contact.
-
Recommended: Chemical-resistant gloves such as nitrile or neoprene are essential.[2] Always inspect gloves for any signs of degradation or perforation before use.[9][10]
-
Protocol: For any handling procedure, it is advisable to use a double-gloving technique. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.
Eye and Face Protection: Shielding from Splashes and Fumes
The eyes are particularly vulnerable to the corrosive nature of this compound.
-
Mandatory: Tightly fitting safety goggles are the minimum requirement.[6]
-
Best Practice: A full face shield worn over safety goggles is strongly recommended to protect the entire face from splashes and any potential fuming.[2][7][9]
Body and Respiratory Protection: Comprehensive Coverage
-
Body: A chemical-resistant lab coat, preferably one that is fully buttoned, should be worn at all times.[9] For larger scale operations, a chemical-resistant apron or a full suit may be necessary.[9]
-
Respiratory: Work should always be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[2][11][12] If there is any risk of airborne dust or aerosol generation, or if engineering controls are insufficient, a NIOSH-approved respirator with an acid gas cartridge is required.[2][13]
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, alcohols, and amines.[2] The container should be kept tightly sealed.[2][14] Storage at 4°C under nitrogen is recommended.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
PPE Donning: Put on all required PPE as detailed in the previous section.
-
Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within the fume hood. Use tools that will not generate significant dust.
-
Reaction Setup: If the compound is to be added to a reaction, do so slowly and in a controlled manner. Be mindful of any potential exothermic reactions.
-
Post-Handling: After handling, thoroughly decontaminate any surfaces and equipment. Wash hands and any exposed skin thoroughly.[3][13]
Emergency and Disposal Protocols: A Plan for the Unexpected
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[3][11][15] Seek immediate medical attention.[13][16]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][15] Seek immediate medical attention.[13][16]
-
Inhalation: Move the person to fresh air.[13][14] If breathing is difficult, give oxygen. Seek immediate medical attention.[13][16]
-
Ingestion: Do NOT induce vomiting.[13][15] Rinse the mouth with water and seek immediate medical attention.[13][14]
Spill Management
In the event of a spill, evacuate the area of all non-essential personnel.[3] Wearing the appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite.[2][3][11] Do NOT use water.[3] Collect the absorbed material into a sealed container for proper disposal.[3][11]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[3] Dispose of the material in accordance with all applicable federal, state, and local environmental regulations.[3][13] Do not allow the product to enter drains.[12][14]
Conclusion: Fostering a Culture of Safety
The responsible use of reactive chemical agents like this compound is paramount in a research setting. By understanding the underlying chemical principles of its reactivity and adhering to a comprehensive safety plan, researchers can confidently and safely push the boundaries of drug discovery and development. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols.
References
- 1. angenechemical.com [angenechemical.com]
- 2. nbinno.com [nbinno.com]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 13432-81-0 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. pppmag.com [pppmag.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. file.ambeed.com [file.ambeed.com]
- 11. nj.gov [nj.gov]
- 12. angenechemical.com [angenechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



